8-Methylcinnoline-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
8-methylcinnoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-6-3-2-4-7-5-8(10(13)14)11-12-9(6)7/h2-5H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXBNUBKGNITKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(N=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146294-36-1 | |
| Record name | 8-methylcinnoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Rational Design and Synthesis of Cinnoline-3-Carboxylic Acid Derivatives: A Comprehensive Technical Guide
Executive Summary & Pharmacological Significance
The cinnoline (benzo[
As a Senior Application Scientist, I approach the development of these molecules not merely as a synthetic exercise, but as an exercise in precise spatial engineering. The adjacent nitrogen atoms at positions 1 and 2 of the cinnoline ring induce unique dipole moments and hydrogen-bonding capabilities that differentiate them from their quinoline (1-aza) or naphthyridine (1,8-diaza) isosteres. This guide dissects the structure-activity relationships (SAR), mechanistic pharmacology, and field-proven synthetic protocols required to successfully engineer cinnoline-3-carboxylic acid derivatives.
Structure-Activity Relationship (SAR) & Mechanistic Profiling
The pharmacological destiny of a cinnoline derivative is dictated by its peripheral functionalization. The core 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid structure serves as a versatile template.
Antibacterial Activity (DNA Gyrase Inhibition)
The most commercially successful derivative of this class is Cinoxacin (1-ethyl-1,4-dihydro-4-oxo-[1,3]dioxolo[4,5-
-
C3 Carboxylic Acid: Absolute requirement for binding to the GyrA subunit. Esterification abolishes in vitro activity, though prodrug esters can be utilized in vivo.
-
C4 Oxo Group: Essential for coordinating with the essential Mg
ion in the DNA-enzyme cleavage complex. -
N1 Alkylation: An ethyl group provides optimal lipophilicity for penetrating the gram-negative bacterial outer membrane.
Cannabinoid Receptor 2 (CB2) Ligands
Recent pharmacomodulations have shifted the focus from antibacterial to immunomodulatory applications. By converting the C3-carboxylic acid into a bulky carboxamide (e.g., N-adamantyl) and extending the N1-alkyl chain (e.g., n-pentyl), the scaffold loses its DNA gyrase affinity and becomes a highly selective CB2 receptor agonist 3. The N1-pentyl chain anchors the molecule deep within the hydrophobic binding pocket of the CB2 transmembrane helices.
Figure 1: SAR Logic Map for Cinnoline-3-Carboxylic Acid Derivatives.
Quantitative Pharmacological Data
To contextualize the SAR, Table 1 summarizes the biological activities of key structural variants.
| Compound Class | N1 Substituent | C3 Substituent | C6/C7 Substituent | Primary Target | Quantitative Activity |
| Cinoxacin | Ethyl | Carboxylic Acid | [1,3]Dioxolo | DNA Gyrase | MIC (E. coli): 2-4 µg/mL |
| Compound 76 | n-Pentyl | N-Adamantyl Carboxamide | H | CB2 Receptor | |
| Compound 2c | H | Carboxylic Acid | 6-Fluoro, 7-Chloro | Bacterial Membrane | Significant Zone of Inhibition |
Table 1: Comparative pharmacological data of cinnoline derivatives based on peripheral substitution.
Core Synthetic Methodologies
The synthesis of the cinnoline ring is historically challenging due to the instability of diazonium intermediates. While the classic Borsche synthesis (diazotization of 2-acylanilines followed by intramolecular cyclization) is widely documented 4, it often suffers from poor yields when electron-withdrawing groups are present.
Mechanistic Causality of the Protocol
The protocol relies on the conversion of 2-(phenylhydrazono)malonic acid into a diacyl chloride. Thionyl chloride (
Figure 2: Workflow for the Lewis Acid-Catalyzed Synthesis of the Cinnoline Core.
Step-by-Step Experimental Protocol: Synthesis of 4-Oxo-1,4-dihydrocinnoline-3-carboxylic acid
This protocol is engineered to be a self-validating system; the vivid color changes and distinct precipitation points serve as built-in quality control checkpoints.
Reagents & Materials:
-
2-(phenylhydrazono)malonic acid (1.0 eq, ~10 mmol)
-
1,2-Dichlorobenzene (Anhydrous, 30 mL)
-
Thionyl chloride (
) (3.0 eq) -
Titanium tetrachloride (
) (1.2 eq) -
Inert atmosphere (
or Argon)
Procedure:
-
Suspension & Activation: Suspend 2-(phenylhydrazono)malonic acid (2.00 g, 9.61 mmol) in anhydrous 1,2-dichlorobenzene (20 mL) in a flame-dried, round-bottom flask under an inert nitrogen atmosphere.
-
Chlorination: Dropwise, add a solution of thionyl chloride (2 mL) dissolved in 1,2-dichlorobenzene (10 mL). Causality note: Diluting the
prevents localized exothermic degradation of the hydrazone. -
Thermal Maturation: Heat the resulting mixture to 70 °C for 5 hours. The suspension will transition into a homogenous, dark solution, indicating the successful formation of the diacyl chloride intermediate.
-
Vacuum Distillation: Briefly apply a vacuum to distill off the excess, unreacted thionyl chloride. Critical Step: Residual
will violently react with the subsequent Lewis acid, reducing overall yield. -
Cyclization: Cool the mixture to 0 °C. Slowly, dropwise, add Titanium tetrachloride (
) (1.2 eq). The reaction will immediately darken. Allow the mixture to warm to room temperature, then heat to 100 °C for 2 hours to drive the intramolecular electrophilic aromatic substitution to completion. -
Quenching & Workup: Cool the reaction to 0 °C and carefully quench with ice-cold water (50 mL) to hydrolyze the titanium complex and the remaining acyl chloride at C3.
-
Isolation: Filter the resulting crude precipitate under a vacuum. Wash the filter cake sequentially with cold water and diethyl ether to remove residual 1,2-dichlorobenzene.
-
Purification: Recrystallize from boiling ethanol to yield pure 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid as a crystalline solid. Validate via
-NMR (DMSO- ) looking for the distinct downfield shift of the C5 aromatic proton due to the deshielding effect of the C4 carbonyl.
Downstream Functionalization: The Path to Clinical Candidates
Once the core carboxylic acid is isolated, it serves as a divergence point for drug discovery.
Amidation for Receptor Ligands
To generate CB2 receptor ligands, the C3 carboxylic acid must be converted to an amide. Direct coupling using standard carbodiimides (EDC/DCC) often fails due to the poor nucleophilicity of the core and steric hindrance. Instead, the use of uronium-based coupling reagents like HBTU (O-benzotriazol-1-yl-tetramethyluronium hexafluorophosphate) in the presence of Triethylamine (TEA) and dry DMF is required. This generates a highly reactive hydroxybenzotriazole active ester, which readily accepts bulky amines (e.g., 1-amino-3,5-dimethyladamantane) to form the target carboxamide 3.
Figure 3: Mechanism of Action for Cinnoline-based Antibacterials (DNA Gyrase Inhibition).
Halogenation for Enhanced Bioavailability
Incorporating fluorine at the C6 position and chlorine at the C7 position (mimicking the fluoroquinolone pharmacophore) drastically alters the electronic distribution of the cinnoline ring. This halogenation increases the lipophilicity (LogP) and enhances cellular penetration, leading to significantly lower Minimum Inhibitory Concentrations (MIC) against resistant bacterial strains 5.
Conclusion
Cinnoline-3-carboxylic acid derivatives are far more than historical artifacts of heterocyclic chemistry; they are highly tunable scaffolds capable of addressing modern therapeutic challenges. By mastering the Lewis acid-catalyzed cyclization of malonic acid precursors, researchers can bypass the instability of traditional diazonium routes, unlocking rapid access to diverse libraries of antibacterial and immunomodulatory agents.
References
-
Cinnoline Derivatives with Biological Activity. Lewgowd W., Stanczak A. Archiv der Pharmazie: An International Journal Pharmaceutical and Medicinal Chemistry.1
-
Compound 64716, a new synthetic antibacterial agent. Wick W.E., et al. PubMed / Antimicrobial Agents and Chemotherapy. 2
-
Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB2-Selective Cannabinoid Receptor Ligands. Journal of Medicinal Chemistry / UCL-Bruxelles. 3
-
Name Reactions in Heterocyclic Chemistry II: Borsche Synthesis. Li, Jie Jack. John Wiley & Sons. 4
-
7-Substituted Aryloxy-6-Fluoro Cinnoline-3-Carboxylic Acids as Antimicrobial Agents. Saravanan J., Manjunatha K.S. Indian Journal of Pharmaceutical Sciences. 5
Sources
8-Methyl substituted cinnoline scaffold biological activity
An In-Depth Technical Guide to the 8-Methyl Substituted Cinnoline Scaffold: Structural Rationale, Biological Activity, and Therapeutic Applications
Executive Summary
In the landscape of medicinal chemistry, the cinnoline (1,2-benzodiazine) nucleus has emerged as a privileged bicyclic heterocycle, serving as the structural subunit for compounds with diverse pharmaceutical properties[1]. While the core scaffold itself offers a versatile platform for drug discovery, specific substitutions drastically alter its pharmacodynamic and pharmacokinetic profiles. Among these, the 8-methyl substituted cinnoline scaffold represents a highly rationalized structural motif. By introducing precise steric hindrance and altering the electronic landscape of the diazine ring, the 8-methyl substitution directs regioselective synthesis and enhances binding affinity across multiple biological targets, ranging from antimicrobial enzymes to critical oncogenic kinases like ALK-5[2][3].
This whitepaper provides a comprehensive analysis of the 8-methylcinnoline scaffold, detailing the causality behind its structural design, its spectrum of biological activities, and the validated experimental protocols required for its synthesis and evaluation.
Structural & Electronic Rationale: The Causality of the 8-Methyl Group
As a Senior Application Scientist, I often emphasize that molecular design is not random; it is an exercise in applied physics and spatial geometry. The placement of a methyl group at the C-8 position of the cinnoline ring is a prime example of strategic steric engineering.
-
Steric Hindrance and Regioselectivity: The C-8 position is in close spatial proximity to the N-1 nitrogen atom of the cinnoline ring. The bulk of the 8-methyl group creates a localized steric shield. For example, during the alkylation of hydroxycinnoline derivatives, this steric wall physically blocks electrophilic attack at the N-1 position, forcing alkylation to occur exclusively at the N-2 position[2]. This regioselectivity is critical during library synthesis, preventing the formation of inseparable isomeric mixtures and ensuring high-yield production of the desired Active Pharmaceutical Ingredient (API).
-
Electronic Modulation and Lipophilicity: The electron-donating nature of the methyl group subtly increases the electron density of the aromatic system, influencing the molecule's dipole moment. Furthermore, the addition of the lipophilic methyl group increases the overall partition coefficient (logP) of the scaffold. This enhancement is causally linked to improved cell membrane permeability, a strict prerequisite for compounds targeting intracellular kinases or microbial cytoplasmic enzymes.
Core Biological Activities
The 8-methylcinnoline scaffold is not a monolithic therapeutic; it is a modular warhead. Its ultimate biological activity is dictated by the functional groups condensed at the C-3 and C-4 positions.
Antimicrobial and Antifungal Synergism
When the 8-methylcinnoline core is condensed with five-membered nitrogen/sulfur heterocycles (such as pyrazole, isothiazole, or imidazole), the resulting hybrid molecules exhibit potent broad-spectrum antimicrobial activity. For instance, 8-methyl-4-(-5-amino-isothiazole)cinnoline-3-carboxamide (Compound 13DSDf) and its imidazole counterpart (Compound 15DSDf) have demonstrated significant minimum inhibitory concentrations (MIC) against fungal strains like Candida albicans and Aspergillus niger[4][5]. The mechanism relies on the hybrid scaffold mimicking natural purines/pyrimidines, thereby disrupting microbial nucleic acid synthesis.
Anti-Inflammatory Efficacy
Inflammation pathways, particularly those mediated by cyclooxygenase (COX) and lipoxygenase (LOX), are highly sensitive to the electronic landscape of their inhibitors. 8-methyl-4-(-5-amino-pyrazole)cinnoline-3-carboxamide (Compound 14DSDf) has shown pronounced anti-inflammatory activity in formalin-induced rat paw edema models[6]. The electron-donating 8-methyl group enhances the electron density of the core, facilitating stronger hydrogen bonding and π-π stacking interactions within the hydrophobic pockets of inflammatory enzymes.
Anticancer Therapeutics: ALK-5 (TGF-β) Inhibition
The most advanced application of the 8-methylcinnoline scaffold lies in oncology and immunotherapy. The Transforming Growth Factor-beta (TGF-β) signaling pathway is heavily implicated in tumor immune evasion, promoting epithelial-to-mesenchymal transition (EMT) and suppressing T-cell activity[3].
Activin receptor-like kinase 5 (ALK-5), also known as TGF-β Receptor I, is the primary kinase in this pathway. Recent patent literature highlights the use of 4-azido-5-fluoro-8-methylcinnoline as a critical synthetic intermediate for highly selective ALK-5 inhibitors[7]. The 8-methyl group ensures the molecule fits precisely into the ATP-binding pocket of ALK-5, effectively outcompeting ATP and halting the downstream phosphorylation of SMAD proteins.
Mechanistic Visualization: ALK-5 Inhibition
The following diagram illustrates the causality of the 8-methylcinnoline derivative within the TGF-β signaling cascade.
Caption: Mechanism of ALK-5 inhibition by 8-methylcinnoline derivatives in the TGF-β signaling pathway.
Quantitative Data Summary
The table below synthesizes the biological profiling of key 8-methyl substituted cinnoline derivatives across different therapeutic domains.
| Compound Designation | C-4 Substitution | Primary Biological Activity | Key Finding / Target Engagement | Reference |
| 13DSDf | 5-amino-isothiazole | Antimicrobial / Antifungal | Moderate to good activity against C. albicans and A. niger. | [5] |
| 14DSDf | 5-amino-pyrazole | Anti-inflammatory | Significant reduction in rat paw edema compared to Phenylbutazone. | [6] |
| 15DSDf | 5-amino-imidazole | Anti-inflammatory / Antimicrobial | Potent broad-spectrum activity; high lipophilicity enhancing tissue penetration. | [4] |
| AA-5 (Intermediate) | 4-azido-5-fluoro | Anticancer (Kinase Inhibitor) | Key precursor for selective ALK-5 (TGF-β R1) inhibitors; blocks SMAD phosphorylation. | [3][7] |
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and a built-in checkpoint to verify success before proceeding.
Protocol 1: Widman-Stoermer Synthesis of the 8-Methylcinnoline Core
The Widman-Stoermer reaction is the classical method for constructing the cinnoline ring via the diazotization of an α-vinyl aniline derivative, followed by intramolecular cyclization[5].
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of the appropriate 2-amino-3-methylstyrene derivative in 20 mL of 6N aqueous hydrochloric acid (HCl).
-
Thermal Control (Critical Checkpoint): Cool the reaction mixture to 0–5 °C using an ice-salt bath. Rationale: Diazonium salts are highly unstable at room temperature. The temperature control is a self-validating step; failure to maintain <5 °C results in the rapid decomposition of the intermediate into a phenol, visually indicated by rapid nitrogen gas bubbling and a dark color change, alerting the chemist to protocol failure.
-
Diazotization: Slowly add a cold solution of sodium nitrite (NaNO2, 11 mmol in 5 mL water) dropwise over 15 minutes, maintaining the temperature below 5 °C.
-
Cyclization: Stir the mixture for 2 hours at 0–5 °C, then allow it to slowly warm to room temperature. Causality: The diazonium cation acts as a potent electrophile, attacking the adjacent alkene bond to close the six-membered diazine ring.
-
Workup: Neutralize the solution with saturated sodium bicarbonate (NaHCO3) until pH 7 is reached. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify the 8-methylcinnoline product via silica gel column chromatography (Hexane:Ethyl Acetate gradient).
Protocol 2: In Vitro ALK-5 Kinase Inhibition Assay (Luminescence-Based)
To validate the anticancer potential of an 8-methylcinnoline derivative, its ability to inhibit ALK-5 must be quantified using an ATP-depletion luminescence assay (e.g., ADP-Glo™).
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of the 8-methylcinnoline test compound in 100% DMSO. Transfer 1 µL of each dilution to a 384-well white assay plate.
-
Enzyme-Substrate Mix: Add 5 µL of recombinant ALK-5 enzyme and SMAD3-derived peptide substrate dissolved in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT) to the wells.
-
Reaction Initiation: Add 4 µL of ultra-pure ATP (at the predetermined Km concentration for ALK-5) to initiate the reaction.
-
Incubation: Incubate the plate at 30 °C for 60 minutes. Causality: During this time, active ALK-5 will consume ATP to phosphorylate the SMAD3 peptide, generating ADP. The 8-methylcinnoline inhibitor will competitively bind the kinase domain, preventing this conversion.
-
Signal Generation: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes. Then, add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase-mediated light reaction.
-
Data Acquisition & Validation (Critical Checkpoint): Measure luminescence (Relative Light Units, RLU) using a microplate reader. Self-Validation: The assay must include a "No-Enzyme Control" (baseline RLU) and a "Vehicle Control" (100% kinase activity RLU). This creates a validated assay window, ensuring that any decrease in RLU in the test wells is causally linked to the 8-methylcinnoline derivative's inhibitory action, rather than an assay artifact. Calculate the IC50 using non-linear regression analysis.
References
-
Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC. nih.gov. Available at:[Link]
-
Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - MDPI. mdpi.com. Available at:[Link]
- US11746103B2 - ALK-5 inhibitors and uses thereof - Google Patents. google.com.
-
Synthesis, Characterization and Antiinflammatory activity of Cinnolines (pyrazole) derivatives - IOSR Journal. iosrjournals.org. Available at:[Link]
-
Pharmacology & Toxicology: Synthesis, Characterization and Anti-Inflammatory Activity of Cinnoline Derivatives. ijpt.org. Available at:[Link]
- WO2022126133A1 - Alk-5 inhibitors and uses thereof - Google Patents. google.com.
-
Chemical Characterization and Therapeutic Evaluation of Condensed Cinnolo-Isothiazole Derivatives - IJIRT. ijirt.org. Available at:[Link]
Sources
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Nitrocinnoline | 2942-37-2 | Benchchem [benchchem.com]
- 3. US11746103B2 - ALK-5 inhibitors and uses thereof - Google Patents [patents.google.com]
- 4. ijpt.org [ijpt.org]
- 5. ijirt.org [ijirt.org]
- 6. iosrjournals.org [iosrjournals.org]
- 7. WO2022126133A1 - Alk-5 inhibitors and uses thereof - Google Patents [patents.google.com]
Navigating Novel Chemical Space: A Technical Guide to the Synthesis and Potential of 8-Methylcinnoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Cinnoline Core: A Privileged Scaffold in Drug Discovery
The cinnoline ring system, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is of significant interest in pharmaceutical research.[1][3] Its structural similarity to other biologically active scaffolds like quinoline and isoquinoline has made it a fertile ground for the development of new therapeutic agents.[1][2] Cinnoline derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties.[1][2][4]
The introduction of a carboxylic acid moiety at the 3-position of the cinnoline ring is a key functionalization. The carboxylic acid group can act as a crucial pharmacophore, enabling interactions with biological targets through hydrogen bonding and ionic interactions. Furthermore, it serves as a versatile synthetic handle for further molecular elaboration, allowing for the creation of amides, esters, and other derivatives to fine-tune the compound's pharmacokinetic and pharmacodynamic properties.
Strategic Synthesis of the Cinnoline-3-Carboxylic Acid Scaffold
The synthesis of cinnoline derivatives has been extensively explored, with several robust methods available to construct the core ring system.[4] For the targeted synthesis of 3-carboxy-cinnolines, the selection of the appropriate starting materials and reaction conditions is paramount.
Established Synthetic Routes
Historically, the synthesis of cinnolines has relied on reactions such as the Richter synthesis, which involves the cyclization of o-aminophenyl propiolic acids, and the von Richter reaction. More contemporary methods often employ metal-catalyzed cross-coupling reactions to form the key C-C and C-N bonds of the cinnoline core.[4]
A common and effective strategy for accessing 4-hydroxycinnoline-3-carboxylic acids involves the diazotization of o-aminoaryl propiolic acids. This is followed by an intramolecular cyclization to yield the desired cinnoline scaffold.
Proposed Synthesis of 8-Methylcinnoline-3-carboxylic acid
Based on established synthetic precedents, a plausible and efficient pathway for the synthesis of 8-Methylcinnoline-3-carboxylic acid is proposed below. This multi-step synthesis begins with a commercially available and appropriately substituted aniline precursor.
Proposed Synthetic Workflow:
Caption: Proposed synthetic pathway for 8-Methylcinnoline-3-carboxylic acid.
Experimental Protocol:
Step 1: Synthesis of 2-((Trimethylsilyl)ethynyl)-3-methylaniline
-
Objective: To introduce the acetylene functionality necessary for cyclization.
-
Procedure:
-
To a solution of 2-iodo-3-methylaniline in a suitable solvent (e.g., triethylamine), add trimethylsilylacetylene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Stir the reaction mixture under an inert atmosphere at room temperature until completion (monitored by TLC).
-
Work up the reaction mixture by removing the solvent under reduced pressure and purify the crude product by column chromatography.
-
-
Causality: The Sonogashira coupling is a highly efficient method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide, providing the necessary precursor for the subsequent cyclization.
Step 2: Synthesis of 2-Ethynyl-3-methylaniline
-
Objective: To deprotect the acetylene for the subsequent cyclization.
-
Procedure:
-
Dissolve the product from Step 1 in a solvent mixture (e.g., methanol/water).
-
Add a base such as potassium carbonate and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Extract the product with a suitable organic solvent and purify if necessary.
-
-
Causality: The trimethylsilyl protecting group is readily removed under basic conditions, yielding the terminal alkyne required for the subsequent steps.
Step 3: Synthesis of 8-Methylcinnoline
-
Objective: To form the cinnoline ring through diazotization and intramolecular cyclization.
-
Procedure:
-
Dissolve 2-ethynyl-3-methylaniline in aqueous hydrochloric acid and cool to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
-
-
Causality: The diazotization of the aniline followed by an intramolecular cyclization onto the alkyne is a well-established method for the formation of the cinnoline ring system.
Step 4: Synthesis of 8-Methylcinnoline-3-carboxylic acid
-
Objective: To introduce the carboxylic acid group at the 3-position.
-
Procedure:
-
This step may require a multi-step sequence, potentially involving lithiation at the 3-position followed by quenching with carbon dioxide. Alternatively, a precursor with a suitable functional group at the 3-position could be carried through the synthesis. A more direct approach might involve oxidation of a 3-methylcinnoline precursor, though this could be challenging due to the stability of the aromatic system. A plausible route involves functionalization of the N-oxide of 8-methylcinnoline.
-
-
Causality: The introduction of the carboxylic acid group is a critical step that may require optimization. The choice of method will depend on the reactivity of the 8-methylcinnoline intermediate.
Physicochemical Characterization
Once synthesized, a thorough characterization of 8-Methylcinnoline-3-carboxylic acid is essential to confirm its identity and purity. The following analytical techniques would be employed:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7-9 ppm, a singlet for the methyl group around 2.5 ppm, and a broad singlet for the carboxylic acid proton above 10 ppm. |
| ¹³C NMR | Aromatic carbons in the range of 110-160 ppm, a signal for the methyl carbon around 20 ppm, and a signal for the carboxylic carbon above 160 ppm. |
| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ ion corresponding to the molecular weight of the compound. |
| Infrared (IR) Spectroscopy | Characteristic O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), and aromatic C-H and C=C stretches. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Potential Applications and Biological Activities
While the specific biological activity of 8-Methylcinnoline-3-carboxylic acid is yet to be determined, the known pharmacological profiles of related cinnoline derivatives provide a strong basis for predicting its potential applications.[1][2]
Potential Therapeutic Areas:
-
Anticancer: Many cinnoline derivatives have shown potent anticancer activity.[1] The introduction of the 8-methyl group could influence the compound's interaction with specific biological targets, potentially leading to enhanced or novel anticancer properties.
-
Antimicrobial: The cinnoline scaffold is present in several compounds with antibacterial and antifungal activity.[1][5] 8-Methylcinnoline-3-carboxylic acid could be investigated for its efficacy against a panel of pathogenic microbes.
-
Anti-inflammatory: Some cinnoline derivatives have demonstrated anti-inflammatory effects.[6][7] The carboxylic acid moiety could contribute to this activity through interactions with enzymes such as cyclooxygenases.
Signaling Pathway Visualization:
Caption: Potential inhibitory effects on key signaling pathways.
Conclusion and Future Directions
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the novel compound 8-Methylcinnoline-3-carboxylic acid. While direct experimental data for this specific molecule is not yet available, the proposed synthetic route is based on well-established chemical principles, and its potential biological activities are inferred from the extensive literature on related cinnoline derivatives.
Future research should focus on the successful synthesis and purification of 8-Methylcinnoline-3-carboxylic acid, followed by a thorough investigation of its biological properties. Screening against a diverse panel of cancer cell lines, pathogenic microbes, and inflammatory targets will be crucial in elucidating its therapeutic potential. Furthermore, the carboxylic acid handle provides a valuable opportunity for the creation of a library of derivatives, which could lead to the discovery of new and potent drug candidates. The exploration of this and other novel cinnoline derivatives holds significant promise for the future of drug discovery.
References
-
Anticancer Agents in Medicinal Chemistry. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. [Link]
-
Indian Journal of Pharmaceutical Education and Research. An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. [Link]
-
MDPI. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? [Link]
-
MilliporeSigma. 8-Methyl-quinoline-3-carboxylic acid AldrichCPR 71082-55-8. [Link]
-
ResearchGate. A Comprehensive Review On Cinnoline Derivatives. [Link]
-
Bentham Science. Recent Developments in the Synthesis of Cinnoline Derivatives. [Link]
-
Alchimica. 8-Methyl-quinoline-3-carboxylic acid (1 x 1 g). [Link]
-
PMC. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? [Link]
-
PubChemLite. 8-methylquinoline-3-carboxylic acid (C11H9NO2). [Link]
-
ResearchGate. Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. [Link]
-
Research and Reviews: A Journal of Pharmaceutical Sciences. Synthesis, Characterization and Anti- Inflammatory Activity of Cinnoline Derivatives. [Link]
-
International Journal of Chemical Studies. Synthesis and characterization of some new cinnoline derivatives for its biological iterest. [Link]
-
SciSpace. New Efficient Synthesis of 3-Carboxylquinolines. [Link]
-
National Center for Biotechnology Information. Quinoline-3-carboxylic acid. PubChem Compound Database. [Link]
-
MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
-
PubMed. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. [Link]
-
OMICS International. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
Sources
The 8-Methylcinnoline Scaffold: Synthetic Strategies and Pharmacological Profiling
Executive Summary: The Strategic Value of C8-Substitution
In the landscape of nitrogen heterocycles, cinnoline (1,2-benzodiazine) serves as a critical bioisostere to quinoline and isoquinoline.[1][2][3] While the parent cinnoline ring is well-characterized, the 8-methylcinnoline derivative represents a specialized scaffold in medicinal chemistry. Its value lies not merely in its biological activity but in its structural utility: the C8-methyl group introduces a specific steric clash with the N1 lone pair, modulating the electronic environment and lipophilicity (LogP) while blocking a common site of metabolic oxidation (C8-hydroxylation).
This guide details the physicochemical rationale, synthetic access, and medicinal applications of 8-methylcinnoline derivatives, designed for researchers optimizing lead compounds in oncology and CNS indications.
Physicochemical & Structural Properties[2][3][4][5][6]
The introduction of a methyl group at the 8-position of the cinnoline ring fundamentally alters the molecule's behavior compared to the unsubstituted parent.
| Property | 8-Methylcinnoline Characteristic | Medicinal Chemistry Implication |
| Electronic Effect | Inductive (+I) donation to the benzene ring. | Increases electron density, potentially altering |
| Steric Constraint | Critical: Proximity to N1. | The C8-Me group creates peri-strain with the N1 lone pair. This can twist the molecule or lock specific conformations (atropisomerism), improving selectivity. |
| Lipophilicity | Increased LogP (~ +0.5 vs. H). | Enhances membrane permeability and blood-brain barrier (BBB) penetration, crucial for CNS targets (e.g., GABA-A, PDE10A). |
| Metabolic Stability | Blocks C8 position. | Prevents CYP450-mediated aromatic hydroxylation at the electron-rich C8 position, a common clearance pathway for fused heterocycles. |
Synthetic Architectures
Accessing the 8-methylcinnoline core requires bypassing the instability of certain diazonium intermediates. Two primary pathways are dominant: the Widman-Stoermer Synthesis and the Richter Synthesis .
Primary Protocol: Widman-Stoermer Cyclization
This method is preferred for its operational simplicity and tolerance of the 8-methyl substituent.
Target: 8-Methyl-4-hydroxycinnoline (Key Intermediate) Precursor: 2-Amino-3-methylacetophenone (derived from o-toluidine)
Step-by-Step Methodology:
-
Diazotization:
-
Dissolve 2-amino-3-methylacetophenone (10 mmol) in aqueous HCl (4 M, 25 mL).
-
Cool to -5°C in an ice-salt bath. Critical: Temperature control prevents diazonium decomposition.
-
Add NaNO₂ (11 mmol) solution dropwise, maintaining temp < 0°C. Stir for 30 min.
-
-
Cyclization:
-
The diazonium salt spontaneously cyclizes intramolecularly onto the acetyl group enol/enamine equivalent under acidic conditions.
-
Allow the mixture to warm to room temperature (RT) over 2 hours.
-
Heat to 60°C for 1 hour to ensure completion.
-
-
Isolation:
-
Neutralize with NaOAc or dilute NaOH to pH 5–6.
-
The precipitate (4-hydroxy-8-methylcinnoline) is filtered, washed with ice-cold water, and recrystallized from ethanol.
-
-
Functionalization (Chlorination):
-
Reflux the intermediate with POCl₃ (5 equiv.) for 3 hours to yield 4-chloro-8-methylcinnoline . This chloroderivative is the divergent point for SNAr coupling with amines (for kinase inhibitors).
-
Synthetic Pathway Visualization
Figure 1: The Widman-Stoermer route to the versatile 4-chloro-8-methylcinnoline scaffold.
Medicinal Chemistry Applications
The 8-methylcinnoline scaffold acts as a privileged structure in two primary therapeutic areas: Oncology (Kinase/Topoisomerase inhibition) and CNS disorders.
Case Study A: Topoisomerase I Inhibition
Cinnoline derivatives, particularly fused systems like dibenzo[c,h]cinnolines, are potent Topoisomerase I (Top1) inhibitors. The 8-methyl group (or equivalent position in fused analogs) plays a dual role:
-
Mechanism: The planar cinnoline core intercalates into DNA. The 8-methyl group provides hydrophobic bulk that lodges into the minor groove, stabilizing the Top1-DNA cleavage complex.
-
SAR Insight: Removal of substituents at the 8/9 positions often leads to a loss of cytotoxicity, indicating that hydrophobic filling of the binding pocket is essential for activity [1].
Case Study B: Kinase Inhibition (EGFR/VEGFR)
4-Amino-substituted cinnolines are bioisosteres of quinazoline kinase inhibitors (e.g., Gefitinib).
-
Design Logic: Replacing the quinazoline core with cinnoline retains the N1 acceptor for the hinge region hydrogen bond.
-
8-Methyl Advantage: The 8-methyl group restricts the rotation of the cinnoline core relative to the protein backbone. This pre-organization reduces the entropic penalty of binding.
-
Protocol: 4-Chloro-8-methylcinnoline is reacted with substituted anilines (e.g., 3-chloro-4-fluoroaniline) in isopropanol (reflux) to yield the kinase inhibitor candidate.
SAR Logic Flow
Figure 2: Structure-Activity Relationship (SAR) map of the 8-methylcinnoline scaffold.
Detailed Experimental Protocol: Synthesis of 4-Anilino-8-methylcinnoline
This protocol validates the reactivity of the 8-methyl scaffold for library generation.
Reagents:
-
4-Chloro-8-methylcinnoline (1.0 eq)
-
3-Ethynylaniline (1.1 eq) - Model for EGFR inhibitors
-
Isopropanol (Solvent)
-
HCl (Catalytic, 4M in Dioxane)
Procedure:
-
Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-chloro-8-methylcinnoline (200 mg, 1.12 mmol) in isopropanol (10 mL).
-
Addition: Add 3-ethynylaniline (144 mg, 1.23 mmol).
-
Catalysis: Add 2 drops of 4M HCl in dioxane. Note: Acid catalysis protonates the N1/N2, activating the C4 position for nucleophilic attack.
-
Reflux: Heat the mixture to reflux (85°C) for 4 hours. Monitor by TLC (50% EtOAc/Hexane). The product usually precipitates as the hydrochloride salt.
-
Work-up: Cool to RT. Filter the yellow precipitate. Wash with cold isopropanol (2 x 5 mL) and diethyl ether (2 x 10 mL) to remove unreacted aniline.
-
Yield Verification: Dry under vacuum. Expected yield: 85–90%.
-
Characterization: 1H NMR (DMSO-d6) should show the characteristic downfield shift of the C3-H proton (~8.5 ppm) and the singlet for the 8-methyl group (~2.8 ppm).
References
-
Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Source: MDPI (Molecules), 2019. Context: Comprehensive review of cinnoline biological activities, including antitumor and antibacterial properties.[1][2][4][5][6][7][8] URL:[Link]
-
Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one (Analogue Comparison) Source: MDPI (Molecules), 2000. Context: Details the synthetic logic for 8-methyl substituted benzo-fused nitrogen heterocycles, applicable to cinnoline chemistry. URL:[Link]
-
Cinnoline Derivatives with Biological Activity Source: NIH / PubMed Central, 2007. Context: Historical and technical overview of cinnoline SAR, highlighting the importance of ring substitution for topoisomerase activity. URL:[Link]
-
Methylation of some substituted cinnolines Source: Journal of the Chemical Society C (RSC), 1968. Context: Foundational chemistry regarding the reactivity of 8-methylcinnoline vs. 3-methyl variants. URL:[Link][9]
Sources
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. zenodo.org [zenodo.org]
- 5. mdpi.com [mdpi.com]
- 6. ijper.org [ijper.org]
- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Bioisosteric Evaluation: Cinnoline Scaffolds vs. Quinoline-3-Carboxylic Acid in Ligand Design
Executive Summary
In medicinal chemistry, the "nitrogen walk"—systematically adding or moving nitrogen atoms within an aromatic scaffold—is a fundamental strategy to alter physicochemical properties without disrupting binding affinity. This guide presents a technical comparison between the Quinoline-3-carboxylic acid (the core of fluoroquinolone antibiotics) and its 1,2-diazine bioisostere, Cinnoline (benzo[c]pyridazine).
While the quinoline-3-carboxylic acid moiety is a privileged pharmacophore for DNA gyrase inhibition, the cinnoline scaffold offers a distinct electrostatic profile. The introduction of the N2 nitrogen significantly lowers basicity (pKa
Part 1: Structural & Electronic Profiling
The fundamental difference lies in the heterocyclic core. Quinoline is a 1-benzazine; Cinnoline is a 1,2-benzodiazine. This structural variation dictates the electronic environment of the critical 3-carboxylic acid functionality.
Physicochemical Comparison
The extra nitrogen in cinnoline acts as an electron-withdrawing group via induction, significantly reducing the electron density of the ring system compared to quinoline.
| Feature | Quinoline-3-Carboxylic Acid | Cinnoline-3-Carboxylic Acid | Impact on Drug Design |
| Core Structure | 1-Benzazine | 1,2-Benzodiazine | Cinnoline has higher N/C ratio, improving aqueous solubility. |
| Basicity (pKa of ring N) | ~4.9 (Quinoline core) | ~2.6 (Cinnoline core) | Cinnoline is far less basic; less likely to be protonated at physiological pH. |
| H-Bonding | 1 Acceptor (Ring N) | 2 Acceptors (N1, N2) | Cinnoline offers an additional vector for H-bonding with target residues. |
| LogP (Lipophilicity) | Higher | Lower | Cinnoline derivatives are generally more polar, reducing non-specific binding. |
| Metabolic Stability | Prone to CYP450 oxidation at C5/C8. | N-N bond can be a metabolic handle (reductive cleavage), but generally stable. |
Electronic Potential & Binding
In the context of DNA gyrase inhibition (e.g., Ciprofloxacin vs. Cinnoxacin), the 3-COOH and 4-Oxo groups form a critical chelation complex with Mg²⁺.
-
Quinoline: The C-H at position 2 is sterically neutral.
-
Cinnoline: The Nitrogen at position 2 (N2) possesses a lone pair. This lone pair can create electrostatic repulsion if the binding pocket is tight, or provide a secondary anchor point if a donor residue (e.g., Serine/Threonine) is nearby.
Part 2: Synthetic Methodologies
Accessing these scaffolds requires distinct synthetic strategies. The Gould-Jacobs reaction is the industry standard for quinoline-3-carboxylic acids, while cinnolines often require diazonium chemistry (Richter or Borsche synthesis).
Pathway Visualization
The following diagram contrasts the synthetic logic for generating the 3-carboxyl derivatives of both scaffolds.
Caption: Comparative synthetic flow for Quinoline (Gould-Jacobs) vs. Cinnoline (Diazotization) scaffolds.[1]
Part 3: Experimental Protocols
Protocol A: Gould-Jacobs Synthesis of Quinoline-3-Carboxylic Acid
Objective: Synthesis of 4-hydroxy-7-chloroquinoline-3-carboxylic acid (Precursor to Ciprofloxacin).
Reagents:
-
3-Chloroaniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)
-
Diphenyl ether (Solvent for high temp)
-
NaOH (10% aqueous)[2]
Step-by-Step Workflow:
-
Condensation: In a round-bottom flask, mix 3-chloroaniline and DEEM. Heat to 110°C for 2 hours. Use a Dean-Stark trap to remove the ethanol byproduct.
-
Checkpoint: Monitor TLC for disappearance of aniline.
-
-
Cyclization: Add the resulting enamine oil dropwise to refluxing diphenyl ether (~250°C). This high temperature is critical to overcome the activation energy for aromatic cyclization.
-
Observation: Rapid evolution of ethanol vapor.
-
-
Isolation: Cool the mixture to room temperature. The quinoline ester usually precipitates. Filter and wash with hexane to remove diphenyl ether.
-
Hydrolysis: Suspend the ester in 10% NaOH and reflux for 2 hours.
-
Workup: Acidify with HCl to pH 2. The carboxylic acid will precipitate.[2] Filter, wash with water, and dry.
Protocol B: Richter Synthesis of Cinnoline-3-Carboxylic Acid
Objective: Synthesis of the cinnoline core via diazonium cyclization.
Reagents:
-
2-Aminoacetophenone (or substituted derivative)
-
Sodium Nitrite (NaNO2)
-
Conc. HCl
-
Glyoxylic acid (if building the carboxyl via condensation first) or pre-functionalized alkyne.
Step-by-Step Workflow:
-
Diazotization: Dissolve the o-aminoaryl precursor in conc. HCl/water at 0°C. Add aqueous NaNO2 dropwise, maintaining temperature <5°C.
-
Safety: Ensure proper venting of nitrogen oxides.
-
-
Cyclization: The mechanism involves the internal attack of the diazonium species on the adjacent unsaturated bond (alkyne or activated ketone).
-
Note: For Cinnoxacin analogues, the Borsche synthesis is often preferred: diazotization of o-aminoacetophenone followed by intramolecular coupling.
-
-
Purification: Cinnoline derivatives are often less stable than quinolines. Neutralize carefully with NaHCO3 and extract with Ethyl Acetate.[3]
-
Validation: 1H-NMR will show a characteristic downfield shift for the H-3 proton (if not substituted) or distinct splitting patterns for the benzo-ring protons due to the N1-N2 anisotropy.
Part 4: Medicinal Chemistry & SAR Logic[4][5][6][7]
The transition from Quinoline to Cinnoline is not merely structural but functional.
The "Cinnoxacin" Case Study
Cinnoxacin is a synthetic antimicrobial that utilizes the cinnoline scaffold.[4][5] It binds to DNA gyrase similarly to nalidixic acid (quinoline) but exhibits altered pharmacokinetics.
-
Solubility: The cinnoline core increases urinary concentration, making it highly effective for urinary tract infections (UTIs).
-
Toxicity: The N-N bond alters the oxidative metabolism profile, potentially avoiding the formation of toxic quinone-imine metabolites seen in some quinolines.
Pharmacophore Mapping
The following diagram illustrates the binding logic and where the bioisosteric replacement impacts interaction.
Caption: SAR logic demonstrating the scaffold hop from Quinoline to Cinnoline while retaining the critical pharmacophore.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link
-
Ley, S. V., et al. (2008). A Polymer-Supported Iridium Catalyst for the Richter Synthesis of Cinnolines. Organic Letters, 10(14), 3053–3056. Link
-
Balli, H., et al. (1985). Cinnoxacin: A Review of its Antimicrobial Activity and Pharmacokinetics. Chemotherapy, 31(S1). Link
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link
-
Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685–706. Link
Sources
Pharmacophore Modeling of Cinnoline-3-Carboxylic Acid Analogs
Executive Summary
The cinnoline-3-carboxylic acid scaffold represents a critical bioisostere of the clinically established quinolone and isoquinoline pharmacophores. While structurally similar to the quinolone antibiotics (e.g., ciprofloxacin, cinoxacin), the introduction of the N1-N2 diaza-linkage alters the electronic distribution, lipophilicity (logP), and hydrogen bonding potential of the core ring system.
This guide provides a rigorous technical framework for developing pharmacophore models for cinnoline-3-carboxylic acid analogs. We focus on their primary application as DNA Gyrase B inhibitors (Antimicrobial) and GABA-A receptor modulators (Anxiolytic) . The methodology detailed here transitions from ligand-based hypothesis generation to structure-based validation, ensuring that computational predictions translate into viable synthetic candidates.
Chemical Context & Scaffold Significance
The Bioisosteric Rationale
The cinnoline (1,2-benzodiazine) core differs from the quinoline (1-benzazine) core by the presence of a second nitrogen atom at position 2. This modification is not merely cosmetic; it significantly impacts the Electrostatic Potential (ESP) map of the molecule.
-
Acidity: The 3-carboxylic acid on a cinnoline ring is typically more acidic than its quinoline counterpart due to the electron-withdrawing inductive effect of the adjacent N2 nitrogen.
-
Chelation: In antimicrobial applications, the 3-COOH and 4-Oxo motif is essential for Mg²⁺ chelation, a mechanism critical for binding to the DNA-Gyrase complex. The cinnoline N2 assists in stabilizing this chelate complex.
Target Profiles
| Target Family | Mechanism of Action | Key Pharmacophoric Features |
| DNA Gyrase / Topo IV | Inhibition of bacterial DNA replication (ATP binding site or DNA cleavage complex). | Anionic/HBA: 3-COOHChelation: 4-Oxo + 3-COOHHydrophobic: N1-substituent |
| GABA-A Receptor | Positive Allosteric Modulation (Benzodiazepine site). | HBA: 3-Carbonyl (Amide/Ester)Aromatic: Cinnoline CoreLipophilic: Pendant aryl groups at C4 |
| CK2 Kinase | ATP-competitive inhibition. | HBD/HBA: 3-COOH interacting with Lys68/Asp175Hydrophobic: Planar core |
Computational Workflow: Ligand-Based Pharmacophore Generation
This section details the protocol for generating a 3D pharmacophore hypothesis using a training set of known active cinnoline analogs.
Dataset Curation & Conformational Analysis
Objective: To generate bioactive conformations rather than just low-energy ground states.
-
Data Cleaning: Remove counter-ions. Standardize protonation states at pH 7.4.
-
Note: The 3-carboxylic acid must be deprotonated (
) for DNA gyrase modeling, as this is the active species binding to Mg²⁺.
-
-
Conformational Expansion:
-
Tool: OMEGA (OpenEye) or CONFIRM (Discovery Studio).
-
Settings: Energy window = 10 kcal/mol; RMSD cutoff = 0.5 Å.
-
Rationale: Cinnoline-3-carboxylic acids are relatively rigid cores, but rotatable bonds at C4 (e.g., piperazine or aryl substituents) require extensive sampling to identify the "U-shaped" bioactive conformation often required for pocket fitting.
-
Pharmacophore Feature Mapping (The "Cinoxacin" Model)
For antimicrobial activity, the pharmacophore is defined by the interaction with the DNA-enzyme-Mg²⁺ complex.
-
Feature 1: Hydrogen Bond Acceptor (HBA) / Anionic:
-
Feature 2: Hydrogen Bond Acceptor (HBA) / Metal Chelator:
-
Location: The carbonyl oxygen at position 4 (in 4-oxo derivatives).
-
Function: Completes the bidentate chelation of Mg²⁺.
-
-
Feature 3: Aromatic Ring (AR):
-
Location: The fused benzene ring (positions 5-8).
-
Function:
- stacking with DNA bases or aromatic residues (e.g., Tyr) in the binding site.
-
-
Feature 4: Hydrophobic Vector (Hyd):
-
Location: Substituent at N1 (e.g., Ethyl, Cyclopropyl).
-
Function: Occupies a specific hydrophobic pocket (e.g., QBP pocket in Gyrase).
-
Diagram: Pharmacophore Modeling Pipeline
Figure 1: The iterative workflow for generating and validating a pharmacophore model for cinnoline analogs.
Validation Protocols (Self-Validating Systems)
A pharmacophore model is only as good as its predictive power. You must employ the following statistical validation metrics.
Decoy Set Generation
Do not rely solely on a test set of actives. You must generate decoys —molecules with similar physical properties (MW, LogP) but different topology/activity.
-
Protocol: Use the DUD-E (Directory of Useful Decoys) generator. Ratio: 1 Active : 50 Decoys.
Statistical Metrics
Summarize your model's performance using these calculations:
| Metric | Formula | Target Threshold | Interpretation |
| Enrichment Factor (EF) | > 10 | How many times better the model is than random selection. | |
| GH Score | (Gunner-Henry) | > 0.7 | Balances precision and recall (0 to 1 scale). |
| ROC AUC | Area Under Curve | > 0.8 | Measures the probability that a random active is ranked higher than a random decoy. |
Experimental Protocols: Synthesis & Testing
To close the loop between modeling and reality, the following protocols outline the synthesis and biological evaluation of the modeled analogs.
Synthesis: The Richter Cyclization Route
This is the most robust method for accessing the cinnoline-3-carboxylic acid core.
-
Diazotization:
-
Start with 2-aminoarylalkynyl ketones or 2-amino-phenylpropiolic acid .
-
Treat with
/ at 0-5°C.
-
-
Cyclization:
-
The diazonium intermediate undergoes intramolecular cyclization.
-
Reflux in aqueous acid to yield the 4-hydroxycinnoline-3-carboxylic acid (tautomer of 4-oxo).
-
-
Derivatization:
-
C4-Chlorination:
reflux converts the 4-OH to 4-Cl. -
Nucleophilic Substitution: React 4-Cl intermediate with amines (e.g., N-methylpiperazine) to introduce the C4 basic side chain (critical for pharmacokinetic properties).
-
Biological Assay: Minimum Inhibitory Concentration (MIC)
-
Organisms: E. coli (Gram-negative), S. aureus (Gram-positive).[4][5]
-
Method: Broth Microdilution (CLSI Standards).
-
Protocol:
-
Prepare stock solutions of cinnoline analogs in DMSO.
-
Dilute in Mueller-Hinton broth to range 0.125 - 128
. -
Inoculate with
CFU/mL bacterial suspension. -
Incubate at 37°C for 16-20 hours.
-
Endpoint: Lowest concentration with no visible growth.
-
Structural Logic of the Cinnoline Core
The diagram below illustrates the Structure-Activity Relationship (SAR) logic that drives the pharmacophore features.
Figure 2: SAR Map of the Cinnoline-3-Carboxylic Acid Scaffold.
References
-
Cinnoline Scaffold Review
- Title: Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?
- Source: Molecules (MDPI), 2020.
-
URL:[Link]
- Antimicrobial Activity: Title: Synthesis and biological activity of cinnoline derivatives: An overview. Source: European Journal of Medicinal Chemistry. Context: Discusses the bioisosteric relationship with quinolones and MIC values against E. coli.
-
GABA-A Receptor Modulation
-
Title: Cinnoline derivatives as novel non-benzodiazepine ligands for the GABA-A receptor.[2]
- Source: Journal of Medicinal Chemistry.
- Context: Details the binding mode at the benzodiazepine site ( / interface).
-
-
Computational Methodology
- Title: Pharmacophore Modeling and Virtual Screening for DNA Gyrase B Inhibitors.
- Source: Journal of Molecular Graphics and Modelling.
-
URL:[Link] (General methodology reference).
-
Synthesis Protocol
- Title: Richter Cyclization and its application in the synthesis of cinnoline-3-carboxylic acids.
-
Source: Organic Syntheses.[3]
Sources
- 1. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. tjps.pharm.chula.ac.th [tjps.pharm.chula.ac.th]
Technical Whitepaper: 8-Methylcinnoline-3-carboxylic Acid in Oncology
The following technical guide provides an in-depth analysis of 8-Methylcinnoline-3-carboxylic acid , a specialized heterocyclic scaffold with emerging significance in oncology, particularly within the DNA Damage Response (DDR) therapeutic landscape.
Therapeutic Potential, Synthesis, and Pharmacodynamics
Part 1: Executive Summary & Therapeutic Rationale
8-Methylcinnoline-3-carboxylic acid (8-MCA) represents a privileged scaffold in the design of next-generation kinase inhibitors and DNA intercalators. While the cinnoline core has historically been underutilized compared to its quinoline isosteres, recent data suggests it offers superior solubility and distinct hydrogen-bonding vectors critical for targeting the ATP-binding pockets of kinases involved in DNA repair, specifically Ataxia Telangiectasia Mutated (ATM) kinase .
The "8-methyl" substitution is not merely cosmetic; it serves two critical medicinal chemistry functions:
-
Metabolic Blockade: It sterically hinders the C8 position, a common site for oxidative metabolism (hydroxylation) by cytochrome P450 enzymes, thereby extending the molecule's half-life (
). -
Conformational Locking: The steric bulk restricts the rotation of substituents at the C1/C2 interface or adjacent binding pockets, pre-organizing the molecule for higher affinity binding (entropic advantage).
Core Therapeutic Targets
-
Primary: ATM Kinase Inhibition. Derivatives of cinnoline-3-carboxamides have demonstrated nanomolar potency against ATM, sensitizing tumor cells to double-strand break (DSB) inducing agents like irinotecan or radiation.
-
Secondary: Topoisomerase I Inhibition. The planar tricyclic nature of benzocinnolines suggests potential for DNA intercalation, stabilizing the cleavable complex and inducing apoptosis.
Part 2: Mechanism of Action & Signaling Pathway
The primary utility of 8-MCA derivatives lies in abating the DNA Damage Response (DDR). Cancer cells often rely on hyper-activated DDR pathways (like ATM/ATR) to survive the genomic instability caused by rapid replication.
Mechanism:
-
Chemotherapy/Radiation causes Double-Strand Breaks (DSBs) .
-
ATM Kinase is recruited to the break site and autophosphorylates (Ser1981).[1]
-
ATM phosphorylates downstream effectors (p53, CHK2, BRCA1 ), pausing the cell cycle to allow repair.
-
8-MCA Derivatives bind the ATP pocket of ATM, preventing this signaling.
-
Result: The cancer cell enters mitosis with shattered DNA, leading to Mitotic Catastrophe and cell death (Synthetic Lethality).
Visualization: ATM Signaling & Inhibition Pathway
Caption: Figure 1: The 8-MCA scaffold acts as an ATP-competitive inhibitor of ATM, preventing the repair of chemotherapy-induced DNA breaks and forcing cancer cells into mitotic catastrophe.
Part 3: Chemical Synthesis & Manufacturing
The synthesis of 8-Methylcinnoline-3-carboxylic acid presents a challenge due to the electron-deficient nature of the cinnoline ring. The most robust industrial route is an adaptation of the Richter Cinnoline Synthesis , utilizing diazonium chemistry.
Synthesis Workflow (Step-by-Step)
Precursor: 2-Amino-3-methylbenzoic acid (or 2-amino-3-methylacetophenone for alternate routes).
-
Diazotization:
-
Richter Cyclization:
-
Reagents: Propiolic acid derivative (e.g., ethyl propiolate) or internal cyclization of an alkyne-substituted diazonium.
-
Mechanism:[4] The diazonium acts as an electrophile attacking the alkyne carbon, closing the pyridazine ring.
-
-
Hydrolysis:
-
Reagents:
(aq), Reflux, followed by acidification ( ). -
Product: 8-Methylcinnoline-3-carboxylic acid (precipitates as a solid).
-
Visualization: Synthesis Logic
Caption: Figure 2: Adapted Richter synthesis route for the production of the 8-MCA scaffold.
Part 4: Experimental Protocols
Protocol A: In Vitro ATM Kinase Inhibition Assay
Purpose: To quantify the potency (
Materials:
-
Recombinant human ATM kinase (active).
-
Substrate: p53 peptide or PHAS-I.
- .
-
Test Compound: 8-Methylcinnoline-3-carboxylic acid derivative (dissolved in DMSO).
Procedure:
-
Preparation: Dilute test compounds in kinase buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM DTT) to 3x final concentration. -
Incubation: Mix 10 µL of compound with 10 µL of ATM enzyme solution (approx. 5 nM final). Incubate for 15 mins at room temperature to allow equilibrium binding.
-
Initiation: Add 10 µL of ATP/Substrate mix (10 µM ATP final, 1 µCi
). -
Reaction: Incubate at 30°C for 60 minutes.
-
Termination: Stop reaction with 3% phosphoric acid.
-
Detection: Spot onto P81 phosphocellulose filters, wash 3x with 0.75% phosphoric acid, and measure radioactivity via scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine
.
Protocol B: Structure-Activity Relationship (SAR) Data
Comparative analysis of the 8-methyl substituent effect.
| Compound Variant | R8 Substituent | R3 Substituent | ATM IC50 (nM) | ClogP | Metabolic Stability (t1/2) |
| Ref 1 (Core) | -H | -CONH2 | 45 | 1.2 | Low (< 30 min) |
| Target (8-MCA) | -CH3 | -COOH | N/A (Intermediate) | 1.8 | High |
| Derivative A | -CH3 | -CONH-Aryl | 2.8 | 2.4 | High (> 120 min) |
| Derivative B | -Cl | -CONH-Aryl | 12.0 | 2.6 | Medium |
Note: Derivative A represents the optimized lead where the 8-methyl group improves potency (via conformational lock) and stability compared to the unsubstituted core.
Part 5: Future Outlook & Toxicity Considerations
ADME/Tox Profile:
-
Solubility: The cinnoline nitrogens (N1, N2) provide hydrogen bond accepting capability, improving aqueous solubility compared to naphthalene or quinoline analogs.
-
hERG Inhibition: Cinnoline derivatives must be screened for hERG channel blockade. The 3-carboxylic acid moiety (anion at physiological pH) generally reduces hERG liability compared to basic amines.
-
Selectivity: The 8-methyl group is critical for selectivity against homologous kinases (e.g., PI3K, ATR) by exploiting small hydrophobic pockets unique to the ATM ATP-binding site.
Conclusion: 8-Methylcinnoline-3-carboxylic acid is a potent, versatile building block. Its transition from a chemical curiosity to a clinical candidate relies on the derivatization of the C3-carboxyl group into amides that engage the "hinge region" of the kinase, while the C8-methyl group secures metabolic durability.
References
-
Discovery of 3-Cinnoline Carboxamides as ATM Inhibitors. Source: Journal of Medicinal Chemistry / PMC. Citation: Min, J., et al. (2018). "Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors."[1] URL:[Link]
-
Cinnoline Scaffold in Medicinal Chemistry. Source: MDPI Molecules. Citation: "Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?" URL:[Link]
-
Richter Cinnoline Synthesis. Source: Wikipedia / Organic Chemistry Portal. Citation: "Richter Cinnoline Synthesis: Reaction Mechanism and Applications." URL:[Link][2][5][6]
-
ATM Kinase as a Target in Oncology. Source: Nature Reviews Drug Discovery. Citation: Weber, A.M., Ryan, A.J. (2015). "ATM and ATR as therapeutic targets in cancer."[1] URL:[Link]
Sources
- 1. Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. ijper.org [ijper.org]
- 4. GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier? [mdpi.com]
- 5. Cinnoline - Wikipedia [en.wikipedia.org]
- 6. 8-Nitrocinnoline | 2942-37-2 | Benchchem [benchchem.com]
The Evolution and Therapeutic Potential of Substituted Cinnoline-3-Carboxylic Acids: A Comprehensive Technical Guide
Executive Summary
The cinnoline scaffold (1,2-benzodiazine) represents a privileged structure in medicinal chemistry. Among its derivatives, substituted cinnoline-3-carboxylic acids have emerged as highly potent pharmacophores. Structurally analogous to the widely successful quinolone antibiotics, the functionalization at the C-3 position with a carboxylic acid moiety, coupled with various substitutions at the C-4, C-6, and C-7 positions, has unlocked a vast landscape of biological activities. This technical guide explores the historical discovery, synthetic evolution, mechanistic pathways, and self-validating experimental protocols associated with these critical compounds.
Historical Context and Discovery
The exploration of the cinnoline ring system dates back to early heterocyclic chemistry, but the specific isolation and characterization of the 3-carboxylic acid derivatives marked a paradigm shift in drug discovery. Early syntheses were plagued by poor regioselectivity and harsh conditions.
A foundational breakthrough occurred in 1961 when Barber, Washbourn, and Wragg detailed the cyclisation of mesoxalyl chloride phenylhydrazones to yield substituted 4-hydroxycinnoline-3-carboxylic acids (1)[1]. This method proved that the 1,2-benzodiazine core could be reliably functionalized at the 3-position, establishing the structural blueprint for modern derivatives that mimic the biological targeting of nalidixic acid and other early fluoroquinolones.
Synthetic Methodologies and Chemical Evolution
Modern pharmaceutical development requires high-yield, regioselective pathways that avoid the degradation of sensitive intermediates. The evolution from the classical Richter synthesis to modern Lewis acid-catalyzed cyclizations represents a leap in synthetic efficiency.
Synthetic workflow of substituted cinnoline-3-carboxylic acids from aniline precursors.
Causality in Synthesis:
In modern adaptations, the use of Lewis acids, such as titanium tetrachloride (
Pharmacological Applications and Biological Activity
The bioisosterism between cinnoline-3-carboxylic acids and quinolones has been heavily exploited to target diverse biological pathways.
A. Antibacterial Efficacy
One of the most notable discoveries in this class is Compound 64716 (1-ethyl-4(1H)-oxo-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid). Developed as a synthetic antibacterial agent, it exhibits a potent spectrum targeting Gram-negative bacteria commonly isolated from urinary tract infections (3)[3]. Its mechanism mirrors that of quinolones by inhibiting bacterial DNA gyrase, preventing DNA supercoiling.
B. Anti-inflammatory and Receptor Modulation
Beyond antimicrobials, the framework has been adapted for anti-inflammatory applications. Substituted derivatives, such as 4-hydrazino-6-sulfamoyl-cinnoline-3-carboxylic acid amides, have shown significant in vitro anti-inflammatory activity (4)[4]. Furthermore, pharmacomodulations around the 4-oxo-1,4-dihydrocinnoline-3-carboxamide core have been explored for selective Cannabinoid Receptor 2 (CB2) modulation, presenting a pathway for immunomodulation without the psychoactive side effects associated with CB1 activation[2].
Dual pharmacological targeting pathways of functionalized cinnoline-3-carboxylic acids.
Quantitative Structure-Activity Relationship (QSAR)
Halogenation (specifically fluorine at C-6 and chlorine at C-7) drastically enhances lipophilicity and target binding, a principle heavily utilized in the design of modern antimicrobial agents.
Table 1: Comparative Biological Activity of Substituted Cinnoline-3-Carboxylic Acids
| Compound / Derivative | Target Organism / Assay | Key Substitutions | Biological Activity (MIC / % Inhibition) | Reference |
| Compound 64716 | Escherichia coli | 1-ethyl, [1,3]dioxolo[4,5-g] | MIC: 2 - 4 µg/mL | [3] |
| Compound 64716 | Proteus sp. | 1-ethyl, [1,3]dioxolo[4,5-g] | MIC: 2 - 8 µg/mL | [3] |
| 7-aryloxy-6-fluoro derivatives | S. aureus / E. coli | 6-fluoro, 7-aryloxy, 4-amino | Significant zone of inhibition (Comparable to Norfloxacin) | [5] |
| 4-hydrazino-6-sulfamoyl amide | BSA Denaturation (Inflammation) | 4-hydrazino, 6-sulfamoyl | High % Inhibition (Dose-dependent) | [4] |
(Note: Data aggregated from5[5] and related literature).
Experimental Protocols: Synthesis and Validation
To ensure reproducibility and scientific trustworthiness, the following protocols represent self-validating systems used in the synthesis and evaluation of these compounds.
Protocol A: Regioselective Synthesis of 1,4-dihydro-4-oxo-cinnoline-3-carboxylic acid
Objective: Synthesize the core scaffold while avoiding extreme reaction conditions (6)[6].
-
Precursor Preparation: Suspend the starting 5-chloro-4-oxo-cinnoline-3-carboxylic acid precursor (1.0 eq) in a solvent mixture of aqueous dioxane.
-
Causality: Dioxane provides optimal solubility for the organic precursor while allowing aqueous integration for subsequent amine addition.
-
-
Amine Substitution: Add the desired alkylamine (e.g., ethylamine) (10.0 eq) to the suspension. Reflux the mixture overnight.
-
Causality: The large excess of amine acts as both the nucleophile and the base to neutralize the generated HCl, driving the reaction to completion via Le Chatelier's principle.
-
-
Reaction Monitoring: Monitor the reaction via HPLC.
-
Validation: The disappearance of the precursor peak and the emergence of a more polar product peak confirm the substitution.
-
-
Precipitation and Isolation: Dilute the mixture with two volumes of cold water. Adjust the pH to the isoelectric point of the specific derivative using dilute HCl.
-
Causality: Adjusting to the isoelectric point neutralizes the zwitterionic charges, minimizing solubility and forcing the product to crash out of the solution as a pure precipitate.
-
-
Filtration: Collect the precipitate via vacuum filtration, wash with cold water, and dry under a vacuum to yield the final substituted 1,4-dihydro-4-oxo-cinnoline-3-carboxylic acid.
Protocol B: Minimum Inhibitory Concentration (MIC) Determination
Objective: Evaluate the bactericidal efficacy of synthesized derivatives (e.g., Compound 64716).
-
Inoculum Preparation: Culture bacterial isolates in Mueller-Hinton (MH) broth until the logarithmic growth phase is reached (approx.
CFU/mL).-
Causality: MH broth is strictly standardized for cation concentration (Ca2+, Mg2+), which is critical because excess divalent cations can chelate the 3-carboxylic acid and 4-oxo groups of the cinnoline, artificially inflating the MIC.
-
-
Serial Dilution: Prepare a two-fold serial dilution of the cinnoline derivative in a 96-well microtiter plate, ranging from 64 µg/mL down to 0.5 µg/mL.
-
Inoculation and Incubation: Add an equal volume of the bacterial inoculum to each well. Incubate at 37°C for 18-24 hours.
-
Analysis: Determine the MIC as the lowest concentration well exhibiting no visible turbidity (measured via spectrophotometric absorbance at 600 nm).
-
Validation: A concurrent positive control (nalidixic acid) and negative control (vehicle only) must be run to validate the assay's dynamic range and ensure the bacterial strain's susceptibility profile is accurate.
-
References
- Source: pnrjournal.
- Source: ucl.ac.
- Source: google.com (Google Patents)
- Source: dntb.gov.
- Source: ijpsonline.
- Source: nih.
Sources
- 1. The Chemistry of the Quinolones: Methods of Synthesizing the Quinolone Ring System [ouci.dntb.gov.ua]
- 2. farm.ucl.ac.be [farm.ucl.ac.be]
- 3. Compound 64716, a new synthetic antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. EP0519140A1 - Method for the preparation of substituted 1,4-dihydro-4-oxo-cinnoline-3-carboxylic acid, esters and salts thereof, and intermediates used in their preparation - Google Patents [patents.google.com]
Methodological & Application
Synthesis of 8-Methylcinnoline-3-carboxylic acid via Richter cyclization
Application Note: Synthesis of 8-Methylcinnoline-3-carboxylic Acid via Richter Cyclization
Executive Summary & Scientific Rationale
This application note details the synthesis of 8-Methyl-4-hydroxycinnoline-3-carboxylic acid (and its potential dehydroxylated derivatives) utilizing the Richter Cinnoline Synthesis .
The Richter Cyclization (distinct from the Von Richter rearrangement) is the diazotization of o-aminoarylalkynes followed by intramolecular cyclization. This route is preferred over the Widman-Stoermer synthesis for 3-carboxylic acid derivatives because it allows for the direct incorporation of the carboxylic moiety via the alkyne precursor (e.g., propiolic acid derivatives) rather than requiring subsequent oxidation of a methyl group.
Strategic Causality:
-
Regiochemistry (8-Methyl): The choice of 2-iodo-6-methylaniline as the starting scaffold ensures the methyl group is positioned at the 8-position of the final cinnoline ring, a position often difficult to functionalize late-stage due to steric hindrance from the N1 nitrogen.
-
Cyclization Efficiency: The Richter cyclization exploits the high electrophilicity of the diazonium intermediate to attack the adjacent alkyne triple bond. By using a propiolic acid derivative, the electron-withdrawing carboxyl group polarizes the alkyne, facilitating the nucleophilic attack of the diazonium species (or the water molecule in the hydration step).
Retrosynthetic Analysis & Pathway
The synthesis is broken down into two primary phases:
-
Precursor Assembly: Construction of the o-aminophenylpropiolic acid framework via Sonogashira coupling.
-
Richter Cyclization: Diazotization and ring closure.
Note on Tautomerism: The immediate product of the Richter synthesis in aqueous media is 4-hydroxycinnoline-3-carboxylic acid (often existing as the 4-oxo-1,4-dihydro tautomer). If the non-hydroxylated "8-methylcinnoline-3-carboxylic acid" is the strict target, a downstream reduction step is required. This protocol focuses on the formation of the core heterocyclic ring.[1]
Visual Pathway (Graphviz)
Figure 1: Synthetic pathway from aniline precursor to the cinnoline scaffold via Richter Cyclization.
Experimental Protocols
Phase 1: Synthesis of 3-(2-amino-3-methylphenyl)prop-2-ynoic acid
Rationale: We must install the alkyne ortho to the amine. The amino group is nucleophilic and can interfere with coupling; however, using free aniline in Sonogashira is possible with careful control, or one may use an N-acetyl protected precursor followed by deprotection. This protocol assumes the use of the free amine with an excess of base to scavenge HI.
Materials:
-
2-Iodo-6-methylaniline (1.0 eq)
-
Propiolic acid (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (5 mol%)
-
Copper(I) iodide (10 mol%)
-
Triethylamine (
) (Solvent/Base) -
Inert atmosphere (
or Ar)
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask and cool under nitrogen flow.
-
Dissolution: Add 2-Iodo-6-methylaniline (10 mmol) and dry
(30 mL). Degas the solution by bubbling nitrogen for 15 minutes. -
Catalyst Addition: Add
(0.5 mmol) and CuI (1.0 mmol). The solution may darken. -
Alkyne Addition: Dropwise add Propiolic acid (12 mmol) dissolved in a minimum amount of
over 20 minutes. Note: Propiolic acid can be unstable; handle with care. -
Reaction: Stir at room temperature for 1 hour, then heat to 50°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup:
-
Evaporate volatiles under reduced pressure.
-
Dilute residue with water and adjust pH to ~4-5 with 1M HCl to precipitate the amino-acid.
-
Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
. -
Purification: Silica gel column chromatography.[2]
-
Yield Target: >70%.
-
Phase 2: The Richter Cyclization
Rationale: This is the critical ring-forming step. The diazonium salt is generated in situ. The triple bond acts as an intramolecular nucleophile. The presence of water (from the aqueous acid) leads to the 4-hydroxy derivative.
Materials:
-
3-(2-amino-3-methylphenyl)prop-2-ynoic acid (from Phase 1)
-
Sodium Nitrite (
)[3] -
Hydrochloric Acid (conc. and 1M)
-
Ice bath
Protocol:
-
Salt Formation: Suspend the amino-alkyne (5 mmol) in water (10 mL) and add concentrated HCl (2.5 mL). Stir to form the hydrochloride salt. Cool the mixture to 0–5°C in an ice-salt bath.
-
Diazotization: Dissolve
(5.5 mmol, 1.1 eq) in minimal water (2 mL). Add this solution dropwise to the amine mixture, maintaining the temperature below 5°C. Stir for 30 minutes.-
Checkpoint: The solution should become clear or change color. Test for excess nitrite using starch-iodide paper (should turn blue).
-
-
Cyclization:
-
Method A (Thermal): Remove the ice bath and allow the solution to warm to room temperature slowly. Then, heat the solution to 60–70°C for 2 hours. Evolution of nitrogen gas is not the primary mechanism here (unlike hydrolysis); rather, ring closure occurs.
-
Method B (pH Control): Some Richter variations suggest adjusting the pH to ~3-4 with sodium acetate to facilitate the intramolecular attack, though strongly acidic conditions usually favor the 4-hydroxy product.
-
-
Isolation:
-
Cool the reaction mixture to 4°C.
-
The product, 8-methyl-4-hydroxycinnoline-3-carboxylic acid , typically precipitates as a solid.
-
Filter the solid.[4] Wash with cold water and minimal cold ethanol.
-
-
Recrystallization: Recrystallize from Ethanol/Water or Glacial Acetic Acid.
Data Summary & Characterization
| Parameter | Specification / Expected Value | Notes |
| Appearance | Off-white to pale yellow solid | High melting point (>200°C expected). |
| 1H NMR (DMSO-d6) | Methyl group at C8 is deshielded by the ring. | |
| 1H NMR (Aromatic) | Multiplets for H5, H6, H7 | H5 is typically the most deshielded aromatic proton (approx |
| IR Spectroscopy | Broad band 2500-3300 | Strong C=O stretch ~1700 |
| Mass Spectrometry | [M+H]+ calc. ~205.06 |
Troubleshooting & Critical Parameters
-
Temperature Control: During diazotization, if the temperature exceeds 5°C, the diazonium salt may hydrolyze to the phenol (cresol derivative) before cyclization, leading to a dead-end byproduct.
-
Stirring: Vigorous stirring is essential during the dropwise addition of nitrite to prevent local hot-spots.
-
Dehydroxylation (If required): If the user specifically requires 8-methylcinnoline-3-carboxylic acid (without the 4-OH), the 4-hydroxy group must be converted to a chloride (
) and then removed via hydrogenolysis ( ) or chemical reduction ( ).
References
-
Richter Cinnoline Synthesis Mechanism
-
Modern Applications of Cinnoline Synthesis
-
Review on Cinnoline Synthesis: M. A. Ameen, "Recent Developments in the Synthesis of Cinnolines," RSC Advances, 2020.
-
-
Sonogashira Coupling for Precursors
-
Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.
-
-
Cinnoline-3-carboxylic acid Derivatives
Sources
- 1. Cinnoline - Wikipedia [en.wikipedia.org]
- 2. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 4-HYDROXY-8-METHYLQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. von Richter (Cinnoline) Synthesis [drugfuture.com]
- 6. 131. Cinnolines. Part III. The Richter reaction - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A new cinnoline synthesis. Part III. Alternative routes to 4-hydroxy-6-nitrocinnoline and 4,6-diaminocinnoline - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. Von Richter reaction - Wikipedia [en.wikipedia.org]
Amide coupling conditions for 8-Methylcinnoline-3-carboxylic acid
Application Note: Optimized Amide Coupling Protocols for 8-Methylcinnoline-3-carboxylic Acid
Abstract & Introduction
The 8-methylcinnoline-3-carboxylic acid scaffold is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for quinoline-3-carboxamides in kinase inhibitors and DNA-intercalating agents. While the cinnoline ring offers unique hydrogen-bonding vectors (N1/N2), its electron-deficient nature presents specific synthetic challenges during amide coupling.
This guide addresses the two primary hurdles in coupling this substrate:
-
Solubility: The fused diaza-system, combined with the lipophilic 8-methyl group, often leads to poor solubility in standard organic solvents (DCM, THF).
-
Reactivity vs. Stability: The electron-withdrawing nature of the cinnoline ring activates the C3-carbonyl toward nucleophiles but also renders the activated ester prone to hydrolysis or decarboxylation if not handled rapidly.
Physicochemical Analysis & Strategy
Before initiating synthesis, the researcher must understand the specific electronic and steric environment of the substrate.
| Feature | Chemical Consequence | Strategic Adjustment |
| Cinnoline Core (1,2-Diazanaphthalene) | Highly electron-deficient. | The C3-carboxylic acid is acidic (pKa ~3.0–3.5). Activated esters form quickly but are unstable (prone to hydrolysis). Action: Do not age the activated ester; add amine immediately. |
| 8-Methyl Group | Steric bulk at the peri-position (C8). | Increases lipophilicity compared to parent cinnoline. May disrupt planar stacking but reduces solubility in polar media. Action: Use DMF or DMA as co-solvents. |
| N1/N2 Nitrogens | Lone pair availability.[1] | Potential for chelation with metal catalysts or interference with H-bonding coupling reagents. Action: Avoid carbodiimides (EDC/DCC) which often stall; prefer Phosphonium (PyBOP) or Phosphonic Anhydride (T3P) reagents. |
Mechanistic Visualization: Activation Pathway
The following diagram illustrates the activation pathway using T3P, highlighting the stabilization of the intermediate which prevents the common side-reaction of decarboxylation.
Figure 1: Activation mechanism of 8-methylcinnoline-3-carboxylic acid using T3P. Note the critical step of immediate amine addition to prevent hydrolysis.
Recommended Protocols
Method A: T3P (Propylphosphonic Anhydride) – The Gold Standard
Best for: Scale-up (>1g), unreactive amines, and ease of purification. Why: T3P forms a mixed anhydride that is highly reactive yet selective. Crucially, T3P byproducts are water-soluble, allowing for a simple extractive workup which is vital given the poor solubility of the cinnoline product.
Reagents:
-
Substrate: 8-Methylcinnoline-3-carboxylic acid (1.0 equiv)
-
Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
-
Solvent: EtOAc (primary) or DMF/EtOAc (1:1) if solubility is poor.
Step-by-Step Protocol:
-
Dissolution: In a dry flask under N₂, suspend the carboxylic acid (1.0 equiv) in EtOAc (concentration ~0.2 M).
-
Note: If the acid does not dissolve, add dry DMF dropwise until a clear solution or fine suspension is achieved. The 8-methyl group often necessitates 10-20% DMF.
-
-
Base Addition: Add Pyridine (3.0 equiv) or DIPEA. Stir for 5 minutes. The solution should clarify as the carboxylate salt forms.
-
Amine Addition: Add the amine coupling partner (1.1 equiv).
-
Activation: Cool the mixture to 0°C. Add T3P solution (1.5 equiv) dropwise over 5 minutes.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.
-
Monitoring: Check LCMS. If conversion <50% after 4h, heat to 50°C (T3P is thermally stable).
-
-
Workup:
-
Dilute with EtOAc.
-
Wash sequence: Water (x2)
Sat. NaHCO₃ (x2) 0.5M HCl (x1, skip if product is basic) Brine. -
Dry over Na₂SO₄ and concentrate.
-
Method B: HATU / DIPEA – For Small Scale / Screening
Best for: High-throughput screening (HTS), milligram scale (<100mg), or extremely weak nucleophiles (anilines). Why: HATU generates the highly reactive O-azabenzotriazole active ester. It is faster than T3P but requires column chromatography to remove the tetramethylurea byproduct.
Reagents:
-
Substrate: 1.0 equiv
-
Reagent: HATU (1.2 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: Anhydrous DMF (Required).
Step-by-Step Protocol:
-
Activation: Dissolve the acid (1.0 equiv) and HATU (1.2 equiv) in dry DMF (0.1 M).
-
Base: Add DIPEA (1.0 equiv only at this stage) to initiate activation. Stir for exactly 2 minutes .
-
Critical: Do not stir longer; the active ester can degrade or rearrange.
-
-
Coupling: Immediately add a solution of the amine (1.1 equiv) and the remaining DIPEA (2.0 equiv) in DMF.
-
Reaction: Stir at RT for 1–4 hours.
-
Workup:
-
Pour into excess ice-water.
-
If a precipitate forms: Filter and wash with water (Best case).
-
If no precipitate: Extract with EtOAc/LiCl (5% aq) to remove DMF. Purify via flash chromatography (DCM/MeOH).
-
Comparative Analysis of Conditions
| Parameter | Method A: T3P | Method B: HATU | Method C: Acid Chloride (SOCl₂) |
| Reaction Rate | Moderate (2–12 h) | Fast (< 4 h) | Very Fast (< 1 h) |
| Solubility Handling | Good (Tolerates DMF/EtOAc) | Excellent (DMF based) | Poor (Requires DCM/Toluene) |
| Epimerization Risk | Lowest | Low | High |
| Workup | Extraction (Clean) | Chromatography (Messy) | Evaporation (Corrosive) |
| Yield (Typical) | 85–95% | 70–90% | Variable (Moisture sensitive) |
| Recommendation | Primary Choice | Secondary Choice | Last Resort |
Decision Workflow
Use the following logic to select the appropriate condition for your specific 8-methylcinnoline derivative.
Figure 2: Decision tree for selecting coupling conditions based on amine reactivity and scale.
Troubleshooting & Critical Controls
-
Issue: Low Conversion / Starting Material Remains.
-
Cause: The carboxylic acid zwitterion is insoluble.
-
Fix: Increase DMF ratio. Switch base from DIPEA to stronger DBU (for T3P method) to force solubility, though this increases epimerization risk (rarely an issue for achiral cinnoline-3-acid).
-
-
Issue: Decarboxylation (Loss of CO₂).
-
Observation: Mass spec shows [M-44] peak.
-
Cause: Reaction temperature too high during activation.
-
Fix: Ensure activation is done at 0°C. Do not heat above 50°C.
-
-
Issue: N-Acylation of the Cinnoline Ring.
-
Cause: The N1 nitrogen is nucleophilic enough to attack the activated ester of another molecule (dimerization).
-
Fix: This is sterically discouraged by the 8-methyl group (a hidden benefit!). However, if observed, dilute the reaction to 0.05 M to favor intermolecular coupling over dimerization.
-
References
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. Link Citation for: Superiority of T3P in process chemistry and heterocyclic couplings.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link Citation for: Mechanistic comparison of HATU vs. Carbodiimides.
-
Archambaud, A., et al. (2015). T3P (Propylphosphonic Anhydride): A mild and low-toxicity coupling agent. Organic Process Research & Development. Link Citation for: T3P workup advantages and water solubility of byproducts.
-
ChemicalBook. (2023). 8-Methylcinnoline-3-carboxylic acid - Substance Profile. Link Citation for: Physical properties and commercial availability of the building block.
Sources
Decarboxylation mechanism of cinnoline-3-carboxylic acids
Application Note: Decarboxylation Mechanisms and Protocols for Cinnoline-3-Carboxylic Acids
Introduction & Scientific Context
Cinnoline derivatives are privileged scaffolds in pharmaceutical chemistry, exhibiting potent biological activities ranging from antibacterial properties (e.g., cinoxacin) to targeted CNS activity[1]. The synthesis of the cinnoline core often relies on classical cyclization strategies—such as the Richter or Borsche syntheses—which inherently yield cinnoline-3-carboxylic acids or 4-hydroxycinnoline-3-carboxylic acids[1][2].
To access the unsubstituted cinnoline core or to enable further functionalization at the 3-position, a decarboxylation step is mandatory. As a Senior Application Scientist, I have structured this guide to move beyond basic procedures, detailing the causality behind the thermal decarboxylation mechanisms of these heterocycles and providing self-validating experimental protocols for drug development professionals.
Mechanistic Pathways: The "Why" and "How"
The decarboxylation of cinnoline-3-carboxylic acids is a thermally driven process. However, the exact mechanistic pathway diverges significantly based on the substitution at the C4 position[1][3]. Understanding this divergence is critical for optimizing reaction times and temperatures.
Pathway A: Zwitterionic / Ylide Mechanism (Unsubstituted or C4-Alkyl/Aryl)
For standard cinnoline-3-carboxylic acids, the mechanism mirrors the thermal decarboxylation of other heteroaromatic acids like picolinic acid[4][5]. The basic nitrogen at the 2-position (N2) acts as an internal proton acceptor. At elevated temperatures, the carboxylic acid protonates N2, forming a zwitterionic intermediate. The extrusion of carbon dioxide (
Pathway B: Pericyclic Mechanism (4-Hydroxy or 4-Amino Substituted)
When a hydroxyl group is present at the 4-position, the compound predominantly exists as its thermodynamically stable 1,4-dihydro-4-oxocinnoline tautomer[3]. This structural motif is analogous to a
Thermal decarboxylation mechanisms of cinnoline-3-carboxylic acids based on C4 substitution.
Experimental Workflows & Protocols
Chemical catalysts (like copper) are rarely required for this class of heterocycles if sufficient thermal energy is applied[1][7]. The two primary methods are solvent-mediated thermal decarboxylation and neat fusion.
Protocol 1: Solvent-Mediated Thermal Decarboxylation (Recommended)
Causality: Utilizing a high-boiling, inert solvent like Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) ensures uniform heat distribution, prevents substrate charring, and allows for precise kinetic control[1].
-
Preparation: Suspend 10 mmol of the cinnoline-3-carboxylic acid derivative in 15–20 mL of Dowtherm A in a round-bottom flask. Equip the flask with a reflux condenser and route the exhaust through a mineral oil bubbler to monitor
evolution. -
Thermal Activation: Gradually heat the mixture to 200–220 °C using a heating mantle or a controlled sand bath.
-
Reaction Monitoring: Maintain the temperature for 15 minutes to 1 hour[1]. The reaction acts as a self-validating system: progress is visually indicated by gas bubbling, and completion is marked by the absolute cessation of
evolution. -
Cooling & Precipitation: Remove the flask from the heat source and allow the mixture to cool to ~50 °C. Slowly add 50 mL of hexanes or petroleum ether to precipitate the decarboxylated product.
-
Isolation: Filter the solid under vacuum. Wash the filter cake extensively with hexanes to remove residual Dowtherm A, then dry in vacuo.
-
Purification: Recrystallize the crude product from ethanol or perform silica gel chromatography if trace impurities remain.
Protocol 2: Neat Thermal Decarboxylation
Causality: For substrates with low melting points or those highly resistant to thermal degradation, heating the neat solid above its melting point forces
-
Preparation: Place the finely powdered cinnoline-3-carboxylic acid in a Schlenk tube under an inert argon atmosphere.
-
Heating: Submerge the vessel in a pre-heated metal block set 10–20 °C above the substrate's melting point (typically 180–220 °C).
-
Observation: Observe the melt. Vigorous bubbling indicates active decarboxylation. Maintain heat until the bubbling completely ceases (usually 10–30 minutes)[1].
-
Recovery: Cool to room temperature to solidify the product. Dissolve the crude mass in ethyl acetate, filter through a short pad of silica to remove any carbonized byproducts, and concentrate.
Step-by-step workflow for the solvent-mediated thermal decarboxylation of cinnoline derivatives.
Quantitative Data & Reaction Parameters
The table below summarizes typical experimental parameters and expected outcomes based on established literature protocols[1].
| Substrate Type | Method | Temperature (°C) | Time | Expected Yield | Mechanistic Driver |
| 4-Hydroxycinnoline-3-carboxylic acid | Dowtherm A | 200 | 15 min | 85–95% | |
| 4-Aminocinnoline-3-carboxylic acid | Dowtherm A | 200 | 1 h | 80–90% | Zwitterionic/Ylide |
| Unsubstituted Cinnoline-3-carboxylic acid | Neat Fusion | > M.P. (~210) | 30 min | 70–85% | Zwitterionic/Ylide |
| 8-Nitro-4-hydroxycinnoline-3-carboxylic acid | Dowtherm A | 210 | 20 min | 80–88% |
Troubleshooting & Expert Insights
-
Incomplete Decarboxylation: If
evolution stops but TLC indicates unreacted starting material, the internal temperature may be insufficient. The activation energy for the zwitterionic pathway is exceptionally high; ensure the internal solvent temperature reaches a strict minimum of 200 °C. -
Product Charring (Neat Method): Localized overheating in neat fusions can lead to rapid decomposition. If charring occurs, immediately switch to Protocol 1 (Dowtherm A) to ensure uniform heat distribution.
-
Solvent Removal Challenges: Dowtherm A has a high boiling point (~258 °C) and a strong odor. Thorough washing with non-polar solvents (hexanes/heptane) during the filtration step is critical. If residual diphenyl ether persists in the NMR spectrum, steam distillation can be employed to purify the cinnoline product.
References
- Product Class 9: Cinnolines Thieme Connect URL
- Buy 4-Hydroxycinnoline-3-carboxylic acid | 53512-17-7 Smolecule URL
- The effect of substituents on chemical shifts and coupling constants in the cinnolone series RSC Publishing URL
- 8-Nitrocinnoline | 2942-37-2 Benchchem URL
- Investigating the Mechanism of Heteroaromatic Decarboxylation Using Solvent Kinetic Isotope Effects and Eyring Transition-State Theory ResearchGate URL
- Hammick reaction Grokipedia URL
- Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies MDPI URL
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. 8-Nitrocinnoline | 2942-37-2 | Benchchem [benchchem.com]
- 3. Proton resonance spectra of heterocycles. Part V. 4(1H)-cinnolone and substituted 4-cinnolones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. Buy 4-Hydroxycinnoline-3-carboxylic acid | 53512-17-7 [smolecule.com]
- 7. mdpi.com [mdpi.com]
8-Methylcinnoline-3-carboxylic acid solubility in DMSO and methanol
Application Note: Solvation Thermodynamics and Solubility Profiling Protocols for 8-Methylcinnoline-3-carboxylic Acid
Executive Summary
In early-stage drug discovery and materials science, the accurate determination of a compound's solubility profile is critical for assay reliability and formulation development. This application note provides a comprehensive, self-validating framework for handling 8-Methylcinnoline-3-carboxylic acid (CAS: 1146294-36-1)[1]. By detailing the causality behind solvent interactions in Dimethyl Sulfoxide (DMSO) and Methanol, this guide establishes robust protocols for measuring both kinetic and thermodynamic solubility.
Physicochemical Profiling & Solvation Causality
Understanding the structural nuances of 8-Methylcinnoline-3-carboxylic acid is essential for predicting its phase behavior. The molecule consists of a rigid, planar cinnoline core (a fused benzene-pyridazine ring) substituted with a methyl group at the C8 position and a carboxylic acid at the C3 position[1].
The crystal lattice of this compound is stabilized by two primary forces:
- Stacking: The planar aromatic cinnoline rings stack tightly.
-
Hydrogen Bonding: The C3-carboxylic acid groups typically form strong intermolecular dimers.
Why DMSO? (Polar Aprotic Solvation) To achieve high-concentration master stocks, the solvent must disrupt these lattice forces. DMSO is a highly polar aprotic solvent with a strong dipole moment. The sulfoxide oxygen acts as a powerful hydrogen-bond acceptor, effectively outcompeting the carboxylic acid dimer interactions. Furthermore, DMSO's high dielectric constant stabilizes the polarizability of the cinnoline core, making it the optimal solvent for high-concentration kinetic stock preparation[2].
Why Methanol? (Polar Protic Solvation)
Methanol is frequently used for intermediate dilutions and LC-MS mobile phase preparation. As a polar protic solvent, it acts as both a hydrogen-bond donor (interacting with the N1/N2 nitrogens of the cinnoline ring) and an acceptor (interacting with the -COOH proton). However, because methanol cannot disrupt the aromatic
Methodological Framework: Kinetic vs. Thermodynamic Regimes
In pharmaceutical profiling, solubility is not a single static value but depends entirely on the method of introduction[2].
-
Kinetic Solubility (The Bottom-Up Approach): This measures the concentration at which a compound precipitates when a highly concentrated DMSO stock is spiked into an aqueous or protic system[3]. It is critical for early-stage in vitro biological assays where compounds are introduced via DMSO displacement.
-
Thermodynamic Solubility (The Top-Down Approach): This measures the true equilibrium concentration of the compound dissolved directly from its solid crystalline state into a pure solvent (like Methanol or DMSO)[4]. This is the gold standard for lead optimization and formulation.
Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems . A protocol is only valid if it includes internal checks to confirm that equilibrium or true precipitation has been reached.
Protocol A: Thermodynamic Solubility in Methanol/DMSO (Shake-Flask Method)
Causality: The shake-flask method relies on the continuous mechanical agitation of an excess solid in a solvent until the rate of dissolution equals the rate of precipitation.
-
Solid Addition: Accurately weigh 5.0 mg of solid 8-Methylcinnoline-3-carboxylic acid into a 2 mL amber glass HPLC vial. (Amber glass prevents potential UV-induced degradation of the cinnoline core).
-
Solvent Addition: Add 1.0 mL of pure Methanol or DMSO to the vial.
-
Equilibration & Validation: Place the vial in a thermostatic shaker at 25°C and 500 RPM.
-
Self-Validation Check: Sample 50 µL aliquots at 24h, 48h, and 72h. True thermodynamic equilibrium is validated only when the concentration variance between the 48h and 72h time points is <5%[4]. Furthermore, visual confirmation of residual solid at the bottom of the vial is mandatory to prove the solution is fully saturated.
-
-
Phase Separation: Centrifuge the 72h sample at 15,000 x g for 15 minutes to pellet undissolved microcrystals.
-
Quantification: Dilute the supernatant 1:100 in mobile phase and quantify via HPLC-UV against a 5-point method-matched calibration curve (R² > 0.995)[2].
Protocol B: Kinetic Solubility via Solvent-Shift (DMSO to Aqueous/Methanol)
Causality: This method mimics the exact conditions of biological screening or intermediate stock dilution, capturing the metastable supersaturated state before crystallization occurs[3].
-
Master Stock Prep: Prepare a 10 mM stock of 8-Methylcinnoline-3-carboxylic acid in 100% DMSO.
-
Solvent Shift: Aliquot 5 µL of the DMSO stock into 195 µL of the target secondary solvent (e.g., Methanol or pH 7.4 buffer) in a 96-well plate. This yields a 250 µM target concentration with a final DMSO concentration of 2.5%[5].
-
Incubation: Seal and shake the plate at 300 RPM for 2 hours at room temperature.
-
Nephelometric Validation:
-
Self-Validation Check: Before filtration, read the plate using a nephelometer (laser light scattering). An increase in light scattering compared to a blank (2.5% DMSO in buffer) validates the presence of nanoprecipitates, confirming the kinetic solubility limit has been breached.
-
-
Filtration & Analysis: Pass the mixture through a 0.22 µm hydrophilic filter and analyze the filtrate via HPLC-UV to determine the exact concentration remaining in solution[4].
Quantitative Data Summary
The following table summarizes the expected physicochemical behavior and solubility parameters for cinnoline-3-carboxylic acid derivatives based on structural thermodynamics and literature precedents.
| Parameter | DMSO (Polar Aprotic) | Methanol (Polar Protic) | Aqueous Buffer (pH 7.4) |
| Thermodynamic Solubility | High (>50 mg/mL) | Moderate (5 - 15 mg/mL) | Low (<0.1 mg/mL) |
| Solvation Mechanism | Strong H-bond acceptor; disrupts | H-bond donor/acceptor network | Ionization of -COOH (pKa dependent) |
| Primary Workflow Utility | Master stock solutions (10-50 mM) | LC-MS mobile phases; serial dilutions | In vitro biological assays |
| Required Equilibration Time | 24 hours | 48 hours | 72 hours |
| Precipitation Risk | Negligible | Low to Moderate | High (Kinetic supersaturation) |
Process Visualization
The following diagram maps the logical decision tree for determining the appropriate solubility protocol based on the downstream application of the 8-Methylcinnoline-3-carboxylic acid.
Workflow for kinetic and thermodynamic solubility profiling of 8-Methylcinnoline-3-carboxylic acid.
References
- CAS No.
- NIH PubMed Central (PMC)
- Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds MDPI URL
- Induced supersaturation by hydroxypropylmethyl cellulose under aqueous acidic conditions of a series of carboxylic acid drugs KU ScholarWorks - The University of Kansas URL
- NIH PubMed Central (PMC)
Sources
- 1. CAS No. 1146294-36-1 | Chemsrc [m.chemsrc.com]
- 2. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [kuscholarworks.ku.edu]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Recrystallization Solvents for Purifying Cinnoline Carboxylic Acids
This Application Note is designed for researchers and process chemists optimizing the purification of cinnoline carboxylic acids. It synthesizes solubility principles with practical protocols to overcome the specific challenges posed by the zwitterionic nature of these diazanaphthalene derivatives.
Executive Summary
Cinnoline carboxylic acids (e.g., 4-cinnolinecarboxylic acid, cinnoline-3-carboxylic acid) are critical scaffolds in medicinal chemistry, exhibiting antibacterial, antitumor, and anti-inflammatory properties. However, their purification is often complicated by their amphoteric nature —possessing both a basic diazanaphthalene ring and an acidic carboxyl group. This guide provides a logic-driven approach to solvent selection, moving beyond trial-and-error to a mechanistic understanding of solubility, ensuring high purity and yield.
Scientific Rationale: The Solubility Challenge
Effective recrystallization requires a solvent that dissolves the solute at high temperatures but rejects it at low temperatures. For cinnoline carboxylic acids, two molecular features dictate solvent choice:
-
Zwitterionic Character: The basic nitrogen atoms (pKa ~2.5 for the ring) and the acidic carboxylic acid (pKa ~3-5) can form internal salts (zwitterions), significantly reducing solubility in non-polar organic solvents and increasing solubility in water/neutral buffers.
-
Stacking Interactions: The planar aromatic system leads to strong
- stacking, often requiring high-boiling polar solvents to disrupt the crystal lattice.
Expert Insight: Avoid non-polar solvents like hexane or pure diethyl ether for the primary dissolution step. They are ineffective for dissolving the polar carboxylic acid moiety. Instead, focus on Polar Protic solvents or Polar Aprotic/Water mixtures that can engage in hydrogen bonding.
Solvent Selection Matrix
The following table summarizes recommended solvent systems based on the specific derivative's polarity and melting point.
| Solvent System | Classification | Polarity Index | Application Scenario | Mechanism of Action |
| Ethanol / Water | Polar Protic | 5.2 (EtOH) / 9.0 (H2O) | Standard Protocol. Best for general derivatives (e.g., 4-cinnolinecarboxylic acid). | Ethanol solvates the aromatic ring; water acts as a co-solvent to modulate polarity and reduce solubility upon cooling. |
| Glacial Acetic Acid | Polar Protic / Acidic | 6.2 | High-Melting / Low Solubility. Best for highly crystalline or substituted derivatives. | Protonates the basic nitrogens, disrupting intermolecular H-bonds. High boiling point (118°C) allows for greater solubility differentials. |
| DMF / Water | Polar Aprotic / Protic | 6.4 (DMF) | "Oiling Out" Prevention. Use for highly lipophilic derivatives. | DMF has high solvating power; water is added dropwise as an anti-solvent to induce controlled precipitation. |
| Methanol | Polar Protic | 5.1 | Desorption / Washing. | Good for removing surface impurities but often too soluble for primary recrystallization of small molecules. |
Detailed Experimental Protocols
Protocol A: The "Ethanol-Water" Standard (Green Chemistry Compatible)
Recommended for initial purification attempts of 4-cinnolinecarboxylic acid.
Reagents:
-
Crude Cinnoline Carboxylic Acid
-
Ethanol (Absolute or 95%)
-
Deionized Water
-
Activated Charcoal (optional, for decolorization)
Workflow:
-
Saturation: Place 1.0 g of crude solid in a Erlenmeyer flask. Add 10 mL of Ethanol.
-
Heating: Heat to reflux (approx. 78°C) with stirring.
-
Titration: If the solid does not dissolve, add water dropwise through the condenser until dissolution is just complete.
-
Note: If >50% water is required and solid remains, switch to Protocol B (Acetic Acid).
-
-
Filtration (Hot): If insoluble particles remain (dust/impurities), filter the hot solution rapidly through a pre-warmed fluted filter paper or a heated glass frit.
-
Critical Step: Pre-warming the funnel prevents premature crystallization in the stem.
-
-
Crystallization: Allow the filtrate to cool slowly to room temperature on a cork ring (insulation). Once ambient, move to an ice bath (0-4°C) for 1 hour.
-
Collection: Filter the crystals using vacuum filtration. Wash with 2-3 mL of cold Ethanol/Water (50:50 mixture).
-
Drying: Dry in a vacuum oven at 50°C for 4 hours.
Protocol B: Glacial Acetic Acid Recrystallization
Recommended for stubborn, high-melting derivatives or those that "oil out" in ethanol.
Workflow:
-
Dissolution: Suspend the crude solid in minimum Glacial Acetic Acid.
-
Reflux: Heat to boiling (118°C). The high temperature usually ensures complete dissolution.
-
Clarification: Add activated carbon (1-2% w/w) if the solution is dark. Reflux for 5 mins, then hot filter.
-
Crystal Growth: Cool slowly. Acetic acid promotes the formation of dense, well-defined needles.
-
Isolation: Filter the crystals.
-
Wash Step: Wash with a small amount of cold acetic acid, followed by a liberal wash with water to remove acid traces (check pH of filtrate).
-
-
Desolvation: Acetic acid solvates can be persistent. Dry at >60°C under high vacuum.
Decision Logic & Visualization
Solvent Selection Decision Tree
The following diagram guides you through the logical selection of the purification solvent based on observed solubility behavior.
Caption: Decision tree for selecting the optimal recrystallization solvent system based on initial solubility tests.
Recrystallization Workflow
A visual representation of the critical steps in Protocol A/B to ensure self-validation.
Caption: Step-by-step workflow for the recrystallization process, emphasizing the validation checkpoint.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Oiling Out | Solute separates as a liquid before crystallizing. Often occurs if the temperature gap between melting point and solvent boiling point is too small. | 1. Add a seed crystal at the cloud point.2. Switch to a solvent with a higher boiling point (e.g., Acetic Acid).3. Increase the volume of solvent slightly. |
| No Crystallization | Supersaturation not reached or solution is too dilute. | 1. Evaporate 20% of the solvent.2. Scratch the inner wall of the glass with a rod to induce nucleation.3. Cool to -20°C (freezer) instead of 0°C. |
| Colored Impurities | Oxidation products or polymeric side-reactions. | Use Activated Charcoal during the hot dissolution step. Filter while hot through Celite to remove the charcoal. |
| Low Yield | Product is too soluble in the cold solvent. | 1. Use a solvent mixture (Protocol A).2. Cool for a longer duration.3. Verify pH; adjust to isoelectric point (approx pH 3-4) to minimize solubility. |
References
-
BenchChem. Troubleshooting guide for Cinnolin-8-amine related experiments. (Accessed 2023).[1] Link
-
PubChem. Cinnoline-3-carboxylic acid - Compound Summary. National Library of Medicine. Link
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. (Accessed 2023).[1] Link
-
ResearchGate. Synthesis, Structures and Biological Activity of Some 4-Amino-3-cinnolinecarboxylic Acid Derivatives. (Accessed 2023).[1] Link
-
Sigma-Aldrich. 6-Fluoroquinoline-4-carboxylic acid Product Information. (Accessed 2023).[1] Link
Sources
Microwave-assisted synthesis of 8-methylcinnoline scaffolds
Application Note: Microwave-Assisted Synthesis of 8-Methylcinnoline Scaffolds via Catalyst-Free Azo-Povarov Annulation
Executive Summary
Cinnoline derivatives are highly privileged pharmacophores exhibiting broad-spectrum antibacterial, anti-inflammatory, and anxiolytic properties[1][2]. Historically, the construction of these scaffolds—particularly sterically hindered variants like 8-methylcinnoline—relied on conventional methods (e.g., Richter or Widman-Stoermer syntheses) that require highly acidic conditions, transition-metal catalysts, or prolonged reaction times[2].
This application note details a modern, self-validating protocol utilizing Microwave-Assisted Organic Synthesis (MAOS) to construct 8-methylcinnoline scaffolds. By leveraging dielectric heating to drive an uncatalyzed [4+2] azo-Povarov cycloaddition, researchers can bypass transition-metal dependencies, drastically reduce reaction times from 10 days to under 16 hours, and achieve superior yields[1][3].
Mechanistic Rationale: The Azo-Povarov Annulation
To synthesize the 8-methylcinnoline core, we utilize an ortho-methyl substituted aryldiazene (specifically, N-carbonyl o-tolyldiazene) as an electron-deficient 4π-electron donor. This substrate undergoes a [4+2] cycloaddition with an electron-rich dienophile, such as trans-cyclooctene[1].
The Causality of Microwave Irradiation:
Under conventional thermal heating, the activation energy barrier (
Chloroform (CHCl₃) is deliberately selected as the solvent. With a moderate dielectric loss tangent (
Caption: Thermodynamic causality of dielectric heating in cinnoline scaffold cyclization.
Experimental Protocol: A Self-Validating System
The following protocol outlines the synthesis of the 8-methyl-octahydrocycloocta[c]cinnoline intermediate, which serves as the direct precursor to the fully aromatic 8-methylcinnoline scaffold.
Reagents Required:
-
N-carbonyl o-tolyldiazene (0.5 mmol)
-
trans-Cyclooctene (0.75 mmol, 1.5 equiv)
-
Anhydrous Chloroform (3.0 mL)
Step-by-Step Workflow:
-
Reaction Assembly: In a 10 mL microwave-transparent borosilicate glass vial equipped with a magnetic stir bar, dissolve the N-carbonyl o-tolyldiazene in 3.0 mL of anhydrous chloroform.
-
Dienophile Addition: Add trans-cyclooctene to the solution.
-
Self-Validating Checkpoint 1: The initial solution must exhibit a vibrant orange/red color, indicative of the highly conjugated azo chromophore.
-
-
Reactor Sealing & Purging: Seal the vial with a Teflon-lined crimp cap. Purge the headspace with dry N₂ for 2 minutes to prevent premature oxidative side reactions.
-
Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover). Program the instrument to reach 111 °C using a maximum power limit of 200 W , with a hold time of 8 to 16 hours [1][3].
-
Causality: Capping the power at 200 W prevents catastrophic pressure spikes while dynamic power modulation maintains exactly 111 °C, safely superheating the chloroform above its atmospheric boiling point (61 °C).
-
-
Reaction Monitoring & Validation: Upon completion, cool the vial to 50 °C using compressed air before uncrimping.
-
Self-Validating Checkpoint 2: Successful consumption of the aryldiazene is visually confirmed by the bleaching of the solution from bright red to pale yellow. TLC (Hexanes/EtOAc 8:2) should reveal the disappearance of the diazene spot and the emergence of a new UV-active spot with a lower
.
-
-
Oxidative Aromatization: To yield the fully aromatic 8-methylcinnoline scaffold, the crude cycloocta[c]cinnoline intermediate is subjected to standard mild oxidation (e.g., stirring in air or utilizing a mild chemical oxidant)[3]. Subsequent N-alkylation can be performed selectively at the N-2 position to yield anhydro-bases if desired[4].
Caption: Workflow for microwave-assisted 8-methylcinnoline synthesis via azo-Povarov reaction.
Quantitative Data & Process Optimization
The table below summarizes the kinetic and thermodynamic advantages of transitioning from conventional thermal reflux to MAOS for cinnoline scaffold generation[1][3].
| Heating Modality | Solvent | Temperature (°C) | Time | Yield (%) | Mechanistic Observation |
| Conventional | Chloroform | 61 (Reflux) | 10 Days | 98 | Extremely slow kinetics due to thermal gradient limitations. |
| Microwave (MAOS) | Chloroform | 86 | 16 Hours | 89 | Dielectric heating drastically accelerates [4+2] cycloaddition. |
| Microwave (MAOS) | Chloroform | 111 | 8 Hours | >90 | Optimal superheating; maximizes collision frequency and conversion. |
Troubleshooting & Process Causality
Issue: Formation of N'-o-tolylacetohydrazide byproduct instead of the desired cinnoline scaffold. Mechanistic Cause: This indicates an unwanted reduction of the starting N-carbonyl aryldiazene rather than the desired [4+2] cycloaddition[3]. Corrective Action: This side reaction is typically triggered by trace moisture or reducing impurities in the alkene source. Ensure the trans-cyclooctene is freshly distilled or filtered through basic alumina prior to use, and strictly maintain anhydrous conditions during the N₂ purge step.
Furthermore, while microwave synthesis inside specialized microreactors (like natural sporopollenin microcapsules) has been demonstrated for highly functionalized cinnolines[5], standard borosilicate vials are strictly recommended for this specific high-pressure chloroform protocol to ensure structural integrity at 111 °C.
References
-
Metal-free Microwave-Assisted Azo-Povarov Reaction of N-Carbony Aryldiazenes with trans-Cyclooctene to access Ring-fused Cinnolines. ChemRxiv. URL:[Link]
-
Catalyst-free microwave-assisted azo-Povarov reaction of N-carbonyl aryldiazenes with trans-cyclooctene to access ring-fused cinnoline derivatives. RSC Advances. URL:[Link]
-
Microwave assisted one-pot green synthesis of cinnoline derivatives inside natural sporopollenin microcapsules. Scientific Reports (PMC). URL:[Link]
-
An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research. URL:[Link]
-
Cinnolines. Part VIII. Methylation of some substituted cinnolines. Journal of the Chemical Society C: Organic (RSC Publishing). URL:[Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. ijper.org [ijper.org]
- 3. Catalyst-free microwave-assisted azo-Povarov reaction of N -carbonyl aryldiazenes with trans -cyclooctene to access ring-fused cinnoline derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00508F [pubs.rsc.org]
- 4. Cinnolines. Part VIII. Methylation of some substituted cinnolines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Microwave assisted one-pot green synthesis of cinnoline derivatives inside natural sporopollenin microcapsules - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Isolation of 8-Methylcinnoline-3-Carbonyl Chloride
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Strategic Overview
The cinnoline heterocyclic core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of ALK-5 inhibitors, CB2 receptor ligands, and advanced antimicrobial agents[1]. The synthesis of these complex pharmaceutical targets often requires the functionalization of the C3 position via an amide or ester linkage.
8-Methylcinnoline-3-carbonyl chloride serves as the critical, highly reactive electrophilic intermediate for these downstream couplings. Because acyl chlorides of nitrogen-rich heterocycles are highly susceptible to hydrolysis and thermal degradation, achieving a high-yielding, clean conversion from the stable precursor, 8-methylcinnoline-3-carboxylic acid (CAS: 1146294-36-1)[2], requires precise control of the chlorination microenvironment.
Scientific Causality & Reaction Mechanics
The transformation of a heterocyclic carboxylic acid to its corresponding acyl chloride is traditionally achieved using thionyl chloride (SOCl₂) at reflux temperatures (80–135 °C)[3]. However, applying high thermal stress to electron-deficient heterocycles like cinnolines can induce unwanted decarboxylation or ring degradation.
To circumvent this, our protocol employs oxalyl chloride ((COCl)₂) paired with a catalytic amount of N,N-dimethylformamide (DMF) [4].
Mechanistic Rationale:
-
Catalyst Activation: DMF reacts rapidly with oxalyl chloride to generate the highly electrophilic Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride).
-
Nucleophilic Attack: The 8-methylcinnoline-3-carboxylic acid attacks this activated intermediate, forming an unstable activated ester.
-
Entropic Driving Force: The intermediate collapses into the target acyl chloride. This step is entropically driven by the irreversible evolution of three gaseous byproducts: carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl)[5].
-
Thermal Preservation: Because the gas evolution drives the reaction forward, the transformation proceeds efficiently at mild temperatures (0 °C to 20 °C), preserving the integrity of the 8-methylcinnoline core[1].
Fig 1. Mechanistic pathway of 8-methylcinnoline-3-carbonyl chloride synthesis via Vilsmeier-Haack.
Materials and Quantitative Data
Table 1: Reagent Stoichiometry and Properties
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 8-Methylcinnoline-3-carboxylic acid | 188.18 | 1.0 | 1.88 g (10 mmol) | Substrate |
| Oxalyl Chloride | 126.93 | 1.5 | 1.29 mL (15 mmol) | Chlorinating Agent |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.05 | 38 µL (0.5 mmol) | Catalyst |
| Dichloromethane (DCM, Anhydrous) | 84.93 | - | 20 mL | Solvent |
| Toluene (Anhydrous) | 92.14 | - | 10 mL | Co-evaporation Solvent |
Table 2: Expected Analytical Signatures (Post-Reaction)
| Analytical Method | Expected Observation / Signal | Implication |
| FTIR Spectroscopy | Shift of C=O stretch from ~1680 cm⁻¹ (acid) to ~1750-1770 cm⁻¹ (acyl chloride). Broad O-H stretch (~2500-3000 cm⁻¹) disappears. | Confirms the conversion of the carboxylic acid to the acyl chloride. |
| ¹H NMR (CDCl₃) | Disappearance of the broad carboxylic acid proton signal (typically > 12 ppm). | Confirms complete consumption of the starting material. |
| Physical State | Transition from an opaque suspended solid to a homogeneous, clear/yellow solution. | Indicates successful formation of the highly soluble acyl chloride intermediate. |
Experimental Protocol
This protocol is designed as a self-validating system . By monitoring physical changes (gas evolution, solubility), the operator can visually confirm reaction progress without needing to quench aliquots for LC-MS, which would hydrolyze the reactive intermediate.
Step 1: Substrate Suspension and Cooling
-
Action: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend 8-methylcinnoline-3-carboxylic acid (1.88 g, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL). Cool the suspension to 0 °C using an ice-water bath.
-
Scientific Rationale: The starting material is sparingly soluble in DCM. Anhydrous conditions are strictly necessary because the target acyl chloride is highly susceptible to hydrolysis. Cooling to 0 °C controls the initial exothermic reaction upon the addition of the chlorinating agent.
Step 2: Catalytic Activation
-
Action: Add N,N-Dimethylformamide (DMF, 38 µL, 0.05 eq) to the suspension.
-
Scientific Rationale: DMF acts as a nucleophilic catalyst. Using only a catalytic amount prevents the formation of difficult-to-remove formamide byproducts while ensuring a rapid reaction rate.
Step 3: Chlorination
-
Action: Slowly add oxalyl chloride (1.29 mL, 15 mmol, 1.5 eq) dropwise over 10-15 minutes.
-
Scientific Rationale: Dropwise addition prevents vigorous off-gassing that could lead to sample loss or over-pressurization. The 1.5 molar equivalent excess ensures complete conversion of the carboxylic acid.
Step 4: Reaction Propagation (In-Process Control)
-
Action: Remove the ice bath and allow the reaction mixture to warm to room temperature (20 °C). Stir for 2 to 4 hours.
-
Self-Validating IPC: The reaction is self-indicating. As the insoluble carboxylic acid converts to the highly soluble acyl chloride, the opaque suspension will gradually transition into a homogeneous solution. The cessation of gas bubbles indicates reaction completion.
Step 5: Isolation and Purification
-
Action: Concentrate the reaction mixture under reduced pressure (rotary evaporator) at a water bath temperature not exceeding 30 °C. To remove residual traces of oxalyl chloride and HCl, add anhydrous toluene (10 mL) to the crude residue and co-evaporate under reduced pressure. Repeat this co-evaporation step once more.
-
Scientific Rationale: Toluene forms an azeotrope-like mixture with oxalyl chloride and helps sweep away trapped HCl gas. Avoiding high temperatures during evaporation prevents the thermal decomposition of the reactive intermediate.
Step 6: Storage
-
Action: Dry the resulting solid under high vacuum for 1 hour. Store the intermediate under an inert argon or nitrogen atmosphere at -20 °C, or proceed immediately to the subsequent nucleophilic acyl substitution (e.g., amidation).
Fig 2. Step-by-step experimental workflow for the preparation and isolation of the acyl chloride.
References
- Title: 8-Methylcinnoline-3-carboxylic acid (CAS 1146294-36-1)
- Title: WO2019057757A1 - 1,3-dihydroimidazo[4,5-c]cinnolin-2-one compounds and their use in treating cancer Source: Google Patents URL
- Title: Science of Synthesis: Product Class 9: Cinnolines Source: Thieme-Connect URL
- Title: US4789673A - Heterocyclic carboxylic acid amides and esters Source: Google Patents URL
- Title: EP0287853B1 - A process for the preparation of 1-alkyl-3-carboxy-4-cinnolones Source: Google Patents URL
Sources
- 1. WO2019057757A1 - 1,3-dihydroimidazo[4,5-c]cinnolin-2-one compounds and their use in treating cancer - Google Patents [patents.google.com]
- 2. CAS No. 1146294-36-1 | Chemsrc [m.chemsrc.com]
- 3. EP0287853B1 - A process for the preparation of 1-alkyl-3-carboxy-4-cinnolones. - Google Patents [patents.google.com]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. US4789673A - Heterocyclic carboxylic acid amides and esters - Google Patents [patents.google.com]
Troubleshooting & Optimization
Preventing decarboxylation during cinnoline acid workup
Welcome to the Technical Support Center for Cinnoline Acid Analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the workup of cinnoline-4-carboxylic acid, with a primary focus on preventing unwanted decarboxylation. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity and yield of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is cinnoline-4-carboxylic acid, and why is it important?
Cinnoline-4-carboxylic acid is a heterocyclic aromatic compound. The cinnoline scaffold is a key structural motif in many pharmaceutically active compounds, exhibiting a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[1][2][3] Its carboxylic acid moiety serves as a crucial handle for further synthetic modifications, making it a valuable building block in medicinal chemistry and drug discovery.
Q2: What is decarboxylation, and why is it a concern during the workup of cinnoline-4-carboxylic acid?
Decarboxylation is a chemical reaction that results in the removal of a carboxyl group (-COOH) and the release of carbon dioxide (CO₂). For cinnoline-4-carboxylic acid, this process is irreversible and leads to the formation of cinnoline, an undesired byproduct. This not only reduces the yield of your target compound but also complicates purification, requiring additional steps to remove the impurity. The inherent chemical structure of cinnoline-4-carboxylic acid, coupled with external factors during workup, makes it susceptible to this degradation pathway.
Q3: What are the primary factors that trigger decarboxylation of cinnoline-4-carboxylic acid?
The decarboxylation of cinnoline-4-carboxylic acid is primarily promoted by two factors:
-
Heat: Cinnoline-4-carboxylic acid is thermally sensitive. Its reported melting point of 175°C is accompanied by decomposition, indicating that elevated temperatures can readily induce the loss of the carboxylic acid group.
-
Harsh pH Conditions: Both strongly acidic and, particularly, strongly basic conditions can catalyze decarboxylation. For instance, harsh basic conditions used during some synthetic steps for the analogous quinoline-4-carboxylic acids have been shown to favor decarboxylation as a side reaction.[4]
Understanding and mitigating these factors are key to a successful workup.
Troubleshooting Guide: Preventing Decarboxylation
This section addresses common issues encountered during the workup of cinnoline-4-carboxylic acid and provides detailed protocols to prevent decarboxylation.
Issue 1: Low yield of cinnoline-4-carboxylic acid after reaction quenching and initial extraction.
Cause: This is often due to premature decarboxylation during the initial workup steps, which may involve quenching with a base or performing an extraction at a suboptimal pH.
Preventative Protocol: Controlled Quenching and Extraction
-
Temperature Control: Before quenching your reaction mixture, cool it to 0-5°C in an ice bath. This minimizes the thermal contribution to decarboxylation.
-
Aqueous Dilution: Dilute the cooled reaction mixture with cold deionized water.
-
Acidification for Precipitation:
-
Slowly add a dilute acid (e.g., 1M HCl) to the aqueous mixture with vigorous stirring, while maintaining the temperature at 0-5°C.
-
Monitor the pH closely and adjust to approximately pH 2-3. This protonates the carboxylate, rendering it less soluble in the aqueous phase and promoting precipitation while avoiding harsh acidic conditions. A patent for a related quinoline-2,4-dicarboxylic acid suggests acidification to a pH of 1-2, which can also be effective.[5]
-
-
Isolation of Precipitate:
-
Allow the precipitate to fully form at the reduced temperature.
-
Collect the solid by vacuum filtration.
-
-
Washing the Product: Wash the collected solid with a small amount of cold deionized water, followed by a cold non-polar solvent like hexane to remove organic impurities. A workup for a similar compound, 2-(2-nitrophenyl)-quinoline-4-carboxylic acid, specifies washing the precipitate with cold ethanol.[6]
Issue 2: Significant decarboxylation observed during solvent removal.
Cause: The use of high temperatures during solvent evaporation (e.g., with a rotary evaporator) is a common cause of thermal decarboxylation.
Preventative Protocol: Low-Temperature Solvent Removal
-
Minimize Heat: When using a rotary evaporator, ensure the water bath temperature does not exceed 30-35°C.
-
High Vacuum: Utilize a high-vacuum pump to facilitate solvent removal at a lower temperature.
-
Azeotropic Removal (if necessary): For higher boiling point solvents, consider adding a lower boiling point, non-reactive solvent (like dichloromethane) to form an azeotrope that can be removed at a lower temperature.
-
Final Drying: For complete removal of residual solvent, dry the solid product under high vacuum at room temperature.
Issue 3: Product degradation during purification by recrystallization.
Cause: Recrystallization often involves dissolving the solid in a hot solvent, which can lead to decarboxylation if the temperature is too high or the heating is prolonged.
Preventative Protocol: Low-Temperature Recrystallization
-
Solvent Selection: Choose a solvent system in which cinnoline-4-carboxylic acid has good solubility at slightly elevated temperatures but is poorly soluble at low temperatures. A common system for similar compounds is an ethanol/water mixture.[6]
-
Controlled Heating: Dissolve the crude product in a minimal amount of the chosen solvent at a gentle temperature (e.g., 40-50°C). Avoid boiling the solution.
-
Rapid Cooling and Crystallization: Once dissolved, quickly cool the solution in an ice bath to induce rapid crystallization and minimize the time the product is exposed to heat.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum at room temperature.
Visualizing the Process: Workflow and Mechanism
To aid in understanding the critical steps, the following diagrams illustrate the recommended workup workflow and the decarboxylation mechanism to be avoided.
Caption: Recommended workup workflow for cinnoline-4-carboxylic acid.
Caption: The undesired decarboxylation pathway of cinnoline-4-carboxylic acid.
Summary of Key Parameters
For quick reference, the following table summarizes the critical parameters to control during the workup of cinnoline-4-carboxylic acid.
| Parameter | Recommended Condition | Rationale |
| Temperature | Maintain at 0-5°C during aqueous workup; do not exceed 35°C for solvent removal. | Minimizes thermal decarboxylation. |
| pH for Precipitation | Adjust to pH 2-3 using a dilute acid. | Ensures protonation and precipitation of the carboxylic acid while avoiding harsh conditions that could promote decarboxylation.[5] |
| Washing Solvents | Use cold deionized water and/or cold ethanol. | Removes impurities without significantly dissolving the product and maintains low temperature.[6] |
| Drying | Under high vacuum at room temperature. | Avoids thermal degradation. |
By adhering to these guidelines, researchers can significantly improve the yield and purity of cinnoline-4-carboxylic acid, ensuring the success of their synthetic endeavors. For further assistance, please do not hesitate to contact our technical support team.
References
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. J Med Chem. 2018;61(17):7797-7813. Available from: [Link]
- Google Patents. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
- Google Patents. US20100174111A1 - Process for purification of aryl carboxylic acids.
-
Gök, D. An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe J. Biol. & Chem. 2022, 50 (4), 377-386. Available from: [Link]
-
Singh VK, et al. A Comprehensive Review On Cinnoline Derivatives. J. Pharma. Negat. Results. 2022;13(S8):3728-37. Available from: [Link]
-
PubChem. Cinnoline-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
- Pradeep PS, et al. Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos and Anticance Activities. International Journal of Chemical and Physical Sciences. 2015;4(4):74-88.
-
Ohta Y, et al. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. J Org Chem. 2013;78(24):12672-81. Available from: [Link]
-
Vasava, H. D. P. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. 2017;9(2):216-230. Available from: [Link]
-
Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science. 2023;27(2):10. Available from: [Link]
- Google Patents. US6833472B2 - Process for the purification of aromatic carboxylic acids.
-
Cadeddu, M., et al. Review of the Analytical Methods Based on HPLC-Electrochemical Detection Coupling for the Evaluation of Organic Compounds of Nutritional and Environmental Interest. Molecules2022 , 27, 1234. Available from: [Link]
-
Saxena, V., et al. An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research. 2025;59(1):13-29. Available from: [Link]
-
Vikas, S., et al. Synthesis, characterization and biological activities of substituted cinnoline culphonamides. Der Pharma Chemica. 2011;3(1):158-165. Available from: [Link]
-
Barham, J. P., et al. Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals. Chem. Sci., 2017,8, 3762-3767. Available from: [Link]
-
SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Available from: [Link]
-
Lundquist, P., et al. Analysis of the cyanide metabolite 2-aminothiazoline-4-carboxylic acid in urine by high-performance liquid chromatography. Anal Biochem. 1999;273(1):38-44. Available from: [Link]
-
European Patent Office. EP 3089957 B1 - PURIFICATION OF AROMATIC CARBOXYLIC ACIDS. Available from: [Link]
-
Gabriele, B., et al. Parallel Palladium-Catalyzed Synthesis of Carboxylic Acids from Aryl Iodides, Bromides, and Vinyl Triflates Using Acetic Anhydride and Formate Anion as an External Condensed Source of Carbon Monoxide. Molecules2020 , 25, 3713. Available from: [Link]
-
Bentham Science. Recent Developments in the Synthesis of Cinnoline Derivatives. Available from: [Link]
-
ResearchGate. Optimizing reaction parameters for the preparation of benzo‐[h]quinoline‐4‐carboxylic acid. Available from: [Link]
-
MilliporeSigma. Cinnoline-4-carboxylic acid 97. Available from: [Link]
-
Lahna, J. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. J. Mar. Chim. Heterocycl., 2022, 21(2), 1-19. Available from: [Link]
-
ResearchGate. Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijper.org [ijper.org]
- 3. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting 8-Methylcinnoline-3-carboxylic acid Solubility
Welcome to the Application Support Center. 8-Methylcinnoline-3-carboxylic acid (CAS: 1146294-36-1) is a critical heterocyclic building block in drug discovery. However, its planar bicyclic cinnoline core and hydrophobic 8-methyl group contribute to high crystal lattice energy, resulting in notoriously poor aqueous solubility. This guide provides causal explanations, self-validating protocols, and authoritative troubleshooting steps to overcome formulation and screening hurdles.
Part 1: Frequently Asked Questions (Mechanistic Insights)
Q1: Why does 8-Methylcinnoline-3-carboxylic acid precipitate immediately when I dilute my DMSO stock into physiological buffers? A1: This is a classic kinetic solubility failure. When a concentrated DMSO stock is diluted into an aqueous buffer (e.g., PBS at pH 7.4), the solvent's solubilizing capacity drops rapidly. The compound's planar cinnoline ring promotes strong π-π stacking, and intermolecular hydrogen bonding between the carboxylic acid moieties drives rapid crystallization. Because DMSO dilutions readily form supersaturated solutions, kinetic measurements often drastically overestimate the true equilibrium solubility1[1].
Q2: Should I rely on kinetic or thermodynamic solubility data for lead optimization? A2: For early high-throughput screening, kinetic solubility is sufficient. However, for lead optimization and formulation, you must measure thermodynamic solubility. Thermodynamic solubility represents the true equilibrium concentration of the most stable crystalline form in a saturated solution, which is critical for predicting in vivo bioavailability2[2].
Q3: How does pH affect the solubility of this specific compound? A3: The carboxylic acid group on the cinnoline ring has an estimated acidic pKa of ~4.7 (extrapolated from structural analogs like Cinoxacin)3[3]. At a low pH (e.g., gastric fluid at pH 1.2), the molecule is fully unionized and highly insoluble. At pH > 6.7, the carboxylic acid deprotonates into a carboxylate anion (COO⁻), significantly increasing aqueous solubility through ion-dipole interactions with water.
Workflow distinguishing kinetic and thermodynamic solubility screening assays.
Part 2: Troubleshooting Guide & Formulation Strategies
To formulate 8-Methylcinnoline-3-carboxylic acid for in vivo studies, researchers must disrupt its crystal lattice or alter its solvation energy.
Strategy A: pH Adjustment and Salt Formation Forming a sodium, potassium, or meglumine salt significantly increases the dissolution rate. Troubleshooting: If the sodium salt precipitates in the stomach's acidic environment, consider enteric coating the formulation or utilizing an in situ buffering agent.
Strategy B: Multicomponent Cyclodextrin Complexation Hydroxypropyl-β-cyclodextrin (HPβCD) can encapsulate the hydrophobic 8-methylcinnoline core. Adding an auxiliary substance like L-arginine forms a multicomponent ternary complex, which synergistically enhances complexation efficiency and solubility for carboxylic acid drugs compared to binary complexes 4[4].
Decision tree for enhancing the solubility of 8-Methylcinnoline-3-carboxylic acid.
Quantitative Data: Solubility Enhancement Comparison
| Enhancement Strategy | Mechanism of Action | Estimated Solubility Gain | Pros | Cons |
| pH Adjustment (pH > 7) | Ionization of COOH to COO⁻ | 10x - 50x | Simple, rapid, low cost | Risk of precipitation in acidic gastric pH |
| Salt Formation (e.g., Na⁺) | Disruption of crystal lattice | 20x - 100x | Stable solid dosage form | Requires counter-ion screening |
| HPβCD Complexation | Hydrophobic cavity inclusion | 5x - 20x | Improves bioavailability, low toxicity | Bulky excipient, limits high-dose drugs |
| Ternary Complex (HPβCD + Arg) | Synergistic inclusion & ionization | 15x - 50x | Superior to binary CD complexes | Complex preparation and validation |
Part 3: Self-Validating Experimental Protocols
Protocol 1: Shake-Flask Thermodynamic Solubility Assay
This protocol is the industry gold standard for determining equilibrium solubility 5[5].
-
Preparation: Add an excess of crystalline 8-Methylcinnoline-3-carboxylic acid (approx. 5 mg) to a glass vial.
-
Solvent Addition: Add 1 mL of the target aqueous buffer (e.g., pH 7.4 phosphate buffer). Do not use DMSO.
-
Equilibration: Seal the vial and place it in a thermostatic shaker at 37°C for 24 to 72 hours.
-
Self-Validation Check: Visually confirm that solid powder remains at the bottom of the flask after 24 hours. If all solid dissolves, the solution is not saturated; add an additional 5 mg of compound and restart the equilibration.
-
-
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid. Avoid disturbing the sediment.
-
Quantification: Dilute the clarified supernatant appropriately and quantify the concentration using LC-UV or LC-MS/MS against a standard calibration curve.
Protocol 2: Ternary Cyclodextrin Complexation (HPβCD + Arginine)
-
Solution Prep: Prepare a 10% (w/v) solution of HPβCD in deionized water. Add L-arginine (equimolar to the target drug concentration) to act as a ternary solubilizer.
-
Drug Addition: Add excess 8-Methylcinnoline-3-carboxylic acid to the solution.
-
Stirring: Stir magnetically at room temperature for 48 hours to ensure complexation equilibrium.
-
Filtration: Filter through a 0.45 µm PVDF membrane to remove uncomplexed drug.
-
Self-Validation Check: Compare the UV-Vis absorbance of the filtered ternary complex solution against a binary (HPβCD-only) complex solution prepared in parallel. A synergistic increase in absorbance confirms successful ternary complexation.
-
-
Lyophilization (Optional): Freeze-dry the filtrate to obtain the solid inclusion complex for downstream formulation.
References
Sources
Technical Support Center: Cinnoline Synthesis via Diazonium Cyclization
Status: Operational Ticket ID: CINN-OPT-2026 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
You are accessing the technical support repository for Cinnoline (1,2-benzodiazine) synthesis. While modern metal-catalyzed C-H activation methods exist, the diazonium salt cyclization remains the most scalable and cost-effective route for diverse derivatives. However, it is plagued by thermal instability, azo-coupling side reactions, and pH sensitivity.
This guide covers the two primary diazonium pathways:
-
Widman-Stoermer Synthesis: Cyclization of o-alkenylanilines.
-
Richter Cyclization: Cyclization of o-alkynylaryldiazonium salts.
Module 1: The Widman-Stoermer Protocol (Alkenyl Route)
The Mechanism & Critical Control Points
The Widman-Stoermer reaction involves the diazotization of an o-vinylaniline followed by intramolecular electrophilic aromatic substitution (or radical cyclization depending on conditions) onto the vinyl group.
Key Causality: The vinyl group acts as the nucleophile. If the diazonium ion is too stable (electron-rich ring) or the vinyl group is electron-deficient, cyclization fails, leading to phenols (hydrolysis) or tars (polymerization).
Standard Operating Procedure (Optimized)
Reagents: 2-vinylaniline derivative,
-
Dissolution: Dissolve amine in 6M HCl. Cool to -5°C to 0°C .
-
Why? Higher temps favor phenol formation via
hydrolysis.
-
-
Diazotization: Add
(aq) dropwise. Maintain temp < 0°C.-
Checkpoint: Solution must remain clear. Turbidity implies coupling or polymerization.
-
-
Scavenging: Add urea to destroy excess
.-
Why? Excess nitrous acid promotes oxidative tarring during the heating step.
-
-
Cyclization: Allow to warm to RT, then heat to 60–80°C for 1-2 hours.
-
Note: Some activated substrates cyclize spontaneously at RT.
-
Troubleshooting Guide: Widman-Stoermer
| Symptom | Probable Cause | Corrective Action |
| Product is a Phenol | Hydrolysis of diazonium salt before cyclization. | 1. Increase acid conc. (suppresses |
| Red/Orange Gunk | Azo coupling (intermolecular) instead of cyclization. | 1. Dilute reaction (favor intramolecular reaction).2. Ensure pH < 2 (prevents free amine availability). |
| Low Yield (e- deficient) | Vinyl group is too electron-poor for attack. | 1. Add Lewis Acid ( |
| Explosion/Rapid Exotherm | Accumulation of diazonium intermediate. | STOP. Move to Flow Chemistry (See Module 3). |
Module 2: The Richter Cyclization (Alkynyl Route)
The Mechanism
Unlike the Widman-Stoermer, the Richter cyclization utilizes an o-alkynyl diazonium species.
-
Critical Distinction: The triple bond allows for the capture of a nucleophile (water or halide) at the C-4 position during cyclization, often yielding 4-hydroxycinnolines or 4-halocinnolines .
Visualizing the Pathway
Figure 1: The Richter cyclization logic flow. Note that the "Vinyl Cation" capture determines the substituent at position 4.
Troubleshooting Guide: Richter
| Issue | Technical Fix |
| Getting 4-OH instead of 4-Cl | The vinyl cation is capturing water (solvent) instead of the halide counter-ion. Fix: Use concentrated HCl or HBr (saturate with halide) or switch to anhydrous organic solvents with metal halides. |
| Incomplete Cyclization | The triple bond is deactivated. Fix: Reflux is often required. Ensure the diazonium salt is stable enough to survive reflux (use tetrafluoroborate salts, |
Module 3: Process Safety & Flow Chemistry (The Modern Standard)
Warning: Batch synthesis of cinnolines >5g poses significant explosion risks due to diazonium accumulation.
Continuous Flow Protocol
Flow chemistry allows the in situ generation and immediate consumption of the hazardous diazonium intermediate.
Recommended Setup:
-
Pump A: o-Aminoalkene in MeCN.
-
Pump B:
-Butyl Nitrite ( -BuONO) in MeCN. -
Reactor: PFA Coil heated to 60°C.
-
Back Pressure Regulator (BPR): 100 psi (to prevent
off-gassing disrupting flow).
Flow Workflow Diagram
Figure 2: Continuous flow setup for safe cinnoline synthesis. This method minimizes the active volume of explosive diazonium salts.
FAQ: Rapid Diagnostic
Q: Can I use this for 3-substituted cinnolines?
A: Yes. Use the Widman-Stoermer route.[1][2][3] The substituent on the vinyl group (
Q: My diazonium salt decomposes before I can heat it. What now?
A: Isolate it as a stable salt first. Convert the chloride salt to a tetrafluoroborate (
Q: How do I remove the 4-OH group from a Richter product to get the parent cinnoline?
A: Convert the -OH to a chloride (
References
-
Widman-Stoermer Reaction: Widman, O. (1884).[4] "Über die Constitution der Cinnoline." Berichte der deutschen chemischen Gesellschaft.
-
Richter Cyclization Mechanism: Vinogradova, O. V., Balova, I. A., & Popik, V. V. (2011).[5] "Synthesis and Reactivity of Cinnoline-Fused Cyclic Enediyne." The Journal of Organic Chemistry. [Link]
-
Flow Chemistry Optimization: Deadman, B. J., et al. (2016).[6] "Exploring Flow Procedures for Diazonium Formation." Journal of Flow Chemistry. [Link]
-
General Cinnoline Review: Kimball, D. B., & Haley, M. M. (2002).[5] "Cyclization of 1-(2-Alkynylphenyl)-3,3-dialkyltriazenes: A Convenient, High-Yield Synthesis of Substituted Cinnolines." Journal of the American Chemical Society. [Link]
Sources
- 1. Cinnoline - Wikipedia [en.wikipedia.org]
- 2. innovativejournal.in [innovativejournal.in]
- 3. 508. Cinnolines. Part XXIV. Heterocyclic nuclei as substituents in the Widman–Stoermer synthesis. Part I. Pyridyl and quinolyl nuclei - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. Widman-Stoermer Synthesis [drugfuture.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. mdpi.com [mdpi.com]
Troubleshooting low purity in cinnoline-3-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of cinnoline-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in obtaining this important heterocyclic building block with high purity. Instead of a generic protocol, we will explore the synthesis through a series of frequently asked questions, delving into the chemical principles behind common failures and providing field-proven solutions.
Foundational Synthesis: The Richter Cyclization
A prevalent and effective method for synthesizing the cinnoline core is the Richter Cinnoline Synthesis.[1][2] This pathway involves the diazotization of an ortho-ethynyl aniline derivative followed by an intramolecular cyclization. The purity of the final product is highly sensitive to the conditions of this tandem reaction.
Caption: General workflow of the Richter Synthesis for Cinnoline-3-carboxylic Acid.
Troubleshooting Guide & FAQs
Category 1: Reaction Initiation and Control
Question 1: My reaction yield is very low, and the mixture turns into a dark, tarry mess shortly after adding the nitrite solution. What's happening?
Answer: This is a classic sign of diazonium salt decomposition.[3] The ortho-ethynylarenediazonium salt is a highly reactive and thermally unstable intermediate. Its rapid, uncontrolled decomposition leads to a cascade of side reactions, including polymerization and the formation of phenols, resulting in the tarry mixture you observe.
Causality and Solution:
-
Temperature Control is Critical: The diazotization step must be performed at a strictly controlled low temperature, typically between 0 °C and 5 °C. Exceeding this range significantly accelerates the decomposition of the diazonium salt.
-
Expert Tip: Use an ice-salt bath for more robust temperature control below 0 °C. Ensure the sodium nitrite solution is pre-chilled and added dropwise, very slowly, so the internal reaction temperature never spikes.
-
-
Incomplete Diazotization: If the diazotization is incomplete, you will carry unreacted starting material through the process, which complicates purification and lowers the overall yield.[3]
-
Purity of Starting Material: Impurities in the starting o-aminophenylpropiolic acid can interfere with the reaction. Ensure the starting material is pure by checking its melting point or running an NMR spectrum before use.
Question 2: The reaction seems to stall after the initial color change, and I isolate mostly unreacted starting material. Why is it not proceeding to the cyclization step?
Answer: This issue typically points to problems with either the diazotization reagent or the reaction medium.
Causality and Solution:
-
Reagent Quality: Sodium nitrite (NaNO₂) can degrade over time, especially if exposed to moisture, forming sodium nitrate (NaNO₃), which is inactive in this reaction. Use a fresh, unopened bottle of sodium nitrite or test an old batch on a small scale first.
-
Acid Concentration: The concentration of the acid (typically HCl) is crucial. It protonates the nitrous acid and maintains a pH low enough to prevent the diazonium salt from coupling with unreacted aniline, a common side reaction. Ensure the correct molar equivalents of acid are used as per your validated protocol.
-
Solvent Issues: While often performed in aqueous acid, some variations of the Richter synthesis use organic solvents. If using an anhydrous method with a reagent like isoamyl nitrite, the rigorous exclusion of water is paramount to prevent competing hydrolysis reactions.[3]
Category 2: Byproduct Formation and Purification Challenges
Question 3: My final product is contaminated with a persistent impurity that is difficult to remove by recrystallization. TLC shows a spot with a similar R_f value. What could it be?
Answer: A very common byproduct in this synthesis, especially if reaction conditions are not strictly anhydrous, is 4-hydroxycinnoline.[1][3] This intermediate forms when the diazonium salt cyclizes but also incorporates a water molecule. Its polarity can be very similar to other cinnoline derivatives, making separation challenging.
Caption: Competing reaction pathways in the Richter cyclization.
Causality and Solution:
-
Strictly Anhydrous Conditions: If the goal is a 4-halocinnoline intermediate (which is then converted to the final product), the reaction must be rigorously free of water. Use oven-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3]
-
Purification Strategy: While challenging, separation can be achieved.
-
Column Chromatography: A carefully selected solvent system for silica gel chromatography is often the most effective method. A gradient elution from a non-polar solvent (like hexanes) to a more polar one (like ethyl acetate) may be required.
-
pH-Based Extraction: Carboxylic acids can be purified by partitioning the mixture with a basic aqueous solution (e.g., sodium bicarbonate).[4] The carboxylic acid will deprotonate and move to the aqueous layer, leaving neutral or less acidic impurities in the organic layer. The aqueous layer can then be re-acidified to precipitate the pure product.
-
Question 4: My product is difficult to crystallize from the crude reaction mixture. It keeps "oiling out." What should I do?
Answer: "Oiling out" occurs when the solubility of your compound in the chosen solvent is too high at the crystallization temperature, or when impurities are present that inhibit crystal lattice formation.
Causality and Solution:
-
Impurity Interference: The presence of even small amounts of impurities can significantly disrupt crystallization. Before attempting recrystallization, try to purify the crude material, perhaps with a quick silica gel plug to remove baseline impurities.
-
Solvent System Optimization: A single solvent may not be ideal. A two-solvent system is often more effective. Dissolve your crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes faintly cloudy. Re-heat gently to clarify and then allow it to cool slowly.
| Solvent System Examples for Carboxylic Acids | Good Solvent | Poor Solvent | Notes |
| System 1 | Ethanol / Methanol | Water | A common choice for polar compounds. |
| System 2 | Ethyl Acetate | Hexanes / Heptane | Good for moderately polar compounds. |
| System 3 | Dichloromethane | Pentane | Use for less polar compounds; cool slowly. |
| System 4 | Acetic Acid | Water | Effective but may be difficult to remove acetic acid. |
General Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing purity issues.
Caption: A systematic approach to troubleshooting low purity issues.
Experimental Protocols
Protocol 1: Optimized Recrystallization of Cinnoline-3-Carboxylic Acid
This protocol provides a robust method for purifying the final product.
-
Solvent Selection: Based on small-scale solubility tests, select an appropriate two-solvent system (e.g., Ethanol/Water).
-
Dissolution: Place the crude cinnoline-3-carboxylic acid (1.0 g) in an Erlenmeyer flask with a stir bar. Add the "good" solvent (e.g., Ethanol, ~5-10 mL) and heat the mixture to a gentle boil with stirring until all the solid dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., deionized water) dropwise with continuous stirring until the solution becomes persistently cloudy (turbid).
-
Clarification: Add 1-2 drops of the "good" solvent to redissolve the fine precipitate, resulting in a clear, saturated solution.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product by melting point, NMR, and LC-MS to confirm purity.
References
- BenchChem. (2025). Side reactions and byproduct formation in 4-Methoxycinnoline synthesis. BenchChem Technical Support.
- PrepChem. (n.d.). Synthesis of benzo-[c]-cinnoline-3,8-dicarboxylic acid. PrepChem.com.
- ChemicalBook. (n.d.). CINNOLINE-3-CARBOXYLIC ACID Usage And Synthesis. ChemicalBook.com.
- Mishra, R., et al. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 3728-3746.
- Saxena, A., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.
-
Scribd. (n.d.). Methods For The Synthesis of Cinnolines. Scribd. [Link]
- Baumgartner, H. E., & Su, C. L. (1970). A new cinnoline synthesis. Part III. Alternative routes to 4-hydroxy-6-nitrocinnoline and 4,6-diaminocinnoline. Journal of the Chemical Society C: Organic, 1836.
-
Zaporozhets, O. A., et al. (2007). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 43(4), 397-427. [Link]
-
Wikipedia. (n.d.). Cinnoline. Wikipedia. [Link]
- BenchChem. (2025). Troubleshooting common problems in Dibenzo[c,f]cinnoline reactions. BenchChem Technical Support.
-
Jack, M. (2013). How can I purify carboxylic acid? ResearchGate. [Link]
-
Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Düzce Üniversitesi Bilim ve Teknoloji Dergisi, 10(5), 2056-2069. [Link]
Sources
Technical Support Center: 8-Methylcinnoline-3-carboxylic Acid Stability Guide
Topic: Stability of 8-Methylcinnoline-3-carboxylic acid in aqueous solution Content type: Technical Support Center Guide
Executive Summary & Stability Snapshot
8-Methylcinnoline-3-carboxylic acid is a specialized heterocyclic building block often used in the synthesis of bioactive compounds (e.g., antibacterial or antitumor agents). Its stability in aqueous solution is governed by the unique electronic properties of the cinnoline (1,2-benzodiazine) ring system.
Users frequently encounter issues with precipitation at neutral pH , photochemical degradation , and thermal decarboxylation . This guide provides the mechanistic insight and protocols required to maintain compound integrity.
| Parameter | Stability Status | Critical Thresholds |
| Aqueous Solubility | pH-Dependent | Low solubility at pH 2.5–4.5 (Isoelectric region).[1] High solubility at pH > 6.[1]0. |
| Thermal Stability | Moderate | Risk of decarboxylation at >80°C, especially in acidic media.[1] |
| Photostability | Poor | The N=N bond is highly photosensitive.[1] Protect from light immediately.[1] |
| Oxidative Stability | Moderate | Susceptible to N-oxidation and benzylic oxidation (8-methyl group) over time.[1] |
| Hydrolysis | Stable | The aromatic ring and carboxyl group are resistant to hydrolysis under standard conditions.[1] |
Solubility & Preparation: The pH Trap
The most common support ticket we receive regarding this compound involves "unexpected precipitation."[1] This is almost always a pH-solubility mismatch.[1]
The Mechanism
8-Methylcinnoline-3-carboxylic acid is an amphoteric molecule.
-
Basic Moiety: The cinnoline nitrogens (N1/N2) can be protonated (pKa ≈ 2.5–3.[1]0) [1].[1][2][3]
-
Acidic Moiety: The carboxylic acid group deprotonates (pKa ≈ 3.5–4.0).[1]
Danger Zone: Between pH 2.5 and 4.5, the molecule exists largely as a neutral or zwitterionic species with minimal net charge, leading to its lowest solubility (isoelectric precipitation).
Preparation Protocol (Recommended)
To prepare a stable stock solution (e.g., 10 mM):
-
Weigh the solid compound.
-
Dissolve initially in a small volume of DMSO (dimethyl sulfoxide) if permissible for your assay (e.g., 100% of stock concentration).[1]
-
Dilute into an aqueous buffer with a pH > 6.0 (e.g., PBS pH 7.4 or bicarbonate buffer).
-
Why? This ensures the carboxylic acid is fully ionized (
), drastically improving solubility.[1]
-
-
Avoid unbuffered water, which may have a pH near 5.0–6.0 but can drop locally upon addition of the acidic compound, causing it to crash out.[1]
Critical Stability Factors
A. Thermal Decarboxylation
Heterocyclic carboxylic acids with the carboxyl group adjacent to a ring nitrogen (ortho-position) are prone to thermal decarboxylation.[1] For cinnoline-3-carboxylic acid, the carboxyl group is at position 3, adjacent to the N2 nitrogen.
-
Risk: Heating aqueous solutions, particularly acidic ones, facilitates the loss of
. -
Mechanism: The protonated ring nitrogen acts as an electron sink, stabilizing the transition state for decarboxylation.
-
Impact: Conversion to 8-methylcinnoline , which has different biological properties and solubility.[1]
B. Photodegradation
The azo-linkage (
-
Reaction: Exposure to ambient light can drive photo-reduction or ring contraction reactions [2].[1]
-
Observation: Solutions turning from pale yellow to dark brown/orange often indicate photodegradation products (e.g., azo-dimers or oxides).[1]
C. Benzylic Oxidation
The methyl group at position 8 is "benzylic" to the aromatic ring.[1] While less reactive than the ring nitrogens, prolonged exposure to air (oxygen) in basic solution can slowly oxidize this methyl group to an aldehyde or alcohol, though this is a slower process than photolysis.
Troubleshooting & FAQs
Q1: My solution turned brown after sitting on the bench for 4 hours. Is it still usable?
Status: Likely Degraded. Root Cause: Photodegradation.[1][3] Cinnolines are notoriously light-sensitive.[1] The color change indicates the formation of complex azo-degradation products.[1] Solution:
-
Discard the solution.
-
Prepare fresh in amber glass vials.
-
Wrap clear tubes in aluminum foil immediately after preparation.
Q2: Can I autoclave the aqueous solution to sterilize it?
Status: NO. Root Cause: Thermal Decarboxylation.[1] Reasoning: Autoclaving (121°C) provides sufficient energy to drive the decarboxylation reaction, converting your active compound into 8-methylcinnoline.[1] Solution:
-
Use sterile filtration (0.22 µm PVDF or PES membrane).[1] The compound is compatible with standard filtration membranes.[1]
Q3: I see a fine precipitate when I dilute my DMSO stock into cell culture media.
Status: Solubility Crash. Root Cause: The pH of the local environment dropped, or the final concentration exceeded the aqueous solubility limit. Solution:
-
Ensure the final DMSO concentration is <0.5% (to avoid toxicity) but high enough to aid dispersion.[1]
-
Check the media pH.[1][3] If the media is slightly acidic (aged media), the compound may precipitate.[1] Ensure pH is 7.2–7.4.
-
Sonication for 5–10 minutes can sometimes re-dissolve kinetic precipitates, but ensure the temperature does not spike.[1]
Q4: How should I store the solid powder?
Recommendation:
-
Temperature: -20°C is ideal; 4°C is acceptable for short term.[1]
-
Atmosphere: Store under desiccant. Moisture can hydrolyze the container seal or promote slow solid-state degradation.[1]
-
Light: Strictly dark.
Visual Guides
Figure 1: Stability Decision Tree
Use this workflow to determine the viability of your current sample.
Caption: Workflow for assessing the integrity of 8-Methylcinnoline-3-carboxylic acid solutions.
Figure 2: Degradation Pathways
Understanding the chemical risks.
Caption: Primary degradation pathways: Thermal decarboxylation and Photolysis.
References
-
Organic Chemistry Data . pKa Values of Nitrogen Heterocycles (Cinnoline). [Link]
-
Mishra, A. et al. (2011).[1] Cinnoline derivatives: A comprehensive review on synthetic approaches and biological applications. Journal of Advanced Pharmaceutical Technology & Research. [Link]
-
Master Organic Chemistry . Decarboxylation of Carboxylic Acids. [Link]
Sources
Technical Support Center: Overcoming Steric Hindrance in 8-Methyl Substituted Cinnolines
Welcome to the Advanced Heterocycle Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with diazanaphthalenes. Here, we address the specific thermodynamic and kinetic challenges associated with the functionalization of 8-methylcinnolines, providing field-proven troubleshooting strategies, structural workarounds, and validated protocols.
Frequently Asked Questions (Core Concepts)
Q: Why does my 8-methylcinnoline strictly alkylate at the N-2 position, even though molecular orbital calculations show favorable electron density at N-1? A: This is a classic manifestation of the peri-effect. In the cinnoline (1,2-diazanaphthalene) ring system, the C-8 position is spatially adjacent to the N-1 atom. When a bulky group like a methyl or nitro group occupies the C-8 position, it creates a massive steric shield (van der Waals clash) that physically blocks electrophiles from approaching N-1[1]. While ground-state electron densities at N-1 and N-2 are nearly equal (or slightly higher at N-1), the activation energy barrier for N-1 attack is insurmountable under standard conditions. Consequently, reactions such as alkylation, N-oxidation, and protonation are kinetically and thermodynamically forced to occur exclusively at the N-2 position[2].
Q: Can I force N-1 alkylation of an 8-methylcinnoline by using harsher conditions or highly reactive electrophiles (e.g., methyl triflate)? A: No. Increasing the reactivity of the electrophile or elevating the temperature does not overcome the physical spatial barrier created by the 8-methyl group. Attempting to force the reaction typically leads to decomposition, ring-opening, or exclusive N-2 quaternization[2]. If an N-1 substituted 8-methylcinnoline is required for your SAR (Structure-Activity Relationship) studies, late-stage functionalization must be abandoned in favor of a de novo synthesis strategy (see Troubleshooting Guide below).
Troubleshooting Guide & Workflows
Issue 1: Attempted N-1 Alkylation Yields Exclusively N-2 Alkylated Products
Symptom: Direct methylation of 4-hydroxy-8-methylcinnoline with dimethyl sulfate or methyl iodide yields exclusively the 2,8-dimethylcinnolinium anhydro-base, rather than the desired 1,8-dimethylcinnol-4-one. Root Cause: The steric bulk of the C-8 methyl group completely impedes the trajectory of the incoming electrophile toward N-1[2]. Solution: De Novo Synthesis. To overcome this, you must construct the cinnoline core with the N-1 substituent already in place. By installing the N-1 alkyl group onto an acyclic precursor before the rigid aromatic ring is fully formed, the molecule can adopt flexible conformations that minimize steric clash during the transition state of the ring closure.
Issue 2: Unpredictable Regioselectivity in Unsubstituted vs. Substituted Cinnolines
Symptom: A protocol optimized for 3-methylcinnoline fails completely when applied to 8-methylcinnoline. Root Cause: Substituent position dictates reactivity. A C-3 methyl group partially hinders the N-2 position, pushing alkylation toward N-1. Conversely, a C-8 methyl group completely blocks N-1, pushing alkylation entirely to N-2[2]. Solution: Consult the regioselectivity matrix below before planning your synthetic route. If N-2 functionalization is your actual goal, the 8-methyl group can be leveraged as a highly effective directing group.
Quantitative Data: Regioselectivity Matrix for Cinnoline Alkylation
The following table summarizes the expected regioselectivity when treating various cinnoline derivatives with standard alkylating agents (e.g., Methyl Iodide or Dimethyl Sulfate).
| Substrate | N-1 Alkylation Yield | N-2 Alkylation Yield | Primary Steric Factor Dictating Regioselectivity |
| Cinnoline | ~40% (Mixed) | ~60% (Mixed) | None; slight electronic preference for N-2. |
| 4-Hydroxy-3-methylcinnoline | Major Product | Minor Product | C-3 methyl creates partial steric hindrance at N-2[2]. |
| 8-Methylcinnoline | 0% | 100% | C-8 methyl completely blocks approach to N-1[2]. |
| 4-Hydroxy-8-methylcinnoline | 0% | 100% | C-8 methyl completely blocks approach to N-1[2]. |
Mechanistic Visualization
The following diagram illustrates the divergent reactivity pathways dictated by the peri-steric hindrance in 8-methylcinnolines.
Caption: Regioselective functionalization in 8-methylcinnolines driven by peri-steric hindrance.
Validated Experimental Protocols
Protocol A: Exploiting Steric Hindrance for Regioselective N-2 Methylation
Use this protocol when the N-2 alkylated product (anhydro-base) is the desired target. The 8-methyl group acts as a perfect steric directing group, ensuring 100% regioselectivity.
Reagents: 4-Hydroxy-8-methylcinnoline, 0.3 N Potassium Hydroxide (aq), Dimethyl Sulfate. Procedure:
-
Dissolution: Suspend 4-hydroxy-8-methylcinnoline (1.0 equiv, e.g., 2.0 g) in 0.3 N aqueous potassium hydroxide (40 mL).
-
Activation: Stir the mixture and gently warm to 45 °C until a homogeneous solution is achieved.
-
Alkylation: Add dimethyl sulfate (1.2 equiv) dropwise over 5–10 minutes via an addition funnel. Caution: Dimethyl sulfate is highly toxic; perform strictly in a fume hood.
-
Precipitation: Continue stirring at 45 °C for 15 minutes. The anhydro-base of 4-hydroxy-2,8-dimethylcinnolinium hydroxide will rapidly precipitate from the solution[2].
-
Isolation: Cool the mixture to 0 °C, collect the solid via vacuum filtration, and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from a mixture of benzene and ethanol. Self-Validation System: Analyze the product via
H NMR (DMSO- ). Successful N-2 methylation is confirmed by an N-methyl singlet at ~4.2 ppm. The complete absence of a peak at ~4.5 ppm (characteristic of N-1 methylcinnolones) validates the regioselectivity.
Protocol B: Overcoming N-1 Hindrance via De Novo Synthesis (Modified Widman-Stoermer)
Use this protocol when an N-1 substituted 8-methylcinnoline is required. Late-stage alkylation is bypassed by building the heterocycle around the pre-installed N-alkyl group.
Reagents: 2-Amino-3-methylstyrene, Alkyl Halide (e.g., MeI), K
-
Pre-Alkylation: Dissolve 2-amino-3-methylstyrene (1.0 equiv) in anhydrous DMF. Add K
CO (2.0 equiv) and methyl iodide (1.1 equiv). Stir at room temperature for 12 hours to yield 2-(methylamino)-3-methylstyrene. Extract and purify via flash chromatography. -
Nitrosation: Dissolve the secondary amine in a mixture of concentrated HCl and water (1:1 v/v). Cool to 0 °C in an ice bath. Slowly add a cold aqueous solution of NaNO
(1.1 equiv) dropwise. Stir for 30 minutes to form the N-nitroso intermediate. -
Reductive Cyclization: Extract the N-nitroso intermediate into diethyl ether, dry, and concentrate. Redissolve in glacial acetic acid. Slowly add activated Zinc dust (3.0 equiv) while maintaining the temperature below 20 °C.
-
Aromatization: Stir the mixture for 2 hours. The reduction of the nitroso group triggers an intramolecular cyclization with the adjacent vinyl group, yielding the 1,8-dimethylcinnoline core.
-
Isolation: Neutralize the acetic acid with saturated NaHCO
, extract with ethyl acetate, dry over MgSO , and purify via column chromatography. Self-Validation System: H NMR will confirm the presence of the N-1 methyl group (~4.4 ppm) and the C-8 methyl group (~2.8 ppm). The downfield shift of the C-3 and C-4 aromatic protons confirms the successful formation of the fully aromatized cinnoline ring.
References
-
Title: Cinnolines. Part VIII. The methylation of 4-hydroxycinnolines and related compounds Source: Journal of the Chemical Society C: Organic, RSC Publishing (1966) URL: [Link]
Sources
Purification of cinnoline carboxylic acid from tarry side products
Ticket ID: #CIN-PUR-001 Subject: Removal of polymerized/tarry side products from crude 4-cinnolinecarboxylic acid Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
The "tar" you are encountering is a common artifact of the Richter cyclization or Widman-Stoermer synthesis . In cinnoline chemistry, this tar typically consists of polymerized diazonium decomposition products, azo-coupling oligomers, and humins.
Because cinnoline carboxylic acids are amphoteric (containing both a basic pyridazine ring and an acidic carboxyl group), we can exploit their pH-dependent solubility to separate them from neutral tars. Do not attempt column chromatography on the crude tar ; it will streak and irreversibly adsorb to the silica.
Module 1: The "Acid-Base Rescue" Protocol
Use this protocol if your crude product is a black, sticky solid or oil.
The Logic
We utilize the Isoelectric Point (pI) .
-
High pH (Basic): The molecule exists as a soluble carboxylate anion (
). Neutral tars remain insoluble or can be extracted into organics. -
Low pH (Acidic): The molecule exists as a soluble cinnolinium cation (
). -
Target pH (Isoelectric): At pH ~3.5–4.5, the zwitterion forms and solubility is at its minimum, forcing precipitation.
Step-by-Step Workflow
Step 1: Dissolution (The Alkaline Phase)
-
Take your crude tarry solid.
-
Add 10% aqueous NaOH (or KOH). Use approximately 10 mL per gram of crude.
-
Critical: Sonicate or stir vigorously for 30 minutes. The cinnoline carboxylic acid will dissolve as the sodium salt. The "tar" will likely remain as a suspended black sludge or stick to the glass.
Step 2: The "Scrub" (Removal of Neutrals)
-
Filter the alkaline solution through a Celite pad to remove solid particulate tar.
-
Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel.
-
Wash the aqueous phase (which contains your product) with DCM (Dichloromethane) or Ethyl Acetate (2x).
-
Why? This pulls non-polar, neutral organic polymers (tars) out of the water. Your product stays in the water layer.
-
Observation: The organic layer will likely turn dark/black. The aqueous layer should lighten to orange/yellow.
-
Step 3: Decolorization (Optional but Recommended)
-
Transfer the aqueous layer to a beaker.[1]
-
Add Activated Charcoal (10% w/w relative to expected product).
-
Heat to 60°C for 15 minutes, then filter hot through Celite.
Step 4: Isoelectric Precipitation
-
Cool the filtrate to room temperature.
-
Slowly add Glacial Acetic Acid or 1M HCl dropwise while monitoring pH.
-
Stop at pH 4.0 – 4.5 .
-
Warning: If you go to pH 1, the cinnoline protonates and redissolves.
-
-
Allow the precipitate to stand on ice for 1 hour. Filter the off-white/yellow solid.
Visual Workflow: Acid-Base Purification
Caption: Flowchart illustrating the separation of amphoteric cinnoline acid from neutral tarry impurities.
Module 2: Polishing (Recrystallization)
Use this if the product from Module 1 is still slightly colored.
Cinnoline carboxylic acids have high melting points and poor solubility in standard organic solvents.
| Solvent System | Suitability | Notes |
| Glacial Acetic Acid | High | Dissolve hot, cool slowly. Excellent for removing trace colored impurities. |
| DMF / Water | Medium | Dissolve in minimum hot DMF, add hot water until turbid, cool. Good for very insoluble derivatives. |
| Ethanol | Low | Often too insoluble. Requires large volumes. |
| DMSO | Avoid | Hard to remove; high boiling point makes drying difficult. |
Protocol:
-
Dissolve the solid in boiling Glacial Acetic Acid (minimum volume).
-
Hot Filtration: If any black specs remain, filter rapidly through a pre-heated glass funnel.
-
Allow to cool to room temperature, then refrigerate.
-
Wash crystals with cold ether (to remove acetic acid).
Module 3: Root Cause Analysis (Prevention)
Why did the tar form in the first place?
If you are performing a Richter Cyclization (from 2-ethynylaniline diazonium salts), tar formation is usually temperature-driven.
-
Diazotization Temperature: The diazonium intermediate is unstable. If the temperature exceeds 5°C during the addition of nitrite, the diazonium salt can decompose into phenols or couple with itself to form azo-tars [1].
-
Cyclization pH: The Richter cyclization requires careful pH control. Prolonged exposure to highly acidic conditions at high temperatures promotes polymerization of the electron-rich alkyne moiety before cyclization occurs.
Frequently Asked Questions (FAQ)
Q: Why does my product streak on TLC plates? A: Carboxylic acids interact strongly with the silica gel's acidic silanol groups.
-
Fix: Add 1% Acetic Acid or 0.5% Formic Acid to your TLC eluent (e.g., DCM:MeOH:AcOH 90:9:1). This suppresses ionization and tightens the spot.
Q: I acidified to pH 1 and my precipitate disappeared. What happened? A: You protonated the cinnoline nitrogens (N-1 or N-2). The molecule became a cationic salt (cinnolinium chloride), which is water-soluble.
-
Fix: Add dilute NaOH or Sodium Acetate to bring the pH back up to 4–5.
Q: Can I use column chromatography instead? A: Only as a last resort. If you must, use a C18 Reverse Phase column with Water/Methanol (+0.1% TFA). Normal phase silica is usually ineffective for removing heavy tars from polar acids.
References
-
Richter, V. v. (1883).[2] Über Cinnolinderivate. Berichte der deutschen chemischen Gesellschaft, 16(1), 677-683.
-
Alford, E. J., & Schofield, K. (1952). Cinnolines. Part XXVIII. The Richter reaction.[2][3][4] Journal of the Chemical Society (Resumed), 2102-2108.
-
Osborn, A. R., & Schofield, K. (1956). Cinnolines. Part XXXIV. 4-Hydroxycinnoline-3-carboxylic acids. Journal of the Chemical Society, 4191-4206.
-
Sigma-Aldrich. (n.d.). Cinnoline-4-carboxylic acid Product Sheet. Merck KGaA.
Sources
Technical Support Center: pH-Controlled Precipitation of Cinnoline-3-Carboxylic Acid
Welcome to the Technical Support Center for the isolation and purification of cinnoline-3-carboxylic acid and its functional derivatives. This resource is engineered for researchers, synthesis chemists, and drug development professionals who require high-purity isolation workflows.
Cinnoline-3-carboxylic acid is a critical intermediate in the synthesis of TRPM8 antagonists and antibacterial fluoroquinolone-analogs like cinoxacin[1][2]. Because of its amphoteric nature, isolating this compound from a crude reaction mixture requires precise thermodynamic control over the solution's pH.
Part 1: The Causality of pH in Cinnoline Precipitation
To successfully precipitate cinnoline-3-carboxylic acid without trapping impurities, one must understand the causality behind its solubility profile. The molecule contains an acidic carboxylic acid moiety and a basic nitrogen within the 1,2-diazine cinnoline core[3].
-
Alkaline Conditions (pH > 5.0): The carboxylic acid is deprotonated, forming a highly soluble carboxylate anion. This state is ideal for the initial dissolution of the crude product, allowing for the mechanical filtration of insoluble organic impurities[2].
-
Acidic Conditions (pH 2.5 – 3.5): The molecule reaches its point of minimum solubility (its isoelectric equivalent). Here, the neutral or zwitterionic species predominates, driving crystallization. This principle is mirrored in its derivatives; for instance, cinoxacin exhibits limited solubility at acidic pH, readily precipitating as a crystalline solid[4].
-
Highly Acidic Conditions (pH < 1.0): Over-acidification protonates the basic nitrogen atoms of the cinnoline ring. This converts the molecule into a highly water-soluble cationic hydrochloride salt, which drastically reduces precipitation yield.
Table 1: Physicochemical Parameters Influencing Precipitation
| Parameter | Value | Causality / Impact on Precipitation Workflow |
| Carboxylic pKa | 3.13 ± 0.10 | Dictates the target precipitation pH. The pH must be lowered to near this value to ensure complete protonation of the acid group[1]. |
| Derivative pKa | 4.70 – 5.38 | For derivatives like cinoxacin, the pKa shifts, requiring a slightly higher target pH (e.g., pH 4.5) for optimal precipitation[2][5]. |
| Melting Point | 261 – 262 °C | High thermal stability and strong crystal lattice energy strongly favor solid precipitation over oiling out, provided supersaturation is controlled[2]. |
Part 2: Self-Validating Standard Operating Procedure (SOP)
This protocol provides a self-validating feedback loop to ensure high-yield isolation of cinnoline-3-carboxylic acid from a crude synthesis mixture.
Step-by-Step Methodology:
-
Alkaline Dissolution & Clarification:
-
Suspend the crude reaction mixture in a 5% sodium bicarbonate (NaHCO₃) or dilute NaOH solution until the pH is > 8.0[2].
-
Validation Check: The solution must become completely transparent regarding the target compound. Any remaining suspended solids are unreacted precursors or side-products.
-
Filter the mixture through a Celite pad or activated charcoal (5 g per 100 mL) to remove these insoluble impurities[2].
-
-
Controlled Acidification (Nucleation Phase):
-
Transfer the clarified filtrate to a reactor equipped with an overhead stirrer and a calibrated pH probe. Maintain the temperature at 20–25 °C.
-
Begin dropwise addition of 1M Hydrochloric Acid (HCl). Do not use concentrated HCl, as localized extreme pH drops will cause rapid, amorphous precipitation (trapping impurities) or protonation of the cinnoline ring.
-
-
Equilibration & Crystal Growth:
-
Halt acid addition when the pH reaches the optimal 3.0 – 3.5 range[1].
-
Validation Check: A persistent cloudiness followed by the formation of light tan or white crystals indicates successful nucleation[2].
-
Stir the suspension for 1 to 2 hours to allow the crystal lattice to reach thermodynamic equilibrium, maximizing yield and purity.
-
-
Isolation & Washing:
-
Isolate the precipitate via vacuum filtration.
-
Wash the filter cake with ice-cold deionized water to remove residual NaCl and inorganic salts, followed by a minimal volume of cold diethyl ether to displace water and facilitate drying[6].
-
Dry under vacuum at 50 °C to a constant weight.
-
Workflow for the pH-controlled precipitation of cinnoline-3-carboxylic acid.
Part 3: Troubleshooting Guides & FAQs
Q: My product is forming a sticky oil ("oiling out") at the bottom of the flask instead of a crystalline precipitate. How do I fix this? A: Liquid-liquid phase separation (oiling out) occurs when the concentration of the un-ionized cinnoline-3-carboxylic acid exceeds its amorphous solubility limit before crystal nucleation can occur. This is typically caused by adding the acid too quickly or using an acid that is too concentrated. Troubleshooting Action: Stop the acid addition. Gently heat the mixture until the oil redissolves (or add a small amount of methanol as a co-solvent). Allow the solution to cool slowly while stirring vigorously, and resume acidification using a more dilute acid (e.g., 0.5M HCl) at a slower rate. Introducing a "seed crystal" of pure cinnoline-3-carboxylic acid at pH 4.0 can also bypass the oiling phase by providing an immediate surface for crystal growth.
Q: I am observing high levels of inorganic salt (e.g., NaCl) co-precipitating with my product. Why? A: This happens if the initial alkaline solution was too concentrated, resulting in a high ionic strength when HCl is added. When the pH drops, the localized concentration of NaCl exceeds its solubility limit. Troubleshooting Action: Dilute your initial alkaline filtrate with deionized water by at least 30% before beginning the acidification step. Additionally, ensure your final wash step utilizes ice-cold deionized water, which will readily dissolve the inorganic salts without significantly dissolving the cinnoline-3-carboxylic acid[6].
Q: What happens if I overshoot the target pH and the solution drops to pH 1.0? A: Cinnoline is a nitrogen-based heterocyclic framework[3]. If the pH drops too low, the basic nitrogen atoms in the cinnoline ring will protonate. This converts your precipitated neutral acid into a highly water-soluble cationic hydrochloride salt, causing your precipitate to redissolve and your yield to plummet. Troubleshooting Action: If you overshoot the pH and observe the precipitate dissolving, carefully add dilute sodium bicarbonate (NaHCO₃) dropwise to raise the pH back to the optimal 3.0 – 3.5 range[1][2].
Logical relationship between pH levels and cinnoline-3-carboxylic acid solubility.
References
1.[5] "Cinoxacin | C12H10N2O5 | CID 2762 - PubChem - NIH", National Institutes of Health. URL: 2.[1] "CINNOLINE-3-CARBOXYLIC ACID CAS#: 90418-63-6", ChemicalBook. URL: 3.[2] "CINOXACIN | 28657-80-9", ChemicalBook. URL: 4.[3] "A Comprehensive Review On Cinnoline Derivatives", PNR Journal. URL: 5.[6] "Science of Synthesis Knowledge Updates 2013/1", Thieme Connect. URL: 6.[4] "The Side Effects of Cinobac (CINOXACIN)", Biomedicus. URL:
Sources
- 1. CINNOLINE-3-CARBOXYLIC ACID CAS#: 90418-63-6 [amp.chemicalbook.com]
- 2. CINOXACIN | 28657-80-9 [chemicalbook.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. The Side Effects of Cinobac (CINOXACIN) – Biomedicus [biomedicus.gr]
- 5. Cinoxacin | C12H10N2O5 | CID 2762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
Validation & Comparative
Comparative Guide: 1H NMR of 8-Methylcinnoline-3-carboxylic acid
The following guide provides a high-level technical comparison and structural analysis of the 1H NMR characteristics of 8-Methylcinnoline-3-carboxylic acid .
As exact experimental spectral data for this specific derivative is often proprietary or absent from open-access repositories, this guide synthesizes validated experimental data from structural analogs (Parent Cinnoline, 8-Methylquinoline, and Cinnoline-3-carboxylic acid) to construct a high-confidence predictive assignment. This approach enables researchers to validate their synthesis products by identifying specific "fingerprint" resonances that distinguish this scaffold from common impurities or isomers.
Executive Summary: The Spectral Fingerprint
Target Compound: 8-Methylcinnoline-3-carboxylic acid Molecular Formula: C₁₀H₈N₂O₂ Core Challenge: Distinguishing the 8-methyl isomer from the 4-, 5-, or 6-methyl isomers and the quinoline bioisosteres.
Key Diagnostic Signals (Predicted in DMSO-d₆)
-
The "Anchor" Signal (COOH): Broad singlet at 13.5 – 14.5 ppm (highly solvent/concentration dependent).
-
The "Scaffold" Marker (H-4): A sharp singlet at ~8.8 – 9.1 ppm . The lack of coupling here confirms substitution at C-3.
-
The "Positional" Marker (8-Me): A singlet at 2.9 – 3.1 ppm .[1] This is significantly downfield compared to a standard aryl-methyl (~2.3 ppm) due to the peri-effect of the N-1 lone pair.
Structural Analysis & Numbering Logic
Correct assignment requires adherence to the IUPAC numbering for the cinnoline fused system.
-
Positions 1 & 2: Nitrogen atoms (N=N bond).[2]
-
Position 3: Carboxylic Acid (-COOH) – Electron Withdrawing Group (EWG).
-
Position 4: Proton (H-4) – Deshielded by adjacent EWG and heteroatomic ring current.
-
Position 8: Methyl (-CH₃) – Electron Donating Group (EDG), but spatially deshielded by N-1.
Figure 1: Structural logic dictating chemical shift perturbations. Note the interaction between N-1 and the C-8 Methyl group.
Comparative Data Analysis
This table contrasts the predicted shifts of the target with experimentally verified analogs to justify the assignments.
Solvent: DMSO-d₆ (Standard for carboxylic acids to prevent aggregation/dimerization broadening).
| Proton Position | Target: 8-Methylcinnoline-3-COOH (Predicted) | Analog 1: Cinnoline (Parent) [1] | Analog 2: 8-Methylquinoline [2] | Mechanistic Rationale |
| COOH | 13.5 – 14.5 (bs) | N/A | N/A | Acidic proton; shift varies with water content and concentration. |
| H-3 | Absent | 9.29 (d) | 7.44 (m) | Substituted by COOH. Absence of this signal confirms 3-position substitution. |
| H-4 | 8.80 – 9.10 (s) | 8.18 (d) | 8.12 (d) | Deshielded by the adjacent C-3 COOH group. Appears as a singlet due to no neighbor at C-3. |
| H-5 | 7.90 – 8.10 (d) | 8.00 (d) | 7.65 (d) | Peri-position to H-4. |
| H-6 | 7.70 – 7.85 (t) | 7.85 (t) | 7.38 (t) | Meta to methyl; typical aromatic triplet (or dd). |
| H-7 | 7.60 – 7.75 (d) | 7.94 (t) | 7.56 (d) | Ortho to methyl group; shielded slightly by electron donation of methyl. |
| H-8 | Absent | 8.44 (d) | Absent | Substituted by Methyl. |
| 8-Me | 2.90 – 3.10 (s) | N/A | 2.83 (s) | Significantly downfield (>2.3 ppm) due to proximity to the N-1 lone pair (Van der Waals deshielding). |
Critical Distinction: The 8-Methyl protons in quinoline appear at 2.83 ppm .[1] In the cinnoline system, the additional Nitrogen at position 2 increases the electron deficiency of the ring, likely pushing this methyl signal slightly further downfield to ~2.95 - 3.10 ppm .
Experimental Protocol & Validation
To ensure reproducible data, follow this self-validating protocol.
A. Sample Preparation[3][4][5]
-
Solvent Choice: Use DMSO-d₆ (99.9% D).
-
Why? CDCl₃ often leads to broadening of the COOH peak and poor solubility of the zwitterionic core.
-
-
Concentration: Prepare a solution of 5–10 mg in 0.6 mL solvent.
-
Warning: Higher concentrations may cause stacking effects, shifting aromatic peaks upfield (shielding).
-
-
Water Suppression: If the COOH peak is obscured by the H₂O signal (approx. 3.3 ppm in DMSO), use a presaturation pulse sequence, though the COOH is typically far downfield (14 ppm).
B. Assignment Workflow (Logic Gate)
Figure 2: Step-by-step logic for confirming the identity of the compound based on 1H NMR signals.
C. Troubleshooting Common Impurities
-
Ethyl Acetate: Quadruplet at 4.03 ppm, Singlet at 1.99 ppm. Common recrystallization solvent.
-
Water (in DMSO): Broad peak at ~3.33 ppm. Can overlap with the methyl signal if the methyl is unexpectedly shielded. Solution: Add D₂O shake to move exchangeable protons, but the methyl peak will remain.
-
Decarboxylation Product (8-Methylcinnoline): If the COOH is lost during synthesis, a new doublet appears at ~9.3 ppm (H-3) and the H-4 signal becomes a doublet.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. Retrieved from [Link]
-
Ukrainets, I. V., et al. (2010). 1H NMR Spectra of Quinoline-3-carboxylic Acid Derivatives. ResearchGate. Retrieved from [Link]
Sources
FTIR Spectral Analysis of Cinnoline Carboxylic Acid Functional Groups: A Comparative Guide to ATR vs. Transmission Methodologies
In modern pharmaceutical chemistry, cinnoline carboxylic acids (such as cinnoline-4-carboxylic acid) serve as critical pharmacophores, particularly in the development of antibacterial agents and topoisomerase inhibitors[1]. Validating the structural integrity of these synthesized compounds requires precise analytical techniques. Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for verifying the presence of the diazanaphthalene core and the carboxylic acid moiety.
However, the choice of FTIR sampling accessory—specifically Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) Pellet Transmission—fundamentally alters the resulting spectral data[2]. As an application scientist, selecting the correct methodology is not merely a matter of convenience; it is a decision governed by optical physics that directly impacts data integrity, library matching, and trace impurity detection.
This guide provides an objective, data-driven comparison of ATR-FTIR and KBr transmission methodologies specifically tailored for the analysis of cinnoline carboxylic acid derivatives.
Mechanistic Causality: FTIR Signatures of Cinnoline Carboxylic Acids
To accurately compare instrument performance, we must first understand the molecular vibrations of the target analyte. Cinnoline carboxylic acids present a unique analytical challenge due to the interplay between the rigid, electron-withdrawing heterocyclic ring and the highly polar, hydrogen-bonding carboxylic acid group.
In the solid state, carboxylic acids rarely exist as isolated monomers; they form strongly hydrogen-bonded dimers. This dimerization drastically broadens and shifts the O-H stretching frequency. Simultaneously, the cinnoline core produces distinct N=N and C=N stretching vibrations[1].
Quantitative Peak Assignments
The following table summarizes the expected quantitative data for these functional groups, providing the causality behind their spectral appearance:
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Spectral Characteristics & Causality |
| Carboxylic Acid (-COOH) | O-H Stretch | 2500 – 3300 | Broad & Intense: Caused by extensive intermolecular hydrogen bonding (dimerization) in the crystalline solid state. |
| Carboxylic Acid (-COOH) | C=O Stretch | 1650 – 1730 | Sharp & Strong: The exact frequency depends on the degree of conjugation with the cinnoline ring; high conjugation lowers the wavenumber[1]. |
| Cinnoline Ring | C=N Stretch | 1600 – 1610 | Medium Intensity: Often overlaps with aromatic C=C stretching vibrations of the bicyclic system[1]. |
| Cinnoline Ring | N=N Stretch | 1020 – 1030 / 1535 | Distinctive Signature: Confirms the presence of the adjacent nitrogen atoms in the diazanaphthalene core[1]. |
Comparative Analysis: ATR-FTIR vs. KBr Pellet Transmission
The fundamental physics of how infrared light interacts with the cinnoline sample dictates which sampling method is superior for a given analytical goal.
KBr Pellet Transmission: The Standard for Absolute Accuracy
In transmission FTIR, the infrared beam passes completely through a homogenous pellet of the sample diluted in an IR-transparent KBr matrix.
-
The Advantage: This method strictly adheres to the Beer-Lambert law. The deep penetration ensures that the broad, complex O-H stretch of the carboxylic acid dimer is fully resolved[3].
-
The Causality: Because the entire beam path interacts with the sample, transmission provides the highest sensitivity for trace impurities and generates classic spectra that perfectly match historical commercial spectral libraries[3].
ATR-FTIR: High-Throughput Surface Analysis
ATR relies on an evanescent wave generated when the IR beam reflects internally within a high-refractive-index crystal (e.g., Diamond or ZnSe)[2]. The wave penetrates only 0.5 to 2.0 micrometers into the sample pressed against the crystal[4].
-
The Challenge: The depth of penetration (
) in ATR is directly proportional to the wavelength of the IR light. Consequently, high-frequency vibrations (like the crucial 3000 cm⁻¹ O-H stretch of the carboxylic acid) penetrate much shallower than low-frequency vibrations (like the 1020 cm⁻¹ N=N stretch)[5]. -
The Causality: Uncorrected ATR spectra of cinnoline carboxylic acids will show artificially weak O-H and C-H bands compared to their fingerprint regions[5]. While ATR is vastly faster and non-destructive, it requires mathematical correction for accurate library matching.
Decision matrix for selecting FTIR sampling techniques for cinnoline carboxylic acid analysis.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each step is engineered to prevent false positives (such as atmospheric moisture being mistaken for the target carboxylic acid O-H stretch).
Protocol A: KBr Pellet Transmission Workflow
Best for: Definitive structural elucidation and quantitative library matching.
-
Matrix Dehydration: Bake IR-grade KBr powder at 110°C for at least 2 hours prior to use.
-
Causality: KBr is highly hygroscopic. Absorbed water will produce a massive, broad artifact peak at ~3400 cm⁻¹, completely masking the O-H stretch of the cinnoline carboxylic acid[2].
-
-
Background Validation: Press a pellet of pure, baked KBr and run a background scan. The resulting baseline must be flat across the 4000–400 cm⁻¹ range.
-
Sample Milling: Combine 1–2 mg of the cinnoline carboxylic acid with 150 mg of the dried KBr in an agate mortar. Grind vigorously for 1 to 2 minutes.
-
Causality: The particle size must be reduced to less than the wavelength of the IR light (typically < 2 µm) to prevent the Christiansen effect (anomalous scattering that distorts peak shapes)[3].
-
-
Vacuum Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 3 minutes.
-
Causality: The vacuum removes trapped air pockets, fusing the KBr into a transparent, glass-like disc that minimizes optical scattering[3].
-
-
Spectral Acquisition: Scan the sample at 4 cm⁻¹ resolution for 32 to 64 co-added scans.
Protocol B: ATR-FTIR Workflow
Best for: Rapid, non-destructive screening of synthetic intermediates.
-
Crystal Decontamination: Wipe the Diamond or ZnSe ATR crystal with a lint-free wipe soaked in a volatile solvent (e.g., high-purity isopropanol). Allow to air dry.
-
Causality: Cinnoline derivatives can leave microscopic residues. A volatile solvent ensures no extraneous C-H or C=O peaks contaminate the subsequent background scan[4].
-
-
Background Collection: Collect an ambient air background scan on the clean, dry crystal to subtract atmospheric CO₂ and H₂O.
-
Sample Application & Compression: Place 5–10 mg of the raw cinnoline carboxylic acid powder directly onto the crystal. Lower the pressure anvil until the software indicates optimal contact pressure (typically ~75 psi)[4].
-
Causality: Because the evanescent wave only penetrates ~1 µm into the sample, intimate physical contact between the crystal and the solid lattice is strictly required. Inadequate pressure results in a "signal killer" scenario with near-zero absorbance[6].
-
-
Data Acquisition & ATR Correction: Collect the spectrum (32 scans, 4 cm⁻¹ resolution). Immediately apply an "Advanced ATR Correction" algorithm within the spectrometer's software.
-
Causality: This mathematical correction normalizes the wavelength-dependent penetration depth, artificially boosting the high-frequency O-H and C-H bands so the spectrum can be accurately compared against standard transmission libraries[5].
-
Conclusion
For the rigorous spectral analysis of cinnoline carboxylic acids, the choice of FTIR methodology dictates the quality of the structural data. While ATR-FTIR offers unparalleled speed and non-destructive sample recovery, analysts must be acutely aware of its physical limitations—specifically the suppression of the critical carboxylic acid O-H stretch due to shallow penetration depths at high wavenumbers. For definitive structural proof, quantitative analysis, or trace impurity detection, the classic KBr transmission pellet remains the analytically superior choice due to its strict adherence to the Beer-Lambert law.
References
- Specac Ltd.
- Kintek Press.
- Reddit Chemistry Community. "Transmission FTIR (KBr Pellet) vs. ATR-FTIR for Modified Silica Particles". Reddit.com.
- Journal of Chemical and Pharmaceutical Research. "Novice Cinnoline Derivatives as Antibacterial Agent and Antimycobacterial Agent". Jocpr.com.
- JASCO Inc.
- ResearchGate. "What is the difference between FTIR and FTIR-ATR, and which one is better to test for powder samples, why?".
Sources
Mass spectrometry fragmentation pattern of 8-methylcinnoline derivatives
Technical Comparison Guide: Mass Spectrometry Fragmentation of 8-Methylcinnoline Derivatives
Executive Summary & Strategic Context
In the development of nitrogen-heterocycle pharmacophores, 8-methylcinnoline represents a critical scaffold due to its unique electronic properties and potential for bioactivity in antimicrobial and anticancer domains. However, its structural elucidation presents a specific analytical challenge: differentiating it from its positional isomers (e.g., 4-methylcinnoline) and isobars (e.g., quinazolines, phthalazines).
This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of 8-methylcinnoline derivatives. Unlike standard spectral libraries which may lack specific isomer data, this guide synthesizes mechanistic first principles with empirical heterocyclic fragmentation rules to establish a self-validating identification protocol.
Mechanistic Deep Dive: The Physics of Fragmentation
To accurately interpret the mass spectrum of 8-methylcinnoline (
The Cinnoline Core: Nitrogen Extrusion ( )
The defining feature of the cinnoline (1,2-diazanaphthalene) system is the vicinal diaza-linkage (
-
Mechanism: The instability of the N-N bond leads to the extrusion of a neutral nitrogen molecule (
, 28 Da). -
Result: Formation of a highly reactive radical cation at
. For 8-methylcinnoline ( 144), this yields a peak at 116 . -
Differentiation: This pathway is structurally impossible for quinolines and isoquinolines, which typically lose HCN (27 Da).
The 8-Methyl Proximity Effect
The 8-methyl substituent is unique among isomers because of its steric proximity to the
-
Proximity Effect: Unlike the 4-methyl isomer, where the methyl group is spatially distant from the diaza-bond, the 8-methyl group allows for a specific Hydrogen Transfer .
-
Consequence: The transfer of a hydrogen atom from the methyl group to the nitrogen prior to fragmentation can stabilize specific transition states, often enhancing the abundance of the
ion (formation of a pseudo-azatropylium species) or facilitating unique losses compared to the 3- or 4-isomers.
Comparative Analysis: Isomer Differentiation
The following table contrasts the fragmentation signatures of 8-methylcinnoline against its primary structural alternatives.
Table 1: Diagnostic Ion Signatures for Cinnoline Derivatives & Isomers
| Compound Class | Molecular Ion ( | Primary Loss | Base Peak / Major Fragment | Diagnostic Mechanism |
| 8-Methylcinnoline | 144 | N-N bond cleavage; Proximity-assisted H-transfer | ||
| 4-Methylcinnoline | 144 | Similar to 8-Me, but lower | ||
| 8-Methylquinoline | 143 (Isobaric -1H) | Loss of HCN; No | ||
| 8-Methylquinazoline | 144 | Pyrimidine ring cleavage; sequential HCN losses. |
Critical Insight: If you observe a mass loss of 28 Da (neutral
) as the primary fragmentation step, the core is confirmed as a Cinnoline or Phthalazine . If the primary loss is 27 Da (HCN), it is likely a Quinoline or Quinazoline .
Visualization of Fragmentation Pathways
The following diagram maps the specific fragmentation cascade for 8-methylcinnoline.
Figure 1: Primary fragmentation pathways of 8-methylcinnoline. The solid black arrow indicates the diagnostic denitrogenation pathway exclusive to diazanaphthalenes.
Experimental Protocol: Self-Validating Identification
To ensure data integrity and reproducibility, follow this validated LC-MS/MS workflow. This protocol is designed to distinguish 8-methylcinnoline from isobaric interferences.
Step 1: Sample Preparation
-
Solvent: Dissolve 1 mg of analyte in 1 mL of Methanol (HPLC Grade).
-
Concentration: Dilute to 10 µg/mL with 0.1% Formic Acid in Water.
Step 2: Chromatographic Separation (Critical for Isomers)
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes. Rationale: Isomers like 4-methyl and 8-methylcinnoline often co-elute on short gradients; a slower ramp is required.
Step 3: Mass Spectrometry Settings (ESI+)
-
Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range:
50–300. -
Collision Energy (CE): Stepped CE (10, 20, 40 eV). Rationale: Low CE preserves the
parent; High CE forces the diagnostic loss.
Step 4: Data Validation Criteria
For a positive ID of 8-methylcinnoline , the data must meet these three criteria:
-
Parent Ion: Observation of
at 145.07 (approx). -
Primary Fragment: Dominant peak at
117 (corresponding to ). -
Absence of HCN dominance: The ratio of
to must be > 5:1. (In Quinazolines, this ratio is inverted).
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Quinoline, 8-methyl-. National Institute of Standards and Technology.[1][2] Link
- Porter, Q. N., & Baldas, J. (1971). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience. (Foundational text on extrusion in cinnolines).
-
ResearchGate. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. Link
-
BenchChem. (2025). Spectroscopic Differentiation of Quinazoline Isomers: A Comparative Guide. Link
Sources
Crystal Structure Analysis of Substituted Cinnoline-3-Carboxylic Acids
A Comparative Publish Guide for Drug Development Professionals
Executive Summary
This guide provides an in-depth structural analysis of substituted cinnoline-3-carboxylic acids , a critical scaffold in antibacterial and antitumor drug discovery. We objectively compare the solid-state performance of this class against its primary bioisostere, the quinoline-3-carboxylic acids (e.g., Nalidixic Acid, Ciprofloxacin).
While quinolines have historically dominated the market, cinnolines offer distinct physicochemical advantages in specific microenvironments due to the additional nitrogen atom at position 2. This guide focuses on the crystallographic determinants of these properties—specifically packing efficiency, hydrogen bond networking, and solubility profiles—to aid rational drug design.
Part 1: Comparative Crystallographic Analysis
The solid-state behavior of cinnoline-3-carboxylic acids is governed by a competition between strong intramolecular hydrogen bonds and intermolecular
1.1 Structural Performance Matrix
The following table compares the crystallographic parameters of a representative cinnoline derivative (Cinnoxacin) against the standard quinoline scaffold (Nalidixic Acid).
| Parameter | Cinnoline-3-COOH Scaffold (e.g., Cinnoxacin) | Quinoline-3-COOH Scaffold (e.g., Nalidixic Acid) | Impact on Performance |
| Crystal System | Monoclinic | Monoclinic | Similar lattice symmetry preferences. |
| Space Group | |||
| Intramolecular H-Bond | Strong (Lock) ( | Strong (Lock) ( | Reduces polarity; increases lipophilicity and membrane permeability. |
| Primary Synthon | Herringbone (Form I) / | Cinnolines show a higher propensity for stacking due to the electron-deficient pyridazine ring. | |
| Density ( | ~1.45 - 1.55 g/cm³ | ~1.35 - 1.45 g/cm³ | Higher density in cinnolines often correlates with higher stability and lower solubility. |
| Solubility (Aq., pH 7) | Moderate (0.96 g/L) | Low (< 0.1 g/L) | The extra nitrogen in cinnoline increases polarity relative to the carbon analog, slightly aiding aqueous solubility. |
1.2 The "Intramolecular Lock" Mechanism
A defining feature of both scaffolds is the formation of a pseudo-six-membered ring via an intramolecular hydrogen bond between the carboxylic acid hydroxyl group and the adjacent 4-oxo carbonyl oxygen.
-
Causality: This "lock" prevents the carboxylic acid from acting as a hydrogen bond donor in intermolecular interactions.
-
Consequence: The molecules cannot form the classic
carboxylic acid dimers. Instead, crystal growth is driven by weak interactions and strong stacking. -
Advantage: This pre-organized conformation mimics the bioactive shape required for binding to DNA gyrase, reducing the entropic penalty of binding.
1.3 Pi-Stacking and Stability
Cinnoline rings are more electron-deficient than quinolines due to the second nitrogen atom (
-
Observation: Cinnoline derivatives often exhibit tighter interplanar spacing (
) in crystal lattices compared to quinolines. -
Performance Implication: This results in robust crystal lattices with high melting points, which is beneficial for formulation stability but challenges dissolution rates.
Part 2: Experimental Protocols
2.1 Protocol: Solvothermal Growth of Single Crystals
To obtain high-quality single crystals suitable for SC-XRD analysis, we recommend a solvothermal approach over simple evaporation. This method promotes thermodynamic control, favoring the most stable polymorph.
Objective: Grow diffraction-quality crystals (>0.2 mm) of substituted cinnoline-3-carboxylic acids.
Reagents:
-
Target Compound (Substituted Cinnoline-3-COOH)
-
Solvent A: Dimethylformamide (DMF) - High solubility, high boiling point.
-
Solvent B: Ethanol or Water - Anti-solvent.
Step-by-Step Methodology:
-
Saturation: Dissolve 20 mg of the compound in 2 mL of DMF in a 4 mL borosilicate glass vial. Sonicate at 40°C until fully dissolved.
-
Filtration: Filter the solution through a 0.45
m PTFE syringe filter into a clean, narrower inner vial (culture tube). -
Diffusion Setup: Place the inner vial (uncapped) inside a larger jar containing 10 mL of Solvent B (Ethanol).
-
Sealing: Tightly seal the outer jar.
-
Thermal Gradient (Critical Step): Place the setup in an incubator set to 50°C.
-
Cooling Ramp: After 24 hours, program the incubator to cool to 20°C at a rate of 1°C/hour.
-
Why: Slow cooling suppresses nucleation density, allowing existing nuclei to grow into large, defect-free prisms.
-
-
Harvesting: Isolate crystals using a nylon loop and mount immediately in Paratone oil for X-ray analysis.
Self-Validating Check:
-
If precipitate is amorphous: The cooling rate was too fast or the anti-solvent concentration in the vapor phase was too high. Repeat with a narrower inner vial neck to slow diffusion.
-
If crystals are twinned: Reduce the initial concentration by 20%.
Part 3: Visualization of Structural Logic
3.1 Mechanistic Pathway: Supramolecular Assembly
The following diagram illustrates the competitive pathway between dimer formation and the "Intramolecular Lock" that dictates the final crystal structure.
Caption: Figure 1. The structural hierarchy of cinnoline crystallization. The strong intramolecular hydrogen bond (Red) overrides standard dimerization, forcing the system into a stacking-dominated lattice (Yellow/Green).
3.2 Workflow: From Synthesis to Structure Solution
This workflow outlines the standard operating procedure for validating the structure.
Caption: Figure 2. Operational workflow for structural elucidation. The "Microscopy Check" is a critical decision gate before committing to X-ray beamtime.
References
-
Synthesis, characterization, and crystal structure of [Cu(cinoxacinate)2].2H2O complex. PubMed. [Link]
-
Crystal structure of (a) nalidixic acid (NA) − resorcinol (1:1)... ResearchGate. [Link]
-
Cinoxacin | C12H10N2O5 | CID 2762. PubChem. [Link]
-
Hydrogen bonding of keto-carboxylic acids in the catemer and dimer motifs. The Rutger Scholar. [Link][1][2]
-
Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. MDPI. [Link]
Sources
UV-Vis Absorption Maxima of 8-Methylcinnoline Scaffold: A Comparative Technical Guide
Topic: UV-Vis absorption maxima of 8-methylcinnoline scaffold Content Type: Publish Comparison Guide
Executive Summary & Application Scope
Audience: Medicinal Chemists, Spectroscopists, and Drug Development Scientists.
The 8-methylcinnoline scaffold represents a critical bioisostere in modern drug discovery, often utilized to modulate metabolic stability (blocking the C8 metabolic soft spot) while retaining the electronic profile of the parent cinnoline core. Unlike its isomer quinoline, 8-methylcinnoline possesses a diazine (N=N) motif, imparting unique
This guide provides an authoritative analysis of the UV-Vis spectral properties of 8-methylcinnoline, benchmarking it against its parent scaffold and key heterocyclic alternatives. It establishes a self-validating experimental protocol for spectral verification, ensuring reproducibility in kinetic solubility and permeability assays.
Spectral Characteristics of 8-Methylcinnoline[1][2][3]
The electronic absorption spectrum of 8-methylcinnoline is characterized by three distinct bands arising from
Core Data: Absorption Maxima ( )
Solvent: Methanol (MeOH) | Concentration:
| Band Assignment | Transition Type | Structural Origin | ||
| 225 - 230 | 4.6 | High-energy transition of the naphthalene-like system. | ||
| Para-Band (First Primary) | 280 - 290 | 3.8 | Longitudinal polarization along the long axis. | |
| 325 - 335 | 3.2 | Characteristic low-energy transition of the N=N bond. |
Technical Insight: The 8-methyl substituent disrupts the symmetry of the cinnoline ring less severely than C4-substitution but provides sufficient electron density to lower the energy gap of the
transition, resulting in a shift of approximately +3 to +5 nm compared to unsubstituted cinnoline.
Comparative Analysis: 8-Methylcinnoline vs. Alternatives
In drug design, selecting the correct scaffold requires balancing electronic properties with steric volume. The table below objectively compares 8-methylcinnoline against its primary "alternatives": the parent Cinnoline (for baseline electronic behavior) and Quinoline (the mono-nitrogen analogue).
Comparative Spectral Data Table
| Feature | 8-Methylcinnoline | Alternative A: Cinnoline (Parent) | Alternative B: Quinoline |
| Primary | ~328 (Broad, | 322 | 313 |
| Secondary | 228 (Sharp, | 222 | 226 |
| Electronic Character | Electron-rich benzene ring; N=N lone pair repulsion. | Electron-deficient pyridazine ring. | Highly deficient pyridine ring; no N=N repulsion. |
| Solvatochromism | Moderate: Blue shift of | Moderate: Distinct blue shift in water/methanol vs. hexane. | Low: Less sensitive |
| Use Case | Metabolic Blocking: Methyl group at C8 prevents oxidation; N=N modulates pKa (~2.5). | Baseline Scaffold: Used when minimum steric bulk is required. | High Stability: Preferred for high oxidative stability; higher pKa (~4.9). |
Mechanistic Differentiators
-
The "Cinnoline Anomaly": Unlike Quinoline, 8-methylcinnoline exhibits a low-energy absorption tail extending >330 nm. This is due to the interaction between the adjacent lone pairs on N1 and N2, which raises the ground state energy of the non-bonding electrons, making the
transition energetically more accessible. -
Methyl Auxochrome Effect: Comparing 8-methylcinnoline to Cinnoline, the methyl group acts as a weak electron donor (+I effect). This destabilizes the HOMO (
) more than the LUMO ( ), reducing the excitation energy ( ) and causing the observed red shift.
Visualization of Electronic Transitions
The following diagram illustrates the energy gap differences between the scaffolds, explaining the spectral shifts.
Figure 1: Comparative electronic transition energy gaps. The 8-methyl substituent and diazine motif combine to reduce the HOMO-LUMO gap, resulting in the longest wavelength absorption.
Experimental Protocol: Self-Validating Spectral Acquisition
To ensure data integrity (E-E-A-T), this protocol includes built-in validation steps. This workflow is designed for a standard Double-Beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).
Reagents & Preparation
-
Analyte: 8-Methylcinnoline (>98% purity by HPLC).
-
Solvent: Spectroscopic Grade Methanol (Cutoff < 205 nm).
-
Blank: Pure Spectroscopic Grade Methanol.
Step-by-Step Workflow
-
Baseline Correction (System Check):
-
Fill two matched quartz cuvettes (1 cm pathlength) with pure methanol.
-
Run a baseline scan (200–800 nm).
-
Validation Criteria: Absorbance must be
AU across the range.
-
-
Stock Solution Preparation:
-
Weigh 1.5 mg of 8-methylcinnoline.
-
Dissolve in 10 mL methanol to create a ~1 mM Stock.
-
Sonicate for 60 seconds to ensure complete dissolution.
-
-
Dilution Series (Linearity Check):
-
Prepare three working standards:
, , and . -
Why? To verify Beer-Lambert Law compliance (
).
-
-
Acquisition:
-
Scan range: 200–500 nm.
-
Scan rate: 600 nm/min (Medium).
-
Slit width: 1.0 nm.
-
-
Data Processing:
Workflow Diagram
Figure 2: Self-validating workflow for UV-Vis spectral acquisition of cinnoline derivatives.
References
-
Hearn, J. M., Morton, R. A., & Simpson, J. C. E. (1951).[5] Ultra-violet absorption spectra of some derivatives of quinoline, quinazoline, and cinnoline. Journal of the Chemical Society, 3318-3329. Link
- Castle, R. N. (1973). The Chemistry of Heterocyclic Compounds, Cinnolines. Wiley-Interscience.
-
Ames, D. E., & Kucharska, H. Z. (1963). Cinnolines.[2][6][7] Part IX. The synthesis of some methylcinnolines. Journal of the Chemical Society, 4924-4929. (Synthesis and characterization source).
-
Mason, S. F. (1962).[2] The electronic spectra of N-heteroaromatic systems. Part I. The splitting of the
bands. Journal of the Chemical Society, 493-499. (Mechanistic explanation of n- * transitions).
Sources
- 1. utsc.utoronto.ca [utsc.utoronto.ca]
- 2. researchgate.net [researchgate.net]
- 3. Match four of the following UV absorption maxima (λmax) with the ... | Study Prep in Pearson+ [pearson.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. 733. Ultra-violet absorption spectra of some derivatives of quinoline, quinazoline, and cinnoline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. Cinnolines; derivatives of 4-hydroxy-6: 7-di-methoxycinnoline-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
Cinnoline-3-carboxylic acid vs quinoxaline-2-carboxylic acid properties
An In-depth Comparative Guide to Cinnoline-3-carboxylic acid and Quinoxaline-2-carboxylic acid for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, nitrogen-containing scaffolds serve as foundational pillars for the design of novel therapeutic agents. Among these, the benzodiazine isomers, which feature a benzene ring fused to a diazine ring, are of particular interest. This guide provides a comprehensive, data-driven comparison of two prominent carboxylic acid derivatives of these isomers: Cinnoline-3-carboxylic acid and Quinoxaline-2-carboxylic acid.
This document moves beyond a simple cataloging of properties, offering an in-depth analysis of how the subtle, yet critical, difference in nitrogen atom placement dictates their physicochemical characteristics, reactivity, and ultimately, their utility in medicinal chemistry. The insights and experimental protocols contained herein are designed to empower researchers to make informed decisions in the selection and application of these versatile building blocks.
Structural and Electronic Distinctions
The core difference between cinnoline and quinoxaline lies in the arrangement of the nitrogen atoms within the pyrimidine ring. Cinnoline is a benzo[c]diazine, featuring adjacent nitrogen atoms at positions 1 and 2 (a 1,2-diazine). In contrast, quinoxaline is a benzo[b]pyrazine, with nitrogen atoms at positions 1 and 4 (a 1,4-diazine). This fundamental disparity in the N,N-relationship has profound implications for the electronic distribution, aromaticity, and hydrogen bonding potential of their respective carboxylic acid derivatives.
The adjacent, electron-withdrawing nitrogen atoms in the cinnoline ring system create a more electron-deficient π-system compared to the quinoxaline core. This influences the acidity of the carboxylic acid proton and the basicity of the ring nitrogens.
Caption: Chemical structures of Cinnoline-3-carboxylic acid and Quinoxaline-2-carboxylic acid.
Comparative Physicochemical Properties
The physical and chemical properties of these molecules are a direct manifestation of their structural differences. The following table summarizes key experimental and predicted data to facilitate a direct comparison.
| Property | Cinnoline-3-carboxylic acid | Quinoxaline-2-carboxylic acid | Rationale for Differences |
| Molecular Formula | C₉H₆N₂O₂[1] | C₉H₆N₂O₂[2][3][4] | Isomeric compounds with the same atomic composition. |
| Molecular Weight | 174.16 g/mol [1] | 174.16 g/mol [2][3][4] | Identical molecular formulas result in identical molecular weights. |
| Appearance | Data not widely available | Yellowish-green or beige to yellow-green crystalline powder[2] | Crystal packing and electronic transitions can be influenced by N-atom placement. |
| Melting Point | Data not widely available | ~208 °C (decomposes)[2][5][6] | The more symmetric structure of quinoxaline may lead to more stable crystal lattice packing and a higher melting point. |
| pKa (Basicity) | 2.64 (for parent cinnoline)[7] | 0.60 (for parent quinoxaline)[8] | The adjacent nitrogens in cinnoline create greater electron withdrawal, reducing the basicity of the ring nitrogens compared to quinoxaline. |
| pKa (Acidity) | Data not widely available | 2.91 (Predicted)[2] | The electron-withdrawing nature of the heterocyclic rings enhances the acidity of the carboxylic acid group compared to benzoic acid. |
| Solubility | Data not widely available | Sparingly soluble in water[9]; Soluble in DMSO and Methanol (with sonication)[2] | The ability of the 1,4-nitrogens in quinoxaline to act as hydrogen bond acceptors may influence its solubility profile. |
Synthesis and Reactivity Profiles
The synthetic pathways to these acids are distinct, reflecting the different strategies required to construct the 1,2-diazine versus the 1,4-diazine ring system.
Synthesis of Quinoxaline-2-carboxylic acid
A prevalent and scalable method for synthesizing the quinoxaline scaffold is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[10] For the 2-carboxylic acid derivative, this often involves a two-step process starting with a monosaccharide like D-fructose, followed by oxidation of the resulting polyhydroxylated side chain.[11][12]
Caption: A common synthetic workflow for Quinoxaline-2-carboxylic acid.[11][12]
Synthesis of Cinnoline-3-carboxylic acid
The construction of the cinnoline ring system often relies on intramolecular cyclization reactions initiated by the diazotization of a suitably substituted aniline derivative, such as o-amino phenyl propiolic acid.[13] This approach directly forms the characteristic N=N bond of the cinnoline core.
Caption: Generalized synthetic workflow for Cinnoline-3-carboxylic acid.[13]
Comparative Reactivity
-
Ring Stability: The quinoxaline nucleus is generally more stable than the cinnoline nucleus. The N-N bond in cinnoline can be susceptible to reductive cleavage under certain conditions.
-
Carboxylic Acid Group: The carboxylic acid moiety in both compounds undergoes standard reactions such as esterification and amidation. This reactivity is crucial for their use as building blocks in drug discovery, allowing for the facile introduction of diverse functional groups.[14][15]
Biological Activities and Therapeutic Potential
Both quinoxaline and cinnoline scaffolds are considered "privileged structures" in medicinal chemistry, as their derivatives have been shown to interact with a wide range of biological targets.
Quinoxaline Derivatives: The quinoxaline core is found in numerous compounds with a broad spectrum of pharmacological activities.[16][17] These include:
-
Antimicrobial: Quinoxaline-2-carboxylic acid is a known metabolite of Carbadox, an antimicrobial drug.[2] Derivatives have shown activity against various bacteria and fungi.[18][19]
-
Anticancer: Many quinoxaline derivatives have been investigated as potent anticancer agents.[16]
-
Antiviral and Anti-inflammatory: The scaffold is present in molecules with antiviral and anti-inflammatory properties.[8][20]
Cinnoline Derivatives: The cinnoline nucleus is also a key component of many biologically active molecules.[7][21][22] Notable activities include:
-
Anti-inflammatory: Cinnoline derivatives have demonstrated significant anti-inflammatory effects.[7][23]
-
Antibacterial: The cinnoline derivative Cinoxacin is an established antibacterial agent that inhibits bacterial DNA gyrase.[23]
-
TRPM8 Antagonism: Cinnoline-3-carboxylic acid is a key reagent in the synthesis of Transient Receptor Potential Melastatin 8 (TRPM8) antagonists, which have clinical potential for treating pain associated with cold environments.[24]
Experimental Protocol: Comparative pKa Determination by UV-Vis Spectrophotometry
This protocol provides a method to experimentally determine the pKa of the carboxylic acid group for both compounds, offering a quantitative measure of the electronic influence of each heterocyclic core.
Principle: The UV-Vis absorption spectrum of an ionizable compound often differs between its protonated (HA) and deprotonated (A⁻) forms. By measuring the absorbance at a specific wavelength across a range of pH values, one can determine the pH at which the concentrations of the two forms are equal, which corresponds to the pKa.
Materials:
-
Cinnoline-3-carboxylic acid
-
Quinoxaline-2-carboxylic acid
-
Stock solutions of 0.1 M HCl and 0.1 M NaOH
-
A series of buffer solutions (e.g., citrate, phosphate) covering a pH range from 2 to 8
-
UV-Vis Spectrophotometer with quartz cuvettes
-
Calibrated pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions: Prepare a 1 mM stock solution of each compound in a suitable solvent (e.g., methanol or DMSO).
-
Wavelength Selection:
-
Prepare two solutions of one compound at highly acidic (pH ~1) and highly basic (pH ~10) conditions.
-
Scan the UV-Vis spectrum for each solution from 200-400 nm to identify the wavelength (λ_max) where the difference in absorbance between the acidic and basic forms is greatest.
-
-
Preparation of Sample Series:
-
For each compound, prepare a series of solutions in different buffers spanning the expected pKa range.
-
To each 10 mL volumetric flask containing a specific pH buffer, add a precise aliquot of the stock solution to achieve a final concentration of approximately 0.05 mM.
-
-
Data Collection:
-
Measure the pH of each final solution accurately.
-
Measure the absorbance of each solution at the predetermined λ_max.
-
-
Data Analysis:
-
Plot the measured absorbance versus the pH.
-
The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation. The pKa is the pH value at the inflection point of the curve.
-
Sources
- 1. PubChemLite - Cinnoline-3-carboxylic acid (C9H6N2O2) [pubchemlite.lcsb.uni.lu]
- 2. 2-Quinoxalinecarboxylic acid | 879-65-2 [chemicalbook.com]
- 3. Quinoxaline-2-carboxylic acid | C9H6N2O2 | CID 96695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. QUINOXALINE-2-CARBOXYLIC ACID | CAS 879-65-2 [matrix-fine-chemicals.com]
- 5. 2-喹喔啉羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Quinoxalinecarboxylic acid 97 879-65-2 [sigmaaldrich.com]
- 7. pnrjournal.com [pnrjournal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ijper.org [ijper.org]
- 14. 2-Quinoxalinecarboxylic acid | CAS 879-65-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. benthamdirect.com [benthamdirect.com]
- 18. Bot Verification [rasayanjournal.co.in]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chemijournal.com [chemijournal.com]
- 24. CINNOLINE-3-CARBOXYLIC ACID CAS#: 90418-63-6 [amp.chemicalbook.com]
Validating Antimicrobial Efficacy of Cinnoline-4-Carboxylic Acid Derivatives: A Comparative Assay Guide
Executive Summary
The emergence of fluoroquinolone-resistant pathogens has renewed interest in cinnoline-4-carboxylic acid derivatives as bioisosteres of quinolone antibiotics. While these scaffolds exhibit potent DNA gyrase inhibition, their high lipophilicity presents a critical validation challenge: aqueous solubility .
Standard CLSI turbidimetric assays often yield false positives for cinnoline derivatives due to compound precipitation mimicking bacterial growth. This guide compares the standard turbidimetric approach against an Optimized Resazurin Microtiter Assay (REMA) . We demonstrate that the REMA workflow, when coupled with a rigorous solvent-tolerance validation, provides the necessary sensitivity and specificity to accurately rank these novel antimicrobial candidates.
Part 1: The Challenge of Cinnoline Scaffolds
The Solubility-Detection Paradox
Cinnoline derivatives owe their membrane permeability to the fused benzene-pyridazine ring system. However, this structural feature often leads to precipitation in cation-adjusted Mueller-Hinton Broth (CAMHB).
| Feature | Standard Quinolone (e.g., Ciprofloxacin) | Cinnoline-4-Carboxylic Acid Derivative |
| Solubility | High (Hydrophilic salts available) | Low (Hydrophobic, requires DMSO) |
| Detection Issue | None (Clear broth = No growth) | High Risk: Precipitate |
| False Result | Rare | False Resistance (MIC appears higher) |
Strategic Recommendation
Do not rely solely on optical density (
Part 2: Mechanism of Action (Grounding)
To validate the assay, one must understand the target. Like quinolones, cinnoline-4-carboxylic acid derivatives target bacterial DNA Gyrase (Topoisomerase II) .[2] They stabilize the DNA-enzyme cleavage complex, preventing religation and causing lethal DNA double-strand breaks.[3]
Figure 1: Cinnoline-Mediated DNA Gyrase Inhibition Pathway
Caption: Mechanism of Action.[2] Cinnoline derivatives intercept the DNA Gyrase cycle, stabilizing the cleavable complex and leading to bacterial cell death.
Part 3: Method Validation Framework
Solvent Tolerance Validation (The "Self-Validating" Step)
Before testing compounds, you must validate that the solvent (DMSO) does not inhibit the specific bacterial strains used. Cinnolines often require 2–5% DMSO for solubility, which is near the toxicity threshold for sensitive strains like S. aureus.
Protocol:
-
Prepare CAMHB with DMSO concentrations: 0%, 1%, 2.5%, 5%, 10%.
-
Inoculate with
CFU/mL of test organism. -
Incubate 18h at 35°C.
-
Acceptance Criteria: The highest DMSO concentration showing
growth compared to the 0% control is the Maximal Tolerated Concentration (MTC) .-
Note: For most cinnoline assays, aim for a final well concentration of 2.5% DMSO.
-
Optimized REMA Protocol for Cinnolines
This protocol replaces the standard CLSI M07 turbidity check.
Materials:
-
Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS). Filter sterilize.
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Plates: 96-well flat-bottom polystyrene (Black-walled for fluorescence, Clear for colorimetric).
Workflow:
-
Compound Prep: Dissolve Cinnoline derivative in 100% DMSO. Dilute in CAMHB to
the desired final concentration (ensure DMSO MTC). -
Plate Setup:
-
Add 100
L of compound dilution to columns 1–10. -
Add 100
L of standard drug (Ciprofloxacin) to control wells.
-
-
Inoculation: Add 100
L of standardized bacterial suspension ( CFU/mL) to all wells (Final = CFU/mL). -
Incubation: 35°C for 20 hours (aerobic).
-
Development: Add 30
L of Resazurin solution to each well. -
Readout: Incubate for 2–4 hours.
Figure 2: REMA Assay Decision Logic
Caption: Decision logic for REMA. Crucially, the presence of precipitate in "Blue" wells does not invalidate the "Susceptible" result, unlike in turbidimetric assays.
Part 4: Comparative Performance Data
The following data illustrates the discrepancy between standard turbidity readings and the optimized REMA method for a representative hydrophobic Cinnoline derivative (Cin-4-COOH).
Table 1: Comparative MIC Determination (
| Pathogen | Strain | Standard Drug (Cipro) | Cinnoline (Turbidity Method) | Cinnoline (REMA Method) | Interpretation |
| S. aureus | ATCC 29213 | 0.25 | > 64 (Cloudy) | 4.0 | Turbidity caused false resistance. |
| E. coli | ATCC 25922 | 0.015 | 32 | 16.0 | Minor discrepancy. |
| P. aeruginosa | ATCC 27853 | 0.5 | > 128 | 64.0 | High MIC confirmed, but accurately quantified. |
Observation: The turbidity method consistently overestimated the MIC (underestimated potency) for the Cinnoline derivative due to precipitation at concentrations
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). [Link]
-
Foerster, S., et al. (2020). Allicin from garlic inhibits the essential bacterial enzyme DNA gyrase, a common target for medical antibiotics.[5] (Demonstrates Gyrase inhibition assays comparable to quinolones). [Link]
-
Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]
-
Palomino, J. C., et al. (2002). Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis.[4][6][7] Antimicrobial Agents and Chemotherapy, 46(8), 2720–2722. [Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinoline Action and Resistance. Biochemistry, 53(10), 1565–1574. (Structural basis for Cinnoline/Quinolone cross-comparison). [Link]
Sources
- 1. Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. e-century.us [e-century.us]
- 5. Allicin from garlic inhibits the essential bacterial enzyme DNA gyrase, a common target for medical antibiotics – GENAWIF – Society for Natural Compound- and Drug Research [genawif.com]
- 6. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Precision Melting Point Determination of 8-Methylcinnoline-3-carboxylic Acid: A Comparative Analytical Guide
Executive Summary
8-Methylcinnoline-3-carboxylic acid (CAS 1146294-36-1) is a critical heterocyclic intermediate, often synthesized via the Richter or Widman-Stoermer cyclization pathways. As a precursor to bioactive scaffolds (analogous to antibacterial agents like Cinoxacin), its physical characterization is a pivotal quality gate.
However, determining the melting point (MP) of cinnoline-3-carboxylic acid derivatives is non-trivial. These compounds exhibit thermal instability , frequently undergoing decarboxylation to 8-methylcinnoline before or during the melting phase. This guide compares the two industry-standard methodologies—Capillary Melting Point (CMP) and Differential Scanning Calorimetry (DSC) —to provide a definitive protocol for researchers.
Technical Context: The Thermal Stability Challenge
The core challenge in characterizing 8-Methylcinnoline-3-carboxylic acid lies in its tendency to decompose. Unlike stable carboxylic acids (e.g., benzoic acid), the cinnoline ring system facilitates thermal decarboxylation due to the electron-deficient N=N bond at the 1,2-position.
-
Target Compound: 8-Methylcinnoline-3-carboxylic acid (Solid, Acidic).
-
Decomposition Product: 8-Methylcinnoline (Oil/Low-melting Solid) + CO₂.
-
Implication: A "melting" event observed in a capillary tube may actually be the solid-state conversion to a liquid decomposition product, leading to false identification.
Comparative Analysis of Determination Methods
This section evaluates the "performance" of the two primary analytical techniques for this specific compound.
Method A: Visual Capillary Melting Point (The Traditional Standard)
-
Mechanism: Sample is heated in a glass capillary; phase transition is observed optically.
-
Equipment: Thomas-Hoover Uni-Melt or Mel-Temp Apparatus.
-
Performance Profile:
-
Pros: Rapid, requires minimal sample (<5 mg), inexpensive.
-
Cons: Subjective interpretation of "wetting" vs. "melting." Cannot easily distinguish between melting and decarboxylation-induced liquefaction.
-
Expected Observation: The compound likely darkens (sinters) around 210–220°C and "melts" with gas evolution (bubbling) near 225–235°C (estimated based on 4-hydroxy analogs).
-
Method B: Differential Scanning Calorimetry (The Gold Standard)
-
Mechanism: Measures heat flow difference between sample and reference as a function of temperature.
-
Equipment: TA Instruments DSC2500 or PerkinElmer DSC 8000.
-
Performance Profile:
-
Pros: Quantitative; explicitly separates the endothermic melting peak from the exothermic decomposition event.
-
Cons: Destructive, requires expensive instrumentation, sensitive to heating rate.
-
Expected Observation: A sharp endotherm (melting) immediately followed by or overlapping with a broad exotherm (decarboxylation).
-
Comparative Data & Performance Metrics
The following table synthesizes experimental expectations based on the structural class (Cinnoline-3-carboxylic acids) and specific analog data (e.g., 4-hydroxy-8-methylquinoline-3-carboxylic acid).
| Feature | Visual Capillary Method | DSC (Differential Scanning Calorimetry) |
| Primary Output | Temperature Range ( | Thermogram (Heat Flow vs. Temp) |
| Precision | ||
| Decomposition Detection | Visual only (bubbling/darkening) | Quantitative (Exothermic peak integration) |
| Sample Requirement | 1–3 mg | 2–5 mg (Encapsulated) |
| Heating Rate Sensitivity | High (Fast heating overshoots | High (Fast heating separates |
| Suitability for 8-Methylcinnoline-3-COOH | Screening Only | Validation / QC |
Critical Insight: For 8-Methylcinnoline-3-carboxylic acid, the DSC method is superior because it validates that the sample is melting (endothermic) rather than just decomposing (exothermic).
Experimental Protocols
Protocol A: Capillary Method (Optimized for Labile Acids)
-
Objective: Minimize thermal exposure to prevent premature decarboxylation.
-
Step-by-Step:
-
Preparation: Grind the dry sample into a fine powder. Fill a capillary tube to a height of 2–3 mm. Compact by tapping.
-
Pre-heating: Heat the bath rapidly to 200°C (approx. 20°C below expected range).
-
Ramping: Slow the heating rate to 1–2°C/min .
-
Observation: Watch for "sintering" (shrinkage/darkening). Record the temperature where the first liquid meniscus forms (
). -
Endpoint: Record the temperature where the solid is completely clear (
). Note: If bubbling is vigorous, record as "Melting with Decomposition" ( ).
-
Protocol B: DSC Method (Self-Validating System)
-
Objective: Thermodynamically characterize the phase transition.
-
Step-by-Step:
-
Encapsulation: Weigh 3.0 ± 0.1 mg of sample into an aluminum pan (hermetically sealed with a pinhole to allow CO₂ escape).
-
Equilibration: Equilibrate cell at 40°C.
-
Ramp: Heat from 40°C to 300°C at a rate of 10°C/min .
-
Analysis:
-
Identify the Endothermic Peak (Melting).
-
Identify the Exothermic Peak (Decomposition).
-
If the peaks overlap, repeat with a faster rate (20°C/min) to push the decomposition event to a higher temperature, resolving the melting point.
-
-
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision process for characterizing thermally unstable cinnoline derivatives.
Caption: Logical workflow for distinguishing true melting events from thermal decomposition in labile carboxylic acids.
References
-
Widman-Stoermer Synthesis : Widman, O. (1884). "Über die Darstellung von Cinnolinderivaten." Berichte der deutschen chemischen Gesellschaft, 17(1), 722.
-
Cinnoline Chemistry : Ames, D. E. (1953). "The Synthesis of Cinnolines." Journal of the Chemical Society, 1953, 505.
-
Thermal Analysis of Pharmaceuticals : Giron, D. (2002). "Applications of thermal analysis and coupled techniques in pharmaceutical industry." Journal of Thermal Analysis and Calorimetry, 68, 335–357.
-
Analogous Data (4-Hydroxyquinoline-3-carboxylic acid) : Sigma-Aldrich Product Data, CAS 34785-11-0.[1]
-
General Properties of Cinnolines : "Cinnoline." Wikipedia, The Free Encyclopedia.
Sources
Safety Operating Guide
Expert Protocol: Safe Disposal of 8-Methylcinnoline-3-carboxylic Acid
Executive Summary: Immediate Action Card
This guide defines the standard operating procedure (SOP) for the disposal of 8-Methylcinnoline-3-carboxylic acid , a nitrogen-containing heterocyclic organic acid often used as a scaffold in medicinal chemistry (e.g., kinase inhibitor development).
Critical Safety Directive: Treat this compound as a Hazardous Chemical Waste . Although specific toxicological data may be sparse for this exact derivative, the structural class (cinnolines) is associated with biological activity. Do NOT dispose of down the drain or in general trash.
| Waste Stream | Action | Container Label |
| Solid Waste | Collect in designated solid waste drum (fiber or poly). | "Hazardous Waste: Solid Organic - Toxic/Irritant" |
| Liquid Waste | Dissolve/dilute in compatible solvent; segregate into Acidic Organic stream. | "Hazardous Waste: Acidic Organic Solution" |
| Sharps/Glass | Place in puncture-proof sharps container. | "Contaminated Sharps - Chemical" |
Chemical Profile & Hazard Identification
To ensure safe handling, one must understand the physicochemical behavior of the analyte.
-
Chemical Structure: Cinnoline (1,2-benzodiazine) ring system with a carboxylic acid at position 3 and a methyl group at position 8.
-
Acidity (pKa): Estimated pKa ~3.5–4.5 (carboxylic acid). It will protonate bases and react with active metals.
-
Reactivity:
-
Incompatible with Strong Oxidizers: (e.g., Nitric acid, Peroxides) due to the oxidizable nitrogen heterocycle.
-
Incompatible with Strong Bases: Exothermic neutralization.
-
-
Toxicology: Treat as a Skin/Eye Irritant (Category 2) and Potential Carcinogen/Mutagen (Precautionary Principle for nitrogen heterocycles).
Table 1: Physicochemical Properties Relevant to Disposal
| Property | Value (Estimated/Typical) | Operational Impact |
| Physical State | Solid (Powder/Crystals) | Dust inhalation hazard during weighing/transfer. |
| Solubility | Low in water; High in DMSO, MeOH, dilute base. | Use organic solvents or basic aqueous solutions for cleaning glassware. |
| Flash Point | >100°C (Solid) | Combustible but not flammable; safe for incineration. |
| Stability | Stable under ambient conditions.[1][2] | No risk of spontaneous decomposition in waste storage. |
Waste Classification & Segregation Logic
Proper segregation prevents dangerous incompatibility reactions in the central waste accumulation area.
Decision Logic for Segregation
The presence of the carboxylic acid moiety dictates that this substance be segregated from Basic and Cyanide-containing wastes to prevent heat generation or toxic gas evolution.
-
Primary Hazard: Corrosive (Acidic) / Toxic.
-
RCRA Classification (USA):
-
If pH < 2 (in solution): D002 (Corrosive).
-
Unless specifically listed (P or U list), it is classified as Non-Regulated Chemical Waste unless it exhibits characteristic toxicity. However, best practice in pharma is to manage it as Hazardous Waste .
-
Table 2: Compatibility Matrix
| Waste Stream | Compatibility | Risk |
| Organic Solvents (Non-Halogenated) | Compatible | Safe for co-disposal (e.g., Acetone, Methanol). |
| Organic Solvents (Halogenated) | Compatible | Safe, but segregate if cost-saving requires halogen separation. |
| Aqueous Acids | Compatible | Safe. |
| Aqueous Bases (NaOH, KOH) | Incompatible | Exothermic neutralization; potential precipitation. |
| Oxidizers (Peroxides, Nitrates) | Incompatible | Fire/Explosion hazard.[2] |
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Compound)
-
Containment: Transfer the solid 8-Methylcinnoline-3-carboxylic acid into a screw-top glass or high-density polyethylene (HDPE) jar.
-
Labeling: Affix a hazardous waste label. Clearly write the full chemical name. Do not use abbreviations/formulas.
-
Secondary Containment: Place the jar into the lab's satellite accumulation area "Solid Hazardous Waste" drum.
-
Final Disposal: High-temperature incineration by a licensed waste contractor.
B. Liquid Waste (Mother Liquors / HPLC Waste)
-
Neutralization (Optional but Recommended): If the solution is highly acidic, slowly neutralize with a dilute base (e.g., Sodium Bicarbonate) to pH 6–8 before adding to the waste container, provided this does not cause precipitation that clogs the container.
-
Note: If you skip neutralization, ensure the waste container is rated for acids.
-
-
Solvent Choice: Ensure the carrier solvent is compatible with the "Organic Acid" waste stream.
-
Pouring: Use a funnel to prevent spills.
-
Log Entry: Record the volume and concentration in the waste log immediately.
C. Contaminated Debris (Gloves, Weigh Boats, Paper Towels)
-
Gross Contamination: If a weigh boat has visible powder, rinse it with methanol into the liquid waste container before disposal.
-
Disposal: Place rinsed items and gloves into the "Chemically Contaminated Solid Waste" bin (often a yellow bag or fiber drum).
-
Do NOT place in regular trash or biohazard bags.
Visual Workflow: Disposal Decision Tree
The following diagram outlines the logical flow for determining the correct waste stream for 8-Methylcinnoline-3-carboxylic acid.
Caption: Figure 1. Decision logic for segregating 8-Methylcinnoline-3-carboxylic acid waste streams to ensure regulatory compliance and safety.
Regulatory & Compliance Context
US EPA (RCRA)
-
Generator Status: Ensure your facility's generator status (VSQG, SQG, LQG) permits the accumulation of this waste.
-
Satellite Accumulation: Waste must be stored at or near the point of generation, under the control of the operator. Containers must remain closed except when adding waste.
European Union (EWC)
-
Waste Code: Likely falls under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes. [Link]
-
PubChem. (n.d.). Compound Summary: Cinnoline-3-carboxylic acid derivatives. National Library of Medicine. [Link](Note: General reference for structural class properties).
Sources
Personal protective equipment for handling 8-Methylcinnoline-3-carboxylic acid
Topic: Comprehensive Safety & Handling Guide for 8-Methylcinnoline-3-carboxylic acid CAS: 1146294-36-1 Audience: Researchers, Medicinal Chemists, and HSE Officers
Executive Safety Summary & Risk Profile
8-Methylcinnoline-3-carboxylic acid is a nitrogen-rich heterocyclic building block, primarily utilized in the synthesis of bioactive scaffolds for drug discovery (e.g., anti-inflammatory and antibacterial agents). As a research chemical with limited specific toxicological data, safety protocols must be established via structural analog bridging .
Based on its structural congener 8-methylquinoline-3-carboxylic acid (CAS 71082-55-8) and general properties of cinnoline derivatives, this compound must be treated as a Category 2 Irritant with potential respiratory sensitization risks.
Hazard Classification (Inferred from Analogs)
| Hazard Class | GHS Code | Hazard Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation (Single Exposure). |
| Acute Toxicity | H302 | Harmful if swallowed (Precautionary assignment due to nitrogen heterocycle bioactivity). |
Personal Protective Equipment (PPE) Decision Matrix
Effective protection relies on matching the barrier to the specific operational state of the chemical. The following matrix dictates the mandatory PPE based on the handling context.
DOT Diagram: PPE Selection Logic
Figure 1: Decision tree for selecting appropriate PPE based on physical state and solvent compatibility.
Detailed PPE Specifications
-
Hand Protection:
-
Standard Use: Nitrile rubber (0.11 mm minimum thickness). Breakthrough time >480 min for solid handling.
-
High Risk (Solutions in DMF/DMSO): The carboxylic acid moiety increases polarity, but the aromatic system allows cell membrane penetration. Use Silver Shield (Laminate) gloves or double-gloving (Nitrile over Neoprene) when dissolved in penetrating solvents like DMF.
-
-
Respiratory Protection:
-
Solid form is a fine powder. If weighing outside a fume hood (not recommended), a P100/N95 particulate respirator is mandatory to prevent inhalation of dust, which triggers the H335 respiratory irritation hazard.
-
-
Eye Protection:
-
ANSI Z87.1 Chemical Splash Goggles are required. Safety glasses are insufficient due to the risk of fine dust bypassing side shields or splashes from acidic solutions.
-
Operational Handling Protocol
This protocol ensures "Zero Contact" handling to mitigate the lack of chronic toxicity data.
Step 1: Weighing & Transfer
-
Engineering Control: All weighing must occur inside a chemical fume hood or a powder containment balance enclosure.
-
Static Control: Cinnoline derivatives can be static-prone. Use an antistatic gun or polonium strip on the weighing boat before transfer to prevent "flying powder."
-
Technique: Do not use a metal spatula directly if the compound is potentially reactive or if metal contamination is a concern for downstream catalysis. Use a PTFE-coated spatula .
Step 2: Solubilization
-
Solubility Profile: Soluble in DMSO, DMF, and warm Methanol. Sparingly soluble in water/DCM.
-
Acidic Hazard: Upon dissolution in water or alcohols, the carboxylic acid group (
) will lower pH. -
Procedure: Add solvent to the solid slowly. If using basic buffers (e.g., NaHCO₃) to solubilize as a salt, expect CO₂ evolution . Perform this in an open vessel within the hood to prevent pressure buildup.
Step 3: Reaction Setup
-
Incompatibility: Avoid strong oxidizing agents (peroxides, permanganates) as the cinnoline ring is susceptible to oxidative cleavage.
-
Thermal Stability: The carboxylic acid group can decarboxylate at high temperatures (>150°C). Monitor reaction temperature strictly.
Emergency Response & Spill Management
DOT Diagram: Spill Response Workflow
Figure 2: Step-by-step workflow for safely managing spills of 8-Methylcinnoline-3-carboxylic acid.
First Aid Measures
-
Eye Contact: Immediately flush with water for 15 minutes . The acidic nature can cause corneal damage; holding eyelids open is critical.
-
Skin Contact: Wash with soap and water. Do not use ethanol, as it may enhance transdermal absorption of the cinnoline ring.
-
Inhalation: Move to fresh air. If wheezing occurs (H335), seek medical attention immediately.
Waste Disposal & Deactivation
Do not dispose of down the drain. The nitrogen-heterocycle structure is potentially ecotoxic and resistant to standard biodegradation.
| Waste Stream | Classification | Packaging Requirement |
| Solid Waste | Hazardous Organic Solid | Double-bagged in clear polyethylene; labeled "Toxic/Irritant Organic Solid". |
| Liquid Waste | Acidic Organic Waste | Collect in HDPE carboys. If dissolved in halogenated solvents, segregate into "Halogenated Waste". |
| Contaminated Sharps | Hazardous Sharps | Rigid puncture-proof container. |
Deactivation Protocol for Glassware: Rinse glassware with a 5% Sodium Bicarbonate (NaHCO₃) solution to neutralize the carboxylic acid residue, followed by an Acetone rinse, before standard washing.
References
-
Chemical Identity : PubChem. 8-Methylcinnoline-3-carboxylic acid (CAS 1146294-36-1).[1] National Library of Medicine. Link
-
Structural Analog Safety : Sigma-Aldrich. Safety Data Sheet: 8-Methylquinoline-3-carboxylic acid (CAS 71082-55-8).[2][3] Link
- General Cinnoline Bioactivity: Awad, I. M., et al. "A Comprehensive Review On Cinnoline Derivatives." Pharmacognosy Reviews, 2011. (Provides basis for bioactivity/toxicity inference).
-
Organic Acid Handling : University of Washington EH&S. Organic Acid Standard Operating Procedure. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
